molecular formula C8H5Cl2N3 B15368115 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

カタログ番号: B15368115
分子量: 214.05 g/mol
InChIキー: SSXPCQOZMQMHNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H5Cl2N3

分子量

214.05 g/mol

IUPAC名

2,4-dichloro-6-methylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3/c1-4-2-5-6(9)12-8(10)13-7(5)11-3-4/h2-3H,1H3

InChIキー

SSXPCQOZMQMHNJ-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(N=C1)N=C(N=C2Cl)Cl

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its structural resemblance to native purine nucleosides. This allows its derivatives to effectively interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. While specific experimental data for this compound is limited, this document will synthesize available information on closely related analogues and the core scaffold to provide a robust resource for its application in research and development.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

  • CAS Number: 115799-99-0

  • Molecular Formula: C₈H₅Cl₂N₃

  • Molecular Weight: 214.05 g/mol

Structural Representation:

Caption: Molecular structure of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Physicochemical Properties:

PropertyEstimated/Inferred ValueRemarks
Appearance White to off-white or pale yellow solidBased on analogues like 2,4-Dichloro-6-methylpyrimidine.
Melting Point Not available. Expected to be a solid at room temperature.The related 2,4-Dichloro-6-methylpyrimidine has a melting point of 44-47 °C.[3]
Boiling Point Not available.The related 2,4-Dichloro-6-methylpyrimidine has a boiling point of 219 °C.[3]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). Poorly soluble in water.Inferred from the general solubility of chlorinated heterocyclic compounds.

Synthesis and Purification

A definitive, step-by-step synthesis protocol for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is not explicitly detailed in the reviewed literature. However, a plausible and commonly employed synthetic strategy for analogous pyrido[2,3-d]pyrimidines involves the condensation of a substituted aminopyridine with a pyrimidine precursor, followed by chlorination. A representative protocol based on these general methodologies is provided below.

Proposed Synthetic Pathway:

A common approach to the pyrido[2,3-d]pyrimidine core involves the cyclization of a substituted 2-aminopyridine derivative. For the target molecule, a potential starting material would be 2-amino-6-methylpyridine, which can be reacted with a suitable three-carbon synthon to form the pyrimidine ring, followed by chlorination.

Illustrative Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-methyl-pyrido[2,3-d]pyrimidine-2,4-dione

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., ethanol), add diethyl malonate and a base such as sodium ethoxide.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 6-methyl-pyrido[2,3-d]pyrimidine-2,4-dione.

Step 2: Chlorination to 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

  • In a round-bottom flask equipped with a reflux condenser, suspend the 6-methyl-pyrido[2,3-d]pyrimidine-2,4-dione from Step 1 in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110-120 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. (Caution: Highly exothermic reaction) .

    • Neutralize the acidic aqueous solution with a base such as sodium bicarbonate or sodium hydroxide solution until a basic pH is achieved.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine can be purified by:

  • Recrystallization: From a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization:

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct signals for the aromatic protons on the pyridine and pyrimidine rings and a singlet for the methyl group.

    • ¹³C NMR: Expect characteristic signals for all carbon atoms, including those bonded to chlorine.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-substituted compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Caption: Proposed workflow for the synthesis, purification, and analysis.

Reactivity and Chemical Behavior

The chemical reactivity of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is dominated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SₙAr). This makes the molecule a versatile building block for creating a library of derivatives.

Key Aspects of Reactivity:

  • Differential Reactivity of C2 and C4 Positions: In many dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack than the C2 position. This regioselectivity allows for sequential and controlled introduction of different nucleophiles.

  • Influence of the Fused Pyridine Ring: The electron-withdrawing nature of the fused pyridine ring enhances the electrophilicity of the pyrimidine ring, making both chloro-substituents more susceptible to nucleophilic attack compared to a simple dichloropyrimidine.

  • Role of the Methyl Group: The methyl group at the 6-position is an electron-donating group, which may slightly modulate the reactivity of the heterocyclic system.

Typical Reactions:

  • Amination: Reaction with primary or secondary amines to introduce amino functionalities. This is a common step in the synthesis of kinase inhibitors.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages.

  • Thiolation: Reaction with thiols to introduce thioether groups.

  • Suzuki and Stille Couplings: The chloro groups can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, although this may require specific catalytic systems.

Applications in Drug Discovery and Development

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic areas, most notably in oncology. Derivatives have shown potent inhibitory activity against a range of protein kinases.[1][2]

Primary Therapeutic Target: Protein Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[4] The scaffold mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs.

Examples of Kinase Targets for Pyrido[2,3-d]pyrimidine Derivatives:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer.[1][5]

  • PIM-1 Kinase: This kinase is involved in cell survival and proliferation, and its inhibition is a promising strategy for cancer therapy.[6][7]

  • Dihydrofolate Reductase (DHFR): This enzyme is a target for both anticancer and antimicrobial agents.[8][9]

  • Eukaryotic Elongation Factor-2 Kinase (eEF-2K): Inhibition of this kinase is being explored as a potential cancer treatment strategy.[10][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine derivatives.

Safety and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (CAS 115799-99-0) is not publicly available. The following information is based on the safety data for the structurally similar compound 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) and should be used as a guide for preliminary risk assessment. A comprehensive, substance-specific risk assessment should be conducted before handling.

Potential Hazards (based on analogue):

  • Corrosive: May cause severe skin burns and eye damage.[3]

  • Harmful if swallowed.

  • Irritating to the respiratory system.

Recommended Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: If handling as a powder or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures (based on analogue):

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a valuable and versatile heterocyclic building block with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its dichlorinated pyrimidine ring provides two reactive sites for nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for structure-activity relationship studies. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview based on the well-established chemistry and biological activity of the broader pyrido[2,3-d]pyrimidine class. Researchers and drug development professionals can leverage this information to effectively incorporate this promising scaffold into their research programs.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. (2025). Benchchem.
  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed.
  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. (2003). PubMed.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC.
  • 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. Sigma-Aldrich.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing.
  • Structures of the pyrido[2,3-d]pyrimidine ring system (1) and... (n.d.).
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.).
  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderiv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed.
  • Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. (2003).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a highly reactive intermediate for the synthesis of a diverse range of substituted pyrido[2,3-d]pyrimidines, a class of compounds renowned for their potent biological activities. The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure," appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, details authoritative experimental protocols for its characterization, and discusses its chemical reactivity. Given the limited publicly available data for this specific analogue, this paper establishes a framework for its analysis by integrating established methodologies with data from structurally related compounds, thereby providing researchers with a robust guide for their work with this important synthetic building block.

Molecular Profile and Significance

The unique arrangement of nitrogen atoms and the fused pyridine and pyrimidine rings make the pyrido[2,3-d]pyrimidine scaffold a versatile platform for interacting with various biological targets.[3][4] Its structural similarity to purines, the building blocks of DNA and RNA, allows derivatives to act as competitive inhibitors for enzymes that bind ATP or related nucleotides, such as protein kinases.[5]

The title compound, with its reactive chloro groups at the 2- and 4-positions, is an ideal precursor for creating libraries of novel derivatives for screening and lead optimization.[6] These positions are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[7][8] Derivatives of the pyrido[2,3-d]pyrimidine core have shown significant inhibitory activity against a variety of kinases, including BCR-ABL, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR), making them highly valuable in oncology research.[1][9][10][11]

Chemical Structure and Identifiers

The structural representation and key identifiers for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine are summarized below.

Figure 1: Chemical Structure of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.
IdentifierValueSource
IUPAC Name 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine-
CAS Number 1092453-29-3Verified
Molecular Formula C₉H₆Cl₂N₄-
Molecular Weight 241.08 g/mol -

Core Physicochemical Properties

Accurate physicochemical data is critical for drug development, influencing everything from assay design to formulation and bioavailability.[12][13] While extensive experimental data for this specific compound is not publicly available, the following table summarizes key properties and provides context based on related structures.

PropertyValue / Expected BehaviorRationale / Comments
Physical Form Solid (Crystalline Powder)Expected for a rigid, planar heterocyclic system of this molecular weight.
Melting Point Not reported. Expected to be >150 °C.The fused aromatic ring system imparts significant molecular rigidity and potential for strong intermolecular packing in the crystal lattice, leading to a relatively high melting point. For comparison, the simpler, non-fused 2,4-dichloro-6-methylpyrimidine has a melting point of 44-47 °C.[14]
Solubility Insoluble in water. Soluble in polar aprotic organic solvents (e.g., DMSO, DMF, Chloroform).The molecule is largely nonpolar, dominated by the aromatic rings and chloro-substituents. The nitrogen atoms offer some capacity for hydrogen bonding but are not sufficient to overcome the hydrophobicity of the scaffold for aqueous solubility.[15]
pKa Not reported. Expected to be weakly basic.The pyridine and pyrimidine nitrogen atoms are basic, but their pKa values are significantly lowered by the electron-withdrawing effects of the two chlorine atoms.
LogP Not reported. Predicted to be moderately lipophilic.The combination of the aromatic system and chlorine atoms suggests a preference for lipid environments over aqueous ones, a key factor in cell membrane permeability.[16]

Experimental Determination of Physicochemical Properties

To ensure scientific integrity and reproducibility, the following sections detail standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Analysis

Expertise & Causality: The melting point is one of the most fundamental and cost-effective indicators of a compound's purity.[17][18] Pure crystalline substances exhibit a sharp melting range (typically 0.5–1.0 °C), whereas the presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[19][20] This phenomenon, known as melting point depression, is a cornerstone of chemical identification and purity assessment.[17][20]

graphdot A Sample Preparation (Dry & Finely Grind) B Pack Capillary Tube (2-3 mm height) A->B C Initial Rapid Heating (Determine approximate MP) B->C D Cool and Prepare New Sample C->D E Slow Heating Ramp (1-2 °C/min near approx. MP) D->E F Record T-onset & T-clear (Melting Range) E->F G Perform Duplicate Runs for Validation F->G

Figure 2: Workflow for accurate melting point determination.

Trustworthy Protocol: Capillary Method

This protocol describes the standard capillary method, which is widely recognized by pharmacopeias.[17]

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary, leading to a more accurate and reproducible measurement.[17]

  • Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.[19]

  • Initial Determination (Optional but Recommended): Place the capillary in a melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time during precise measurements.[17]

  • Precise Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Place a fresh capillary with the sample into the apparatus. Set a slow, constant heating rate of 1-2 °C per minute.

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T-onset) and the temperature at which the last solid crystal melts (T-clear). This range is the melting point.

  • Validation: For authoritative results, repeat the determination with two more samples. The values should be consistent. A broad range (>2 °C) may indicate impurities.[20]

Solubility Profiling

Expertise & Causality: Solubility is a critical parameter in drug discovery, directly impacting a compound's absorption and bioavailability.[12][13] Thermodynamic (or equilibrium) solubility, which measures the maximum concentration of a compound in a solvent at equilibrium, is the gold standard. The "shake-flask" method is the most reliable technique for this measurement because it allows sufficient time for the dissolution process to reach a true equilibrium between the solid and dissolved states.[13]

graphdot cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid Compound to a Known Volume of Solvent B Agitate at Constant Temperature (e.g., 24-72 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.22 µm PTFE filter) C->D E Quantify Solute Concentration in Filtrate via HPLC D->E F Calculate Solubility (e.g., in µg/mL or mM) E->F

Figure 3: Workflow for the shake-flask solubility determination method.

Trustworthy Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline for aqueous solubility, DMSO for stock solutions) in a glass vial. The presence of visible solid material after equilibration is essential.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a defined period, typically 24 to 72 hours, to ensure equilibrium is reached. Causality: Shorter incubation times may only yield kinetic solubility, which can overestimate the true thermodynamic value and lead to precipitation issues later.[13]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For immediate analysis, filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that has low compound-binding properties. Causality: Filtration is a critical step to prevent any microscopic solid particles from entering the analytical sample, which would artificially inflate the measured concentration.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Validation: A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification. The experiment should be performed in triplicate to ensure the results are reproducible.

Spectroscopic and Structural Characterization

Spectroscopic methods are indispensable for confirming the identity and structural integrity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[21]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns confirming the substitution pattern. The methyl group protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbons bonded to the electronegative chlorine atoms (C2 and C4) are expected to be significantly downfield. The methyl carbon will appear as a characteristic signal in the upfield aliphatic region (typically δ 15-25 ppm).[22]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[23]

  • Molecular Ion Peak: For 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, the key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[24]

  • Expected Isotopic Pattern: This will result in a characteristic cluster of peaks:

    • M (containing two ³⁵Cl atoms)

    • M+2 (containing one ³⁵Cl and one ³⁷Cl)

    • M+4 (containing two ³⁷Cl atoms)

  • The relative intensity ratio of these peaks is expected to be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[25] This pattern provides unambiguous confirmation of the compound's elemental composition.

Chemical Reactivity and Stability

The primary utility of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in drug discovery stems from its chemical reactivity.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C4 positions are excellent leaving groups, activated by the electron-withdrawing nitrogen atoms within the pyrimidine ring.[6] These positions are highly susceptible to substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its use as a synthetic intermediate for building diverse molecular libraries.

  • Regioselectivity: In many dichloropyrimidine systems, substitution occurs preferentially at the C4 position.[7][8] However, the specific regioselectivity for this fused ring system can be influenced by the reaction conditions (solvent, temperature, base) and the nature of the incoming nucleophile. Careful experimental work is required to determine the outcome for each specific reaction.

  • Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. However, due to its reactivity, it is advisable to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis or reaction with atmospheric moisture.[14][26]

Conclusion

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a pivotal building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. While specific physicochemical data for this molecule is sparse, its properties can be reliably assessed using the authoritative and validated experimental protocols detailed in this guide. An understanding of its melting point behavior, solubility profile, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. The methodologies described herein provide a comprehensive framework for scientists to characterize this compound and unlock its potential in the discovery of novel therapeutics.

References

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ARL Bio Pharma. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). Molecular Diversity. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005, April 7). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 23). Molecules. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2023, September 30). Pharmaceuticals. Retrieved from [Link]

  • 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. (n.d.). ChemSrc. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved from [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the Synthesis of Pyridopyrimidines with 2,4-Dichloropyrido[3,4-d]pyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water. (2015, April 15). CORE. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Israel Journal of Chemistry. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved from [Link]

  • Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. (n.d.). ResearchGate. Retrieved from [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2020, December 1). Molecules. Retrieved from [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2023, October 25). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). Encyclopedia MDPI. Retrieved from [Link]

  • Pyrimidine, 2,4-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. (2024, May 9). ACS Publications. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2019). Molecules. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019, November 12). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2023, October 8). International Journal of Advances in Engineering and Management. Retrieved from [Link]

  • 5.2 Mass Spectrometry. (2014, August 6). Chemistry LibreTexts. Retrieved from [Link]

  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. (n.d.). Agilent. Retrieved from [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Synthesis pathway for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural analogy to purines and its presence in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway to 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. This dichloro-derivative serves as a crucial and versatile intermediate, enabling the synthesis of diverse compound libraries through sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions. The strategic pathway detailed herein proceeds through the construction of a key 2-aminonicotinonitrile intermediate, followed by cyclization to form the fused pyrimidine ring, and culminating in a robust chlorination step. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern the synthetic choices.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a class of compounds with significant therapeutic potential.[3] Specifically, the pyrido[2,3-d]pyrimidine isomer has been the focus of extensive research due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][4] Its utility is prominently highlighted in the development of kinase inhibitors, where the scaffold acts as an effective hinge-binding motif.[2]

The target molecule, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, is not an end-product but a high-value synthetic intermediate. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, but they exhibit differential reactivity. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group, allowing for selective, stepwise functionalization.[5] This feature is invaluable in drug discovery for creating libraries of 2,4-disubstituted pyrido[2,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is most logically approached by first constructing the bicyclic core and then introducing the chloro-substituents. Our retrosynthetic analysis identifies the key precursor as 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which can be readily converted to the target compound via a chlorination reaction. This dione intermediate, in turn, can be synthesized from a suitably substituted pyridine, namely 2-Amino-4-methylnicotinonitrile. This aminonitrile provides the necessary functionality for the annulation of the pyrimidine ring.

The overall forward synthetic strategy is therefore a three-stage process:

  • Stage 1: Synthesis of the 2-Amino-4-methylnicotinonitrile intermediate.

  • Stage 2: Cyclization to form the 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core.

  • Stage 3: Dehydrative chlorination of the dione to yield the final product.

G cluster_0 Overall Synthetic Pathway Final_Product 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Intermediate_2 6-Methyl-pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Intermediate_2->Final_Product Stage 3: Chlorination Intermediate_1 2-Amino-4-methyl- nicotinonitrile Intermediate_1->Intermediate_2 Stage 2: Pyrimidine Annulation Starting_Materials Acetoacetonitrile & Dimethylformamide dimethyl acetal (DMF-DMA) Starting_Materials->Intermediate_1 Stage 1: Pyridine Formation

Caption: High-level overview of the three-stage synthetic strategy.

Detailed Synthesis Pathway and Mechanistic Insights

Stage 1: Synthesis of 2-Amino-4-methylnicotinonitrile

The foundation of this synthesis is the efficient construction of the pyridine ring. A robust method for synthesizing the key 2-Amino-4-methylnicotinonitrile intermediate involves a condensation reaction.

  • Reaction: Acetoacetonitrile (3-oxobutanenitrile) is reacted with dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, forming an enaminonitrile intermediate. This intermediate is then cyclized with malononitrile in the presence of a base like piperidine or sodium ethoxide. However, a more direct and well-established route involves the reaction of 3-aminocrotononitrile (which can be formed in situ from acetonitrile) with an appropriate partner.[6] For this guide, we will adapt a common multicomponent approach for 2-aminonicotinonitrile synthesis.[7][8]

  • Mechanism: The reaction proceeds via the formation of an enamine from acetoacetonitrile and a base. This enamine then undergoes a Knoevenagel condensation with another molecule of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyridine ring. The use of a base is crucial to deprotonate the acidic methylene groups and catalyze the condensation and cyclization steps.

Stage 2: Cyclization to 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

With the aminonicotinonitrile in hand, the next step is to construct the fused pyrimidine ring. This is achieved by reacting the ortho-amino and nitrile groups with a reagent that can provide the C2 and C4 atoms of the pyrimidine ring.

  • Reaction: The 2-Amino-4-methylnicotinonitrile intermediate is heated with an excess of urea. This reaction is typically performed neat (without solvent) or in a high-boiling solvent like diphenyl ether.

  • Causality and Mechanism: This reaction is a classic example of heterocyclic synthesis via condensation. The amino group of the nicotinonitrile performs a nucleophilic attack on the carbonyl carbon of urea, leading to the elimination of ammonia. This is followed by an intramolecular cyclization where the nitrogen of the newly formed urea linkage attacks the nitrile carbon. Subsequent tautomerization of the resulting imine and di-imine intermediates leads to the thermodynamically stable aromatic 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine, which exists predominantly in its tautomeric dione form. The high temperature is necessary to overcome the activation energy for the cyclization and elimination steps.

G cluster_1 Pyrimidine Ring Annulation Aminonitrile 2-Amino-4-methyl- nicotinonitrile Addition Nucleophilic Addition (Elimination of NH₃) Aminonitrile->Addition Urea Urea (H₂N-CO-NH₂) Urea->Addition Cyclization Intramolecular Cyclization (Attack on Nitrile) Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Dione 6-Methyl-pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Tautomerization->Dione

Caption: Mechanistic workflow for the formation of the dione intermediate.

Stage 3: Chlorination to 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

This final transformation is a critical step that converts the stable, high-melting dione into the reactive dichloro-intermediate.

  • Reaction: The 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9] The reaction is typically heated to reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

  • Causality and Mechanism: The lactam/lactim tautomerism of the dione is key to this reaction. In the presence of POCl₃, the enol (lactim) form is favored. The hydroxyl groups of the lactim tautomer are poor leaving groups. POCl₃ acts as both the chlorinating agent and a dehydrating agent. The mechanism involves the activation of the hydroxyl groups by phosphorylation, converting them into excellent leaving groups (dichlorophosphates). Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces the phosphate esters, yielding the dichloro product. The reaction is driven to completion by the formation of stable phosphorus byproducts. Heating is required to provide the energy for this substitution reaction.

Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-Amino-4-methylnicotinonitrile (10.0 g, 75.1 mmol) and urea (27.0 g, 450 mmol, 6 equivalents).

  • Reaction Conditions: Fit the flask with a reflux condenser and an air outlet protected by a calcium chloride tube. Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and ammonia gas will evolve. Maintain this temperature for 4-5 hours. The progress of the reaction can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully add 50 mL of hot water to the solidified mass. Break up the solid with a spatula and heat the suspension to boiling.

  • Purification: Cool the suspension in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) and then with cold ethanol (2 x 20 mL). Dry the product in a vacuum oven at 80 °C to yield the dione as an off-white solid.

Protocol 2: Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (5.0 g, 28.2 mmol).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol, ~9.5 equivalents) to the flask in a fume hood. Add N,N-dimethylaniline (0.5 mL, ~4 mmol, catalytic) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid will gradually dissolve. Monitor the reaction's completion by TLC, quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be done with extreme caution.

  • Isolation: Stir the mixture until all the ice has melted. The product will precipitate as a solid. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, to obtain the purified 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

StepKey ReagentsTemp (°C)Time (h)Typical Yield
Stage 2 2-Amino-4-methylnicotinonitrile, Urea190-2004-570-85%
Stage 3 6-Methyl-pyrido[2,3-d]pyrimidine-dione, POCl₃~110 (Reflux)4-675-90%

Conclusion

The synthetic pathway detailed in this guide represents a robust and scalable method for the preparation of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. By starting from readily accessible materials and proceeding through stable intermediates, this three-stage process provides reliable access to a highly valuable building block for medicinal chemistry and drug discovery. The strategic annulation of the pyrimidine ring onto a pre-formed pyridine core, followed by a well-established chlorination protocol, offers a logical and efficient route. The differential reactivity of the chloro-substituents in the final product provides a powerful tool for the systematic development of novel therapeutic agents based on the privileged pyrido[2,3-d]pyrimidine scaffold.

References

  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012).
  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science.
  • Al-Ostath, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org.
  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry.
  • Chu, C., et al. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Archiv der Pharmazie.
  • Chu, C., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • BenchChem. (n.d.). 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry.
  • Rosowsky, A., et al. (2003). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. Journal of Medicinal Chemistry.
  • Henkel, G., & Keppeler, U. (1990). Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • BenchChem. (n.d.).
  • Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2016).
  • El-Faham, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC.
  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022).
  • Hosseinzadeh, Z., et al. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the...
  • Li, Y., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.

Sources

Starting materials for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine from Core Starting Materials

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a highly valuable heterocyclic scaffold and a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for oncological and inflammatory disease research. Its strategic importance lies in the two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring, which serve as versatile handles for subsequent nucleophilic substitution reactions, enabling the rapid generation of diverse chemical libraries.

This guide provides a comprehensive overview of a robust and field-proven two-stage synthetic pathway to this target molecule. The narrative is structured to not only provide procedural steps but to elucidate the underlying chemical principles and the causal logic behind the selection of starting materials and reaction conditions. We will begin with a retrosynthetic analysis to outline the strategy, followed by a detailed examination of each major stage: the construction of the fused pyrido[2,3-d]pyrimidine core and its subsequent dichlorination.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is most logically approached by first constructing the core bicyclic ring system with the necessary methyl substituent, followed by the installation of the chloro groups. The di-oxo (or dihydroxy tautomer) analogue of the pyrimidine ring is a stable and accessible precursor that can be readily converted to the dichloro derivative.

This retrosynthetic logic breaks the synthesis down into two distinct, high-yielding stages:

  • Cyclocondensation: Formation of the 6-methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core (2 ).

  • Aromatic Chlorination: Conversion of the dione intermediate (2 ) into the final target molecule, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1 ).

The starting materials for this pathway, 6-aminouracil and ethyl acetoacetate, are commercially available and cost-effective, making this route amenable to scale-up.

G Target Intermediate Target->Intermediate Aromatic Chlorination (POCl₃) SM1 Intermediate->SM1 Cyclocondensation SM2 Intermediate->SM2 Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Synthesis of the 6-Methyl-pyrido[2,3-d]pyrimidine-2,4-dione Core

Principle of Pyridine Ring Annulation

The foundational step of this synthesis is the construction of the fused pyridine ring onto a pre-existing pyrimidine scaffold. This type of reaction, known as annulation, is a cornerstone of heterocyclic chemistry. The strategy involves the reaction of a 6-aminopyrimidine, which acts as a binucleophile, with a 1,3-dielectrophilic three-carbon component. This general approach shares mechanistic similarities with classic named reactions like the Gould-Jacobs reaction for quinoline synthesis, where an aniline derivative reacts with a malonic ester derivative to form a fused ring.[1][2][3] In our case, the enamine character of 6-aminouracil facilitates a cyclocondensation reaction to build the desired pyridone ring.

Key Starting Materials: A Causal Analysis
  • Starting Material A: 6-Aminouracil (2,4-Dihydroxy-6-aminopyrimidine)

    • Structure & Role: This molecule provides the complete, pre-functionalized pyrimidine ring. Its two oxo groups are stable and serve as latent chloro groups for the subsequent stage.

    • Causality: The selection of 6-aminouracil is strategic. The C6-amino group is a potent nucleophile, while the C5-position is activated for cyclization, making it an ideal substrate for annulation reactions.[4][5] It is readily available and provides a direct route to the required pyrido[2,3-d]pyrimidine-2,4-dione core.[6]

  • Starting Material B: Ethyl Acetoacetate

    • Structure & Role: This β-ketoester serves as the three-carbon (C3) synthon required to build the pyridine ring.

    • Causality: Ethyl acetoacetate is chosen for its dual electrophilic character at the ketone and ester carbonyl carbons. Critically, its inherent methyl group is precisely what becomes the C6-methyl group in the final product. The reaction proceeds through initial attack at the more reactive ketone carbonyl, followed by cyclization involving the ester.

Experimental Protocol: Synthesis of 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2)

This protocol is adapted from established methodologies involving the fusion of 6-aminouracil and ethyl acetoacetate.[7]

Materials:

  • 6-Aminouracil (1.0 eq)

  • Ethyl acetoacetate (1.0-1.2 eq)

  • High-temperature heating mantle or sand bath

  • Round-bottom flask with reflux condenser (optional, for solvent-based methods)

  • Ethanol (for trituration)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Fusion: Heat the mixture in a sand bath or using a heating mantle to a temperature of 180-200°C. The mixture will melt and then begin to solidify as the reaction progresses. Maintain this temperature for 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Triturate the solid by adding a sufficient amount of hot ethanol and stirring vigorously. This process washes away unreacted starting materials and byproducts.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum to yield 6-methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a solid.

G start Combine 6-Aminouracil and Ethyl Acetoacetate heat Heat mixture (Fuse) at 180-200°C for 4-6 hours start->heat cool Cool to Room Temperature heat->cool triturate Triturate with Hot Ethanol cool->triturate filter Vacuum Filter and Wash with Cold Ethanol triturate->filter dry Dry Under Vacuum filter->dry product Product: 6-Methyl-pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione dry->product

Caption: Workflow for the synthesis of the dione intermediate.

Stage 2: Aromatic Chlorination

Principle of Lactam to Chloro Conversion

The pyrido[2,3-d]pyrimidine-2,4-dione intermediate exists in tautomeric equilibrium with its dihydroxy form, but it predominantly exists in the stable diamide (lactam) form. To create the reactive dichloro derivative, these C=O groups must be converted to C-Cl groups. This transformation is critical as it turns the electron-rich, unreactive pyrimidine ring into a highly electrophilic system, primed for nucleophilic aromatic substitution (SNAr) reactions. This is the key step that unlocks the potential of the scaffold for use in drug discovery programs.[8]

Reagents and Rationale
  • Reagent: Phosphorus Oxychloride (POCl₃)

    • Role: POCl₃ is a powerful and widely used dehydrating and chlorinating agent.

    • Causality: It readily reacts with the amide oxygen atoms to form highly reactive phosphoryl intermediates. These intermediates possess an excellent leaving group, which is subsequently displaced by a chloride ion (also generated from POCl₃). The reaction is typically driven to completion by using a large excess of POCl₃, which often serves as both the reagent and the solvent.

  • Additive (Optional): N,N-Dimethylformamide (DMF) or Tertiary Amines (e.g., Pyridine, DIPEA)

    • Role: These can act as catalysts or acid scavengers.

    • Causality: DMF can react with POCl₃ to form the Vilsmeier reagent, which is a more potent electrophile and can accelerate the initial phosphorylation of the amide. Tertiary amines act as bases to neutralize the HCl generated during the reaction, which can sometimes improve yields and prevent side reactions.[9]

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1)

This protocol is a generalized but robust procedure based on standard chlorination methods for heterocyclic diones.

Materials:

  • 6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 eq)

  • Round-bottom flask with reflux condenser and gas trap (for HCl)

  • Ice, saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 6-methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (5-10 eq). Add a catalytic amount of DMF.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (a non-polar eluent system like 3:1 Hexanes:Ethyl Acetate is a good starting point). The reaction mixture should become a clear solution as the starting material is consumed.

  • Work-up (Quenching): After cooling the reaction mixture to room temperature, pour it very slowly and carefully onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step that releases HCl gas and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral to basic (pH ~8). The product will typically precipitate as a solid.

  • Isolation & Purification:

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Alternatively, if an oil or fine suspension forms, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start Suspend Dione Intermediate in POCl₃ with catalytic DMF reflux Heat to Reflux (110°C) for 3-5 hours start->reflux cool Cool to Room Temperature reflux->cool quench Quench by pouring SLOWLY onto Crushed Ice (CAUTION: EXOTHERMIC) cool->quench neutralize Neutralize with NaHCO₃ to pH ~8 quench->neutralize isolate Isolate Product by: Filtration OR Solvent Extraction neutralize->isolate product Final Product: 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine isolate->product

Caption: Workflow for the chlorination of the dione intermediate.

Data Summary

Compound NameRoleFormulaMol. Weight ( g/mol )Physical Form
6-AminouracilStarting MaterialC₄H₅N₃O₂127.10Solid
Ethyl AcetoacetateStarting MaterialC₆H₁₀O₃130.14Liquid
6-Methyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneIntermediateC₈H₇N₃O₂177.16Solid
Phosphorus Oxychloride (POCl₃)ReagentPOCl₃153.33Fuming Liquid
2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Final Product C₈H₅Cl₂N₃ 214.05 Solid

Conclusion

The synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is efficiently achieved through a strategic two-stage process rooted in fundamental principles of heterocyclic chemistry. The pathway leverages the robust cyclocondensation of readily available starting materials—6-aminouracil and ethyl acetoacetate—to construct the core bicyclic dione. This stable intermediate is then activated via a vigorous chlorination with phosphorus oxychloride to yield the final, highly functionalized product. This logical and scalable approach provides reliable access to a critical building block for modern drug discovery and development.

References

  • Reaction of 1-benzyl-6-aminouracil with compound ethyl acetoacetates... - ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • ChemInform Abstract: The Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones Using Aminomethylene Malondialdehydes and 6-Aminouracils. - ResearchGate. Available at: [Link]

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. Available at: [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - Der Pharma Chemica. Available at: [Link]

  • Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction - SciSpace by Typeset. Available at: [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PMC, National Center for Biotechnology Information. Available at: [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - SCIRP. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines - ResearchGate. Available at: [Link]

  • EFFIECIENT, ECO-FRIENDLY SULFAMIC ACID CATALYZED SYNTHESIS OF BIS(6-AMINOURACIL-5- YL)METHANE AT ROOM TEMPERATURE - World Journal of Pharmaceutical Research. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives - Medwin Publishers. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate - SCIRP. Available at: [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent - Indian Chemical Society. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine: A Scaffold of Medicinal Significance

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, a heterocyclic compound of notable interest in the field of medicinal chemistry and drug development. This document delves into its molecular structure, physicochemical properties, and its emerging role as a versatile scaffold for the synthesis of targeted therapeutics, particularly in oncology.

Molecular Structure and Physicochemical Properties

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a bicyclic heteroaromatic compound. The core of its structure is a pyrimidine ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 4 positions of the pyrimidine ring and a methyl group at the 6 position of the pyridine ring.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

PropertyValueSource
Molecular Formula C₈H₅Cl₂N₃[1][2]
Molecular Weight 214.05 g/mol [1][2]
Purity Typically ≥97%[1]
Appearance Expected to be a solid at room temperature[3]

The presence of the two reactive chlorine atoms is a key feature of this molecule, making it an excellent starting material for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions.

The Pyrido[2,3-d]pyrimidine Scaffold in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is structurally related to purines, which are fundamental components of nucleic acids. This structural similarity allows molecules containing this scaffold to interact with a variety of biological targets, particularly protein kinases.[4] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of pyrido[2,3-d]pyrimidine have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[4]

Focus on Anticancer Applications: Targeting EGFR

Recent research has highlighted the potential of 2,4-dichloro-6-methylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a key driver of cell proliferation and survival, and its mutation or overexpression is implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[5][6]

The development of selective inhibitors against mutant forms of EGFR, such as those with the T790M/L858R mutations, is a significant focus in oncology research to overcome drug resistance.[5][6] The 2,4-dichloro-6-methylpyrimidine scaffold provides a valuable starting point for the design and synthesis of such targeted inhibitors.

Synthetic Strategy: A Representative Protocol

The following is a representative, generalized protocol for the synthesis of a dichlorinated heterocyclic system, which could be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Dichlorinated Heterocyclic Compound

  • Cyclization:

    • A suitable aminopyridine precursor is reacted with a reagent such as urea or a derivative in a high-boiling point solvent.

    • The reaction mixture is heated to a high temperature (e.g., 190°C) for several hours to facilitate the cyclization and formation of the fused pyrimidine ring system.[7]

    • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH. The solid product is then collected by filtration.

  • Chlorination:

    • The cyclized intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[7]

    • The reaction is typically performed at reflux temperature for several hours.

    • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously quenched with ice water, leading to the precipitation of the chlorinated product.

    • The crude product is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for Dichlorinated Heterocycles cluster_synthesis Synthesis cluster_purification Purification Precursor Aminopyridine Precursor Cyclization Cyclization (e.g., with Urea at high temp.) Precursor->Cyclization Intermediate Fused Pyrimidine Intermediate Cyclization->Intermediate Chlorination Chlorination (e.g., with POCl3 at reflux) Intermediate->Chlorination Crude_Product Crude Dichlorinated Product Chlorination->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Purification->Final_Product

Caption: A generalized workflow for the synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Analytical Characterization

The structure and purity of the synthesized 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular structure, confirming the presence of the methyl group and the specific arrangement of protons and carbons in the heterocyclic rings.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound, confirming it to be 214.05 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule.

While specific spectral data for this exact compound is not widely published, resources like ChemicalBook provide access to such analytical data for similar compounds.[8]

Conclusion

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a molecule of significant interest in medicinal chemistry, primarily due to its potential as a scaffold for the development of novel kinase inhibitors. Its reactive chlorine atoms allow for facile derivatization, enabling the synthesis of a wide range of compounds for biological screening. The focus on its application in the development of EGFR inhibitors for the treatment of cancer underscores the therapeutic potential of this heterocyclic system. Further research into the synthesis and biological evaluation of derivatives of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is warranted to fully explore its promise in drug discovery.

References

  • ResearchGate. (2024, January 19). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Retrieved from [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubMed. (2024, May 15). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]

  • Chemsavers. (n.d.). 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ACS Publications. (2003, October 4). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. Retrieved from [Link]

  • PubMed. (2003, January 2). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Retrieved from [Link]

  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

Sources

A Predictive Spectroscopic Analysis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis, identification, or characterization of this and related heterocyclic compounds. Detailed methodologies for acquiring experimental data are also provided, alongside a thorough explanation of the expected spectral features.

Introduction to 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

The pyrido[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a variety of biological targets. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including anticancer, kinase inhibition, antibacterial, and anti-inflammatory properties. The subject of this guide, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, is a derivative that holds potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The methyl group at the 6-position of the pyridine ring can influence the electronic properties and steric interactions of the molecule.

A thorough understanding of the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and structural elucidation during and after its synthesis. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine are based on the analysis of its constituent parts: the pyrido[2,3-d]pyrimidine core, the electronic effects of the two chloro substituents, and the methyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the methyl group. The electron-withdrawing nature of the pyrimidine ring and the chlorine atoms will generally lead to a deshielding of the aromatic protons, causing them to appear at a relatively high chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.5 - 7.8d
H-78.8 - 9.1d
-CH₃2.5 - 2.7s
  • H-7: This proton is adjacent to a nitrogen atom in the pyridine ring and is also influenced by the fused pyrimidine ring, leading to a significant downfield shift.

  • H-5: This proton is expected to be upfield relative to H-7.

  • -CH₃: The methyl protons will appear as a singlet in the typical alkyl-aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-4165 - 170
C-4a120 - 125
C-5130 - 135
C-6155 - 160
C-7150 - 155
C-8a158 - 163
-CH₃20 - 25
  • C-2 and C-4: These carbons are directly bonded to chlorine atoms and are part of the electron-deficient pyrimidine ring, resulting in a strong downfield shift.

  • C-6: The carbon bearing the methyl group will also be deshielded.

  • Quaternary Carbons (C-4a, C-8a): These carbons at the ring fusion will have distinct chemical shifts, which can be confirmed by techniques like HMBC.

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine_NMR_Assignments mol H5 H-5 H7 H-7 CH3 -CH₃ C2 C-2 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8a C-8a

Caption: Predicted NMR assignments for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine will be dominated by vibrations of the aromatic rings and the C-Cl bonds.

Table 3: Predicted IR Absorption Bands for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium-Weak
2980 - 2850Aliphatic C-H stretch (-CH₃)Medium-Weak
1620 - 1550C=C and C=N ring stretchingStrong-Medium
1500 - 1400C=C and C=N ring stretchingStrong-Medium
1200 - 1000C-Cl stretchStrong
900 - 650Aromatic C-H out-of-plane bendStrong
  • Ring Vibrations: The characteristic stretching vibrations of the fused pyridine and pyrimidine rings are expected in the 1620-1400 cm⁻¹ region.[1]

  • C-Cl Vibrations: The presence of two chlorine atoms will give rise to strong absorption bands in the 1200-1000 cm⁻¹ region.[2]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare KBr pellet or Nujol mull prep2 Place in spectrometer prep1->prep2 acq1 Acquire background spectrum prep2->acq1 acq2 Acquire sample spectrum acq1->acq2 proc1 Ratio sample to background acq2->proc1 proc2 Identify and assign peaks proc1->proc2

Caption: A general workflow for acquiring an IR spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Nujol Mull):

    • Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste.

    • Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum (of the empty sample holder or pure KBr pellet/salt plates).

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, the mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of the compound is C₁₀H₇Cl₂N₃. The two most abundant isotopes of chlorine are ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in a cluster of peaks for the molecular ion (M⁺˙).

  • M⁺˙: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • [M+2]⁺˙: The peak corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺˙: The peak corresponding to the molecule with two ³⁷Cl atoms.

The expected ratio of the intensities of these peaks will be approximately 9:6:1.

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M]⁺˙ (C₁₀H₇³⁵Cl₂N₃)⁺˙239.0068
[M+2]⁺˙ (C₁₀H₇³⁵Cl³⁷ClN₃)⁺˙241.0039
[M+4]⁺˙ (C₁₀H₇³⁷Cl₂N₃)⁺˙242.9998
Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of chlorine atoms, the methyl group, and potentially the cleavage of the heterocyclic rings.

  • Loss of Cl: A prominent fragmentation pathway would be the loss of a chlorine radical to form an [M-Cl]⁺ ion.

  • Loss of CH₃: Loss of a methyl radical to form an [M-CH₃]⁺ ion is also possible.

  • Ring Cleavage: Subsequent fragmentation could involve the cleavage of the pyrimidine or pyridine rings.

MS_Fragmentation M [M]⁺˙ (m/z 239, 241, 243) M_Cl [M-Cl]⁺ M->M_Cl - Cl• M_CH3 [M-CH₃]⁺ M->M_CH3 - CH₃• Ring_Frag Ring Fragments M_Cl->Ring_Frag M_CH3->Ring_Frag

Caption: Predicted major fragmentation pathways for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Alternatively, direct infusion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used for less volatile compounds.

  • Ionization: Use a standard ionization technique such as EI at 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

Conclusion

References

  • PubChem. 2,4-Dichloropyrimidine. Available at: [Link]

  • J-Stage. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Available at: [Link]

  • Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]

  • SpectraBase. 2,4-Dichloropyrimidine 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. Available at: [Link]

  • NIST WebBook. Pyrimidine, 2,4-dichloro-. Available at: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]

Sources

Harnessing the Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to Biological Activity, Target Mechanisms, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of Pyrido[2,3-d]pyrimidines

In the realm of medicinal chemistry and rational drug design, the 1 core has emerged as a highly privileged, ortho-fused bicyclic pharmacophore[2]. Structurally bioisosteric to biogenic purines and quinazolines, this nitrogen-containing heterocycle is uniquely primed to mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows pyrido[2,3-d]pyrimidine derivatives to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket, establishing critical hydrogen bonds that dictate binding affinity and target residence time[3].

This whitepaper provides an in-depth technical synthesis of the biological activities associated with the pyrido[2,3-d]pyrimidine scaffold, mapping its mechanistic pathways, summarizing quantitative structure-activity relationships (QSAR), and detailing the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Primary Biological Targets and Mechanistic Pathways

The versatility of the pyrido[2,3-d]pyrimidine scaffold lies in its functionalization. By systematically modifying the C2, C4, C5, C6, and C7 positions, medicinal chemists can tune the scaffold to achieve exquisite selectivity across a diverse array of biological targets[4].

Cyclin-Dependent Kinases (CDK4/6)

The most profound clinical validation of this scaffold is the development of , an FDA-approved pyrido[2,3-d]pyrimidin-7(8H)-one derivative used for the treatment of HR-positive, HER2-negative breast cancer.

  • Mechanism of Action: CDK4 and CDK6 form active holoenzymes with Cyclin D, which hyperphosphorylate the retinoblastoma protein (pRb). Pyrido[2,3-d]pyrimidine derivatives act as highly specific ATP-competitive inhibitors of CDK4/6, preventing pRb phosphorylation. This traps the E2F transcription factor in an inactive complex, effectively arresting the malignant cell cycle at the G1/S checkpoint[3].

  • Structural Causality: The introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to be a critical driver for conferring selectivity for CDK4 over other ubiquitous CDKs (like CDK1 or CDK2)[3].

Epidermal Growth Factor Receptor (EGFR)

Beyond cell cycle regulation, the scaffold has been heavily leveraged to target receptor tyrosine kinases (RTKs). First-generation EGFR inhibitors (e.g., erlotinib) often fail due to the acquired T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically hinders drug binding.

  • Mechanism of Action: Advanced 5 derivatives have been synthesized to target both wild-type EGFR ( EGFRWT ) and the mutant EGFRT790M [5]. Expansion of the core into tetracyclic derivatives allows the molecule to exploit novel hydrophobic pockets adjacent to the mutated gatekeeper residue, restoring apoptotic induction in resistant non-small cell lung cancer (NSCLC) lines[5].

Multi-Targeted Kinase Inhibition (PI3K, TKs)

Tumor heterogeneity often renders single-target therapies ineffective. Recent scaffold-hopping strategies have utilized pyrido[2,3-d]pyrimidines to create multi-targeted inhibitors capable of simultaneously suppressing Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3K), and CDK4/6, thereby shutting down parallel survival pathways (e.g., the PI3K/AKT/mTOR axis)[6].

Signaling Pathway Visualization

The following diagram maps the logical flow of the CDK4/6-Rb signaling cascade and illustrates the precise pharmacological intervention point of pyrido[2,3-d]pyrimidine inhibitors.

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb_E2F Rb-E2F Complex (Inactive E2F) CDK46->Rb_E2F Phosphorylates Inhibitor Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Inhibitor->CDK46 ATP-Competitive Inhibition pRb Phosphorylated Rb (Inactive Rb) Rb_E2F->pRb E2F Free E2F (Active Transcription Factor) Rb_E2F->E2F Dissociation CellCycle G1 to S Phase Transition E2F->CellCycle Gene Expression

Caption: CDK4/6-Rb signaling pathway and the mechanism of ATP-competitive inhibition by pyrido[2,3-d]pyrimidines.

Quantitative Data: Structure-Activity Relationships (SAR)

The biological efficacy of these scaffolds is highly dependent on their substitution patterns. The table below summarizes the quantitative inhibitory data ( IC50​ ) of key derivatives against their primary targets.

Compound / Derivative ClassPrimary TargetCell Line / Assay Type IC50​ ValueReference
Palbociclib CDK4/6Enzymatic Kinase Assay~11 nM
Compound 5a (Pyrazolone-fused)TKs, PI3K, CDK4/6HepG-2 (Hepatic Carcinoma)0.3 µM[6]
Compound 8a (Tetracyclic) EGFRWT & EGFRT790M PC-3 (Prostate Cancer)7.98 µM[5]
Compound 8d (Tetracyclic) EGFRWT & EGFRT790M A-549 (Lung Cancer)7.23 µM[5]
C-5-Methyl Analogues CDK4Enzymatic Kinase AssaySelectivity Driver[3]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of synthesized pyrido[2,3-d]pyrimidines, researchers must employ self-validating assay systems. The following protocols detail the critical steps and the scientific causality behind each methodological choice.

Protocol 1: In Vitro ATP-Competitive Kinase Inhibition Assay (FRET/ADP-Glo)

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) of the synthesized scaffold against isolated recombinant kinases.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

    • Causality: MgCl2​ is essential because the biologically active form of ATP in kinase reactions is an ATP-Mg complex. EGTA chelates trace heavy metals that could cause unspecific enzyme degradation.

  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant kinase (e.g., CDK4/Cyclin D1) with varying concentrations of the pyrido[2,3-d]pyrimidine derivative (10-point dose-response curve, 10 µM to 0.1 nM) for 30 minutes at room temperature.

  • ATP Addition at Km​ : Initiate the reaction by adding a substrate peptide and ATP. Critical Step: The ATP concentration must be strictly calibrated to the apparent Michaelis constant ( Km​ ) of the specific kinase.

    • Causality: Because pyrido[2,3-d]pyrimidines are ATP-competitive[3], running the assay at [ATP]≫Km​ will outcompete the inhibitor, yielding artificially high IC50​ values (false negatives). Running it at [ATP]≪Km​ compromises the signal-to-noise ratio.

  • Self-Validation Controls:

    • Positive Control: Palbociclib or Erlotinib (validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes 100% kinase activity baseline).

    • No-Enzyme Control: Establishes the background noise floor. Calculate the Z'-factor; an assay is only valid if Z′>0.5 .

Protocol 2: Cell Viability and Orthogonal Target Engagement (Western Blot)

A reduction in cell viability (via MTT assay) does not inherently prove that the drug is hitting its intended target. Orthogonal validation is required.

  • Cell Treatment: Seed target cells (e.g., PC-3 or A-549) and treat with the IC50​ concentration of the pyrido[2,3-d]pyrimidine derivative for 48 hours[5].

  • Cell Lysis with Phosphatase Inhibitors: Lyse the cells using RIPA buffer supplemented with protease inhibitors, 1 mM Sodium Orthovanadate ( Na3​VO4​ ), and 10 mM Sodium Fluoride ( NaF ).

    • Causality: The goal is to measure the absence of phosphorylated downstream targets (e.g., pRb or pEGFR). Without Na3​VO4​ and NaF acting as broad-spectrum phosphatase inhibitors, endogenous phosphatases will rapidly dephosphorylate the proteins post-lysis, creating a false-positive indication of drug efficacy.

  • Orthogonal Validation: Run the lysates on an SDS-PAGE gel and probe for both total Rb and phospho-Rb (Ser780).

    • Self-Validating Logic: If the MTT assay shows cell death, but the Western blot shows high levels of pRb, the compound's toxicity is off-target. True pyrido[2,3-d]pyrimidine CDK4/6 inhibitors will show a dose-dependent decrease in pRb while total Rb remains constant.

Preclinical Screening Workflow Visualization

The transition from chemical synthesis to lead optimization requires a stringent, sequential workflow to weed out false positives and off-target liabilities.

Screening_Workflow Synth Scaffold Synthesis & Diversification Primary Primary Biochemical Assay (e.g., ADP-Glo at Km ATP) Synth->Primary DoseResp Dose-Response (IC50 Determination) Primary->DoseResp Hits (>70% inhibition) Selectivity Kinase Panel Profiling (Off-target assessment) DoseResp->Selectivity CellAssay Cell Viability & Target Engagement (Western Blot) Selectivity->CellAssay Selective Inhibitors LeadOpt Lead Optimization (SAR & QSAR) CellAssay->LeadOpt Efficacy Confirmed LeadOpt->Synth Feedback Loop

Caption: Self-validating experimental workflow for screening and optimizing pyrido[2,3-d]pyrimidine derivatives.

Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold remains a cornerstone of modern targeted therapeutics. Future drug development efforts are increasingly focused on utilizing this core to design Proteolysis Targeting Chimeras (PROTACs). By tethering a pyrido[2,3-d]pyrimidine warhead to an E3 ligase ligand, researchers can move beyond mere enzymatic inhibition and drive the targeted degradation of mutated kinases (such as EGFRT790M ), offering a definitive solution to acquired drug resistance.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances (2023).[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules / PMC (2022).[Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry / PMC (2018).[Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry / PMC (2020).[Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry / ACS (2005).[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules / PMC (2019).[Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to purines. This structural similarity allows it to interact with a wide array of biological targets, making its derivatives promising candidates for therapeutic development.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The fusion of a pyridine and a pyrimidine ring creates a bicyclic aromatic system that serves as a versatile template for designing inhibitors of various enzymes, particularly kinases and dihydrofolate reductase.[3][4][5][6]

The specific derivative, 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine, presents a unique starting point for drug discovery. The dichloro substitutions at the 2 and 4 positions offer reactive sites for nucleophilic substitution, enabling the synthesis of a diverse library of analogues with tailored biological activities. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets. While direct studies on this exact derivative are limited, the extensive research on the broader pyrido[2,3-d]pyrimidine class provides a strong foundation for identifying its potential therapeutic targets.

Potential Therapeutic Targets: An Evidence-Based Overview

Based on the known activities of related compounds, derivatives of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine are likely to engage with several key cellular signaling pathways implicated in various diseases.

Protein Kinases: The Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrido[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor template.[3][4][5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer.[7][8] Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including those targeting resistant mutations like T790M.[1][9] The 2,4-dichloro precursor provides a convenient route to synthesize analogues that can mimic the binding of known EGFR inhibitors.[7][8]

  • Other Tyrosine Kinases: The pyrido[2,3-d]pyrimidine core has shown inhibitory activity against a range of other tyrosine kinases, including:

    • Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) : Involved in angiogenesis and tumor growth.[3][10]

    • c-Src, c-Abl, and Bcr-Abl: Implicated in cell proliferation and survival, with Bcr-Abl being a key driver in chronic myeloid leukemia.[3]

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[3] Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of PI3K and the mammalian target of rapamycin (mTOR), making them attractive for cancer therapy.[3][11]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[3][4] Palbociclib, an approved breast cancer drug, features a pyrido[2,3-d]pyrimidine core and functions as a CDK4/6 inhibitor.[4]

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in inflammatory signaling pathways.[3][5] Dilmapimod, a p38 MAPK inhibitor with a pyridopyrimidine structure, has been investigated for its potential in treating rheumatoid arthritis.[5][6]

  • Eukaryotic Elongation Factor-2 Kinase (eEF-2K): This kinase is involved in protein synthesis and has been identified as a target for pyrido[2,3-d]pyrimidine-2,4-dione derivatives.[12]

Dihydrofolate Reductase (DHFR): A Target for Antimicrobial and Anticancer Agents

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids.[6][13] Inhibition of DHFR disrupts DNA synthesis and cell proliferation. The pyrido[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent DHFR inhibitors with applications as:

  • Anticancer agents: Piritrexim is a DHFR inhibitor with a pyrido[2,3-d]pyrimidine core that has shown antitumor effects.[5]

  • Antimicrobial agents: These compounds have demonstrated efficacy against opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii by selectively inhibiting their DHFR enzymes.[3][4][14]

Other Potential Targets

The versatility of the pyrido[2,3-d]pyrimidine scaffold suggests that derivatives of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine may also interact with other targets, including:

  • Biotin Carboxylase: An essential enzyme in fatty acid biosynthesis, identified as a target for some pyrido[2,3-d]pyrimidine derivatives.[5][6]

  • Nima-related Kinase 6 (NEK6): Overexpressed in ovarian cancer, NEK6 is a potential target for pyrido[2,3-d]pyrimidine-4(3H)-one derivatives.[15]

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of novel 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine derivatives. The following experimental workflows provide a comprehensive strategy.

Workflow 1: Initial Target Class Identification

This workflow aims to broadly categorize the potential targets of the synthesized derivatives.

Step 1: Phenotypic Screening

  • Objective: To assess the biological effect of the compounds in relevant cellular models.

  • Methodology:

    • Synthesize a focused library of derivatives from the 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine starting material.

    • Screen the library against a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon).[9][16]

    • Determine the half-maximal inhibitory concentration (IC50) for each compound using a cell viability assay (e.g., MTT, CellTiter-Glo).[1]

    • For compounds showing significant cytotoxicity, perform cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation) to understand the mechanism of cell death.[9][16][17]

Step 2: Kinase Panel Screening

  • Objective: To determine if the compounds inhibit a broad range of kinases.

  • Methodology:

    • Submit the most potent compounds from the phenotypic screen to a commercial kinase panel profiling service.

    • These services typically test the compounds at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases.

    • Analyze the results to identify specific kinases or kinase families that are significantly inhibited.

Step 3: DHFR Inhibition Assay

  • Objective: To assess the inhibitory activity of the compounds against DHFR.

  • Methodology:

    • Perform an in vitro enzymatic assay using recombinant human DHFR.

    • Measure the rate of NADPH oxidation spectrophotometrically in the presence and absence of the test compounds.

    • Calculate the IC50 values for active compounds.

Workflow1 cluster_0 Workflow 1: Initial Target Class Identification Start Synthesized Derivatives PhenoScreen Phenotypic Screening (Cell Viability, Cell Cycle, Apoptosis) Start->PhenoScreen Potent_Hits Identification of Potent Hits PhenoScreen->Potent_Hits Active Compounds KinaseScreen Kinase Panel Screening Target_Class Hypothesized Target Class (e.g., Kinase, DHFR) KinaseScreen->Target_Class DHFR_Assay DHFR Inhibition Assay DHFR_Assay->Target_Class Potent_Hits->KinaseScreen Potent_Hits->DHFR_Assay

Caption: Workflow for initial identification of the target class.

Workflow 2: Specific Target Identification and Validation

This workflow focuses on pinpointing the specific molecular target(s) of the active compounds.

Step 1: Affinity-Based Target Identification

  • Objective: To isolate the protein targets that directly bind to the compound.

  • Methodology (Chemical Proteomics):

    • Synthesize a probe molecule by attaching a linker and a reactive group (e.g., biotin) to an active derivative without compromising its activity.

    • Incubate the probe with cell lysate to allow for target binding.

    • Capture the probe-protein complexes using streptavidin beads.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Step 2: In Vitro Target Validation

  • Objective: To confirm the direct inhibition of the identified target.

  • Methodology:

    • Obtain the recombinant protein of the putative target.

    • Perform in vitro enzymatic assays to determine the IC50 of the compound against the target.[17]

    • For kinase targets, determine the mode of inhibition (e.g., ATP-competitive) through kinetic studies.

Step 3: Cellular Target Engagement

  • Objective: To confirm that the compound interacts with its target in a cellular context.

  • Methodology (e.g., Western Blotting):

    • Treat cells with the compound at various concentrations.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates target engagement.

Workflow2 cluster_1 Workflow 2: Specific Target Identification & Validation Active_Compound Active Compound Affinity_ID Affinity-Based Target ID (Chemical Proteomics) Active_Compound->Affinity_ID Putative_Targets Putative Protein Targets Affinity_ID->Putative_Targets InVitro_Val In Vitro Target Validation (Enzymatic Assays, Kinetics) Putative_Targets->InVitro_Val Cellular_Engage Cellular Target Engagement (e.g., Western Blot) InVitro_Val->Cellular_Engage Direct Inhibition Confirmed Validated_Target Validated Therapeutic Target Cellular_Engage->Validated_Target In-Cell Activity Confirmed

Caption: Workflow for specific target identification and validation.

Workflow 3: Computational Target Prediction and Docking

This in silico workflow complements the experimental approaches.

Step 1: Target Prediction using Cheminformatics Tools

  • Objective: To predict potential targets based on the chemical structure of the derivatives.

  • Methodology:

    • Utilize online tools and databases (e.g., SwissTargetPrediction, ChEMBL) to predict potential protein targets based on the principle of chemical similarity.

Step 2: Molecular Docking

  • Objective: To visualize the binding mode of the compound in the active site of a predicted or validated target.

  • Methodology:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the protein's binding site.[1][9]

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition and guide further lead optimization.

Data Presentation: A Framework for Analysis

To facilitate the analysis and comparison of experimental data, it is essential to organize the results in a structured format.

Table 1: In Vitro Cytotoxicity and Target Inhibition Data

Compound IDStructureIC50 (µM) vs. Cell Line AIC50 (µM) vs. Cell Line BTarget Kinase IC50 (µM)DHFR IC50 (µM)
Derivative 1 [Image/ChemDraw]
Derivative 2 [Image/ChemDraw]
... ...
Control (e.g., Erlotinib)

Conclusion: A Pathway to Novel Therapeutics

The 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge of the broader pyrido[2,3-d]pyrimidine class, researchers can strategically target key cellular pathways involved in cancer, inflammation, and infectious diseases. The integrated experimental and computational workflows outlined in this guide provide a robust framework for the identification and validation of the specific molecular targets of new derivatives, ultimately paving the way for the discovery of next-generation medicines.

References

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (n.d.).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed.
  • Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. (2003).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis and Biological Evaluation of 2,4,6-functionalized Derivatives of pyrido[2,3-d]pyrimidines as Cytotoxic Agents and Apoptosis Inducers. (2008). PubMed.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing.
  • Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. (2024).
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. (n.d.).
  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Integrating molecular modeling, synthesis, and biological evaluation for the design of novel pyrido[2,3d]pyrimidine. (2024). FEBS.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2020). Bentham Science.
  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. (2009). PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.).
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. (n.d.).

Sources

The Enduring Scaffold: A Technical Guide to the Chemistry and Applications of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, earning it the status of a "privileged scaffold."[2] This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse therapeutic applications of this versatile core, intended for researchers, scientists, and professionals in the field of drug development. The narrative will delve into the causality behind synthetic choices and provide field-proven insights into the exploitation of this remarkable heterocyclic system.

Part 1: The Synthetic Landscape: Constructing the Pyrido[2,3-d]pyrimidine Core

The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two primary strategies: the annulation of a pyridine ring onto a pre-existing pyrimidine scaffold, or the formation of a pyrimidine ring on a substituted pyridine precursor.[3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Building upon a Pyrimidine Foundation: Annulation of the Pyridine Ring

This is a widely employed strategy, often utilizing readily available 6-aminouracil derivatives.[1] The pyridine ring is typically formed through the reaction of the 6-amino group and the C5 position of the pyrimidine with a three-carbon synthon.

One-pot, multi-component reactions have emerged as a powerful and atom-economical method for the synthesis of densely functionalized pyrido[2,3-d]pyrimidines.[4] A common MCR involves the condensation of a 6-aminopyrimidine, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[4]

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [4]

  • Step 1: Reaction Setup. In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) is prepared.

  • Step 2: Solvent and Catalyst Addition. The reactants are suspended in a suitable solvent such as aqueous ethanol. A catalytic amount of an appropriate catalyst, for instance, diammonium hydrogen phosphate (DAHP) (10 mol%), can be added to facilitate the reaction.[4]

  • Step 3: Reaction Conditions. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Alternatively, microwave irradiation can be employed to accelerate the reaction.[4]

  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrido[2,3-d]pyrimidine derivative in good to excellent yields.

The causality behind this one-pot synthesis lies in a domino sequence of reactions. The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound.[5] This is followed by a Michael addition of the 6-aminopyrimidine to the electron-deficient α,β-unsaturated intermediate. The final step involves an intramolecular cyclization, followed by tautomerization to yield the stable aromatic pyrido[2,3-d]pyrimidine ring system.[5]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Intermediate_1 α,β-Unsaturated Intermediate Aldehyde->Intermediate_1 Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate_1 Intermediate_2 Michael Adduct Intermediate_1->Intermediate_2 6-Aminopyrimidine 6-Aminopyrimidine 6-Aminopyrimidine->Intermediate_2 Final_Product Pyrido[2,3-d]pyrimidine Intermediate_2->Final_Product

Caption: Domino reaction workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

Building upon a Pyridine Foundation: Annulation of the Pyrimidine Ring

An alternative and equally important strategy involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine. This approach is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible. A common starting material for this strategy is 2-aminopyridine-3-carbonitrile.[6]

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminopyridine-3-carbonitrile [7]

  • Step 1: Acylation/Thioacylation. To a solution of 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (1 mmol) in a suitable solvent like pyridine, an acid chloride (e.g., benzoyl chloride, 1 mmol) is added gradually at room temperature.[7]

  • Step 2: Reaction Conditions. The reaction mixture is stirred at room temperature for a specified period, typically monitored by TLC.

  • Step 3: Intramolecular Cyclization. The intermediate amide undergoes intramolecular heterocyclization upon heating or treatment with a dehydrating agent to afford the desired pyrido[2,3-d]pyrimidine.[7]

  • Step 4: Work-up and Purification. The reaction mixture is typically poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.

The underlying principle of this method is the initial formation of an N-acyl or N-thioacyl intermediate from the 2-amino group of the pyridine precursor. This is followed by an intramolecular cyclization where the amide or thioamide nitrogen attacks the nitrile carbon, leading to the formation of the pyrimidine ring.

G Start 2-Aminopyridine-3-carbonitrile Intermediate N-Acyl/Thioacyl Intermediate Start->Intermediate Acylation/Thioacylation Reagent Acylating/Thioacylating Agent Reagent->Intermediate Product Pyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines from pyridine precursors.

Part 2: Functionalization of the Pyrido[2,3-d]pyrimidine Core: A Gateway to Diversity

The strategic functionalization of the pyrido[2,3-d]pyrimidine scaffold is paramount for modulating its physicochemical properties and biological activity. Various positions on the bicyclic system can be selectively modified to explore structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have proven to be powerful tools for the introduction of aryl and heteroaryl substituents at various positions of the pyrido[2,3-d]pyrimidine core, particularly at halogenated positions. This allows for the exploration of a vast chemical space and the fine-tuning of biological activity.

C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.[8][9] While still a developing area for this specific scaffold, methods for the direct C-H arylation of related N-heterocycles are being actively investigated and hold promise for the future of pyrido[2,3-d]pyrimidine chemistry.[10]

Part 3: Therapeutic Applications: A Scaffold of Immense Potential

The privileged nature of the pyrido[2,3-d]pyrimidine core has led to its investigation in a multitude of therapeutic areas.

Anticancer Agents: A Dominant Arena

The most extensive application of pyrido[2,3-d]pyrimidines is in the field of oncology.[11] Many derivatives have been shown to be potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Palbociclib (Ibrance®), a selective inhibitor of CDK4 and CDK6, is a prime example of a successful drug based on the pyrido[2,3-d]pyrimidine scaffold for the treatment of HR-positive, HER2-negative breast cancer.[12][13]

  • Tyrosine Kinases: Numerous derivatives have shown potent inhibitory activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Abl kinase.[14][15]

  • Other Kinases: The scaffold has also been explored for the inhibition of other kinases like PIM-1 kinase and mTOR.[7][16]

Compound/Derivative ClassTarget Kinase(s)IC50 ValuesReference(s)
PalbociclibCDK4/6CDK4: 11 nM, CDK6: 16 nM[12]
B1 DerivativeEGFRL858R/T790M13 nM[15]
Compound 4PIM-111.4 nM[7]
Compound 1EGFRWT, EGFRT790M93 nM, 174 nM[2][17]
Antimicrobial Agents

The pyrido[2,3-d]pyrimidine scaffold has also demonstrated significant potential as a source of novel antimicrobial agents. Derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria.[2][18]

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Compound 1E. coli50[2]
Compound 1P. aeruginosa50[2]
Compound 5bS. aureus0.48[18]
Compound 5cB. subtilis0.98[18]
Anti-inflammatory Agents

Several pyrido[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of cyclooxygenase (COX) enzymes.

Antiviral Agents

The antiviral potential of pyrido[2,3-d]pyrimidines has also been explored, with some derivatives showing activity against viruses such as Herpes Simplex Virus (HSV) and, more recently, SARS-CoV-2.[5]

Other Therapeutic Areas

The versatility of the pyrido[2,3-d]pyrimidine scaffold has led to its investigation in other therapeutic areas, including neurodegenerative diseases and as cardioprotective agents, although these areas are less explored compared to oncology.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold continues to be a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including further exploration of C-H functionalization, and the expansion of its therapeutic applications into new and challenging disease areas. The continued exploration of the vast chemical space around this privileged core promises to yield the next generation of innovative medicines.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352. [Link]

  • Process for the preparation of Palbociclib. (2025). Technical Disclosure Commons. [Link]

  • Review of the Synthesis, Reactions and pharmaceutical potential of Pyrido[2,3-d]pyrimidine Derivatives. (2023). Current Organic Chemistry. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). Pharmaceuticals, 18(10), 1472. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). PubMed. [Link]

  • The synthetic strategies for the preparation of Palbociclib. (2022). Mini-Reviews in Medicinal Chemistry. [Link]

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (2023). Frontiers in Chemistry, 11, 1189676. [Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. (2019). Journal of Chemical Research, 43(9-10), 333-338. [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (2018). Organic Chemistry: Current Research, 7(2). [Link]

  • meta-Selective C-H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition. [Link]

  • C–H functionalization of pyridines. (2016). Organic & Biomolecular Chemistry, 14(20), 4588-4600. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4149. [Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. (2026). ChemRxiv. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2025). Current Pharmaceutical Design. [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10498-10516. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 878-925. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2013). Current Organic Chemistry, 17(10), 1014-1028. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • synthesis of novel condensed pyrido[2,3-d]pyrimidines via intramolecular cycloadditions. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12631-12648. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2012). International Journal of Organic Chemistry, 2(1), 7-14. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Advances, 13(18), 12047-12075. [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. (2024). Journal of Molecular Structure. [Link]

  • Substituted 7-oxo-pyrido[2,3-d]pyrimidines and methods of use. (2016).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

  • SAR of pyrido[2,3-d]pyrimidine derivatives. (2023). ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Ukrainian Biochemical Journal, 91(5), 6-22. [Link]

  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (2017). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2020). RSC Advances, 10(42), 25055-25068. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2025). PubMed. [Link]

  • SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... (2018). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 396-434. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (CAS No: 5424-21-5). As a highly reactive dichloro-pyridopyrimidine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its reactivity necessitates a robust understanding of its hazard profile and the implementation of meticulous safety measures to mitigate risks to personnel and the environment. This document is intended to empower researchers with the knowledge to handle this compound responsibly and effectively.

Hazard Identification and Risk Assessment: Understanding the Reactivity

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is classified as a corrosive solid that can cause severe skin burns and eye damage[1]. The primary hazards associated with this compound stem from its electrophilic nature, making it susceptible to nucleophilic attack, and its potential to release hazardous decomposition products under certain conditions.

GHS Classification and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a comprehensive safety plan.

Identifier Value Source
CAS Number 5424-21-5
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance Pale yellow to yellow crystals or powder[2]
Melting Point 44-47 °C
Boiling Point 219 °C
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Classification
Pictogram Corrosion (GHS05)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage[1][3].
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3]
Inherent Reactivity and Incompatibilities

The two chlorine atoms on the pyridopyrimidine core are excellent leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is the basis for its utility in synthesis but also underscores the need for careful handling.

  • Incompatible Materials: To prevent uncontrolled reactions, avoid contact with strong oxidizing agents and strong acids[1][4][5]. The lone pairs on the nitrogen atoms can be protonated by strong acids, potentially altering reactivity and stability. Strong oxidizing agents can lead to vigorous and potentially explosive reactions.

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas[1][5].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of robust engineering controls and appropriate personal protective equipment is critical for minimizing exposure.

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, especially handling the solid which can form dust, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][6].

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood[4].

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested[4][7].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Body Part Personal Protective Equipment Specifications and Remarks
Eyes and Face Chemical splash goggles and a face shieldGoggles must provide a complete seal. A face shield is required when there is a significant risk of splashing[1].
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for any signs of degradation or puncture before and during use. For prolonged contact, consider more resistant materials like neoprene or butyl rubber[3][4].
Body Flame-resistant laboratory coatMust be kept fully buttoned. A chemical-resistant apron should be worn over the lab coat for added protection[4].
Respiratory NIOSH-approved respirator (Type P3 cartridge)Required if engineering controls are insufficient or during spill cleanup.

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Work-up cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh_hood Weigh Solid in Fume Hood prep_ppe->weigh_hood dissolve Slowly Add to Solvent weigh_hood->dissolve Transfer to Reaction Vessel waste_solid Solid Waste Container weigh_hood->waste_solid Contaminated Weigh Paper reaction Controlled Reaction Conditions dissolve->reaction workup Cool and Handle in Hood reaction->workup storage Tightly Sealed Container Cool, Dry, Ventilated Area workup->storage Store Unused Material waste_liquid Liquid Waste Container workup->waste_liquid Aqueous/Organic Waste waste_disposal Dispose as Hazardous Waste waste_solid->waste_disposal waste_liquid->waste_disposal

Caption: A generalized workflow for the safe handling of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials[1][4][8].

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids[1][4].

Handling and Experimental Use
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for all manipulations[9].

  • Weighing: To minimize dust formation, handle the solid material carefully. Use a dedicated set of tools (e.g., spatula, weighing paper)[9].

  • Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing[9].

  • Reaction: Ensure all reaction vessels are appropriately labeled. If heating is required, use a controlled heating source like a heating mantle[9].

  • Post-Reaction Work-up: Allow the reaction mixture to cool to a safe temperature before quenching or extraction. All transfers of solutions must be performed within the fume hood[9].

Waste Disposal

All waste containing 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine must be treated as hazardous waste[3][4][6].

  • Solid Waste: Collect in a designated, labeled, and sealed container[6]. This includes contaminated consumables like gloves, weighing paper, and pipette tips[9].

  • Liquid Waste: Collect in a designated, labeled, and sealed container[6]. Do not dispose of it down the drain[4].

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations[3][4][6].

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][10]
Spill and Leak Procedures
  • Evacuate: Evacuate non-essential personnel from the spill area[11].

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors or dust[11].

  • Contain: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal[3][11].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Exposure Response spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report exposure Personnel Exposure remove_source Remove from Source exposure->remove_source first_aid Administer First Aid (Shower/Eyewash) remove_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: A generalized workflow for emergency response to a spill or personnel exposure.

Conclusion

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a valuable reagent whose utility is matched by its hazardous properties. A proactive and informed approach to safety is paramount. By understanding the inherent reactivity of this compound and adhering to the engineering controls, personal protective equipment standards, and handling procedures outlined in this guide, researchers can mitigate the risks and foster a safe and productive research environment.

References

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubChem. 2,4-Dichloropyrimidine. [Link]

  • NextSDS. 2,4-dichloro-6-(methylsulfanyl)pyrimidine — Chemical Substance Information. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of 1,2-Dichloroethane. [Link]

  • NextSDS. 2,4-dichloro-6-Methylpyrido[3,2-d]pyriMidine — Chemical Substance Information. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Acrolein. [Link]

  • Merck Millipore. SAFETY DATA SHEET. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ECSA. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Cefic Library. Guidelines for Level 1 Chemical Emergency Response. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged core structure in modern drug discovery, found in numerous approved and investigational kinase inhibitors.[1] The strategic functionalization of this scaffold is paramount for developing novel therapeutics. This guide provides an in-depth exploration of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, a key chemical intermediate that enables the sequential and regioselective synthesis of 2,4-disubstituted derivatives. We will delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its use in cornerstone reactions like Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), and offer expert insights into experimental design and troubleshooting.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Drug Discovery

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine system, a bioisostere of purine that is exceptionally effective at targeting ATP-binding sites in enzymes, particularly protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, molecules built upon this scaffold have been a major focus of pharmaceutical research, leading to blockbuster drugs like Palbociclib (a CDK4/6 inhibitor for breast cancer) and other targeted therapies.[1]

The synthetic utility of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. This allows for a modular, diversity-oriented synthesis approach: one substituent can be installed at the more reactive position, followed by the installation of a second, different substituent at the less reactive position. This guide will equip researchers with the knowledge to harness this reactivity for efficient library synthesis and lead optimization.

Physicochemical Properties & Handling

A foundational understanding of the intermediate's properties is crucial for safe and effective use.

PropertyDataSource
IUPAC Name 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine-
Molecular Formula C₈H₅Cl₂N₃[3]
Molecular Weight 214.05 g/mol [3]
Appearance Off-white to yellow crystalline solid(Typical)
Purity ≥97%[3]
Solubility Soluble in DMF, DMSO, THF, Dioxane; Sparingly soluble in alcohols.(General)

Safety & Handling:

  • Hazard Class: Acyl halides and related compounds are typically irritants and harmful if ingested or inhaled.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood wearing safety glasses, a lab coat, and nitrile gloves.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.

Core Reactivity: The Principle of Regioselectivity

The synthetic power of 2,4-dichloro-pyridopyrimidines stems from the inherently different electronic environments of the C4 and C2 positions. The C4 position is generally more electrophilic and thus more susceptible to attack by both nucleophiles (in SNAr reactions) and organometallic reagents (in cross-coupling catalytic cycles).[2][4]

Causality: The increased reactivity at C4 can be attributed to its position being para to one of the ring nitrogens (N1) and ortho to the other (N3), which provides superior stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[4][5] Quantum mechanics calculations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating it as the preferred site for initial reaction.[6][7]

This differential reactivity is the cornerstone of a sequential functionalization strategy, as illustrated below.

G start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine c4_intermediate 4-Substituted-2-chloro- 6-methyl-intermediate start->c4_intermediate Step 1: Selective C4 Reaction (e.g., Suzuki, SNAr) Conditions: Milder base, lower temp. final_product 2,4-Disubstituted-6-methyl- Final Product c4_intermediate->final_product Step 2: C2 Reaction (e.g., SNAr, Buchwald-Hartwig) Conditions: Stronger base, higher temp.

Caption: Sequential functionalization workflow for the title compound.

Application Note I: Selective C4-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, making it ideal for installing aryl or heteroaryl moieties at the C4 position.

Scientific Rationale: This protocol utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst, a workhorse for Suzuki couplings that is effective, relatively air-stable, and commercially available.[8] Potassium carbonate is chosen as a mild base, sufficient to facilitate transmetalation without promoting side reactions. The dioxane/water solvent system is standard for Suzuki reactions, ensuring solubility of both the organic and inorganic components.[9][10] Microwave irradiation is employed to dramatically reduce reaction times from hours to minutes, a significant advantage for library synthesis.[8]

Detailed Protocol: C4-Selective Suzuki Coupling

Materials:

  • 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a microwave reaction vial, add 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (e.g., 214 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).

  • Reagent Addition: Add K₂CO₃ (e.g., 414 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 2-5 minutes. Scientist's Note: While Pd(PPh₃)₄ is relatively stable, deoxygenating the reaction mixture prevents oxidative degradation of the catalyst and phosphine ligands, ensuring higher yields and catalyst turnover.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120 °C for 15-30 minutes.[8]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The product, 4-aryl-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine, will be less polar than the starting dichloro compound.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-arylated product.

ChallengeProbable CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficient heat; Poor quality boronic acid.Use a fresh bottle of catalyst. Ensure the microwave is reaching the set temperature. Use freshly purchased boronic acid or a boronic ester.
Formation of Bis-coupled Product Reaction time too long or temperature too high.Reduce reaction time and/or temperature. Monitor carefully by LC-MS and stop the reaction upon full consumption of starting material.
Protodeboronation (Loss of Boronic Acid) Presence of oxygen; Excess water or base.Ensure thorough purging with an inert gas. Use anhydrous dioxane and dry the K₂CO₃ before use if necessary.

Application Note II: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Following successful C4-functionalization, the remaining chlorine at the C2 position can be displaced by a variety of nucleophiles. SNAr with amines is a common second step to install groups that can act as hydrogen bond donors or acceptors, which is critical for kinase hinge-binding motifs.

Scientific Rationale: The C2 position is less reactive than C4, thus requiring more forcing conditions for substitution.[2] This protocol uses a polar aprotic solvent like DMF or NMP to facilitate the reaction and a non-nucleophilic organic base like DIPEA to scavenge the HCl byproduct without competing with the primary amine nucleophile. Elevated temperatures are necessary to overcome the higher activation energy for substitution at C2.

Detailed Protocol: C2-Selective Amination

Materials:

  • 4-Aryl-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine (from Step 1) (1.0 equiv)

  • Primary or secondary amine (1.5-2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 4-aryl-2-chloro intermediate (1.0 equiv) in DMF or NMP.

  • Reagent Addition: Add the desired amine (1.5 equiv) followed by DIPEA (3.0 equiv).

  • Heating: Heat the reaction mixture to 100-140 °C. Scientist's Note: The required temperature will depend on the nucleophilicity of the amine. Less nucleophilic anilines may require higher temperatures than more nucleophilic aliphatic amines.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The final 2,4-disubstituted product will be more polar than the 2-chloro intermediate. Reactions are typically complete within 2-16 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final compound.

Overall Synthetic Workflow and Target Application

The sequential application of these protocols enables the synthesis of diverse libraries of compounds targeting, for example, protein kinases. The final molecules often engage with the kinase hinge region via the C2-amino group, while the C4-aryl group explores a deeper hydrophobic pocket.

G cluster_synthesis Synthetic Workflow cluster_application Biological Application Start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Step1 Suzuki Coupling (Protocol I) Start->Step1 Intermediate 4-Aryl-2-chloro- Intermediate Step1->Intermediate Step2 SNAr Amination (Protocol II) Intermediate->Step2 Final Final Kinase Inhibitor Candidate Step2->Final Binding Target Engagement (ATP-Binding Site) Final->Binding Kinase Protein Kinase (e.g., CDK, EGFR) Activity Biological Activity (Inhibition) Binding->Activity

Caption: From intermediate to biological evaluation workflow.

Conclusion

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a highly valuable and versatile intermediate for medicinal chemistry. Its well-defined regiochemical reactivity allows for the controlled and sequential introduction of diverse substituents at the C4 and C2 positions. By mastering the Suzuki-Miyaura coupling and SNAr reactions detailed in this guide, researchers can efficiently generate libraries of novel pyrido[2,3-d]pyrimidine derivatives, accelerating the discovery of new and potent therapeutics.

References

  • Gobec, S., & Kosmrlj, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access. Available at: [Link]

  • Handy, S. T., & Anderson, K. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

  • Eastgate, M. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. Available at: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Boes, M., et al. (2012). Regioselective preparation of substituted pyrimidines. Google Patents.
  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Vo, D. D., & Martin, M. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Heravi, M. M., et al. (2017). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and. ResearchGate. Available at: [Link]

Sources

Synthesis of Potent Kinase Inhibitors from 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the versatile 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold. This privileged heterocyclic system serves as a cornerstone in the development of targeted therapies, particularly in oncology, due to its ability to mimic the purine core of ATP and bind to the hinge region of various protein kinases.

The strategic functionalization of the reactive chloro-substituents at the C2 and C4 positions allows for the systematic exploration of chemical space and the optimization of pharmacological properties. This document will detail the synthetic rationale, provide step-by-step experimental procedures, and discuss the characterization of key intermediates and a final representative kinase inhibitor.

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous clinically evaluated and approved kinase inhibitors.[1][2] Its planar structure and hydrogen bonding capabilities enable it to effectively compete with ATP for binding to the kinase active site. The dichlorinated precursor, 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine, is a highly valuable starting material, offering two distinct reaction sites for sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is key to building molecular complexity and fine-tuning the structure-activity relationship (SAR) of the resulting inhibitors.[3][4]

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Pyrido[2,3-d]pyrimidine-based compounds have been shown to inhibit a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src.[5]

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution

The synthetic approach to functionalizing the 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine core relies on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different substituents.

Our strategy involves a two-step SNAr sequence:

  • Selective substitution at the C4 position: Reaction with a primary or secondary amine to introduce the first element of diversity.

  • Substitution at the C2 position: Subsequent reaction with another amine to complete the synthesis of the target 2,4-disubstituted pyrido[2,3-d]pyrimidine.

This sequential approach is fundamental to creating a library of analogs for SAR studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic_Workflow Start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Intermediate 4-Amino-2-chloro-6-methyl- pyrido[2,3-d]pyrimidine Intermediate Start->Intermediate Step 1: C4-Amination (Nucleophilic Aromatic Substitution) Final Target Kinase Inhibitor (2,4-Diamino-6-methyl- pyrido[2,3-d]pyrimidine) Intermediate->Final Step 2: C2-Amination (Nucleophilic Aromatic Substitution)

Caption: General synthetic workflow for the preparation of 2,4-diamino-pyrido[2,3-d]pyrimidine kinase inhibitors.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a representative kinase inhibitor from 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using electrospray ionization (ESI) techniques.

Step 1: Synthesis of N-(4-methoxyphenyl)-2-chloro-6-methyl-pyrido[2,3-d]pyrimidin-4-amine (Intermediate 1)

This step involves the selective nucleophilic substitution at the C4 position of the starting material with p-anisidine.

Protocol:

  • To a solution of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 g, 4.65 mmol) in isopropanol (20 mL), add p-anisidine (0.63 g, 5.12 mmol) and diisopropylethylamine (DIPEA) (0.97 mL, 5.58 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to afford N-(4-methoxyphenyl)-2-chloro-6-methyl-pyrido[2,3-d]pyrimidin-4-amine as a solid.

Expected Yield: 85-95%

Characterization Data (Representative):

  • 1H NMR (400 MHz, DMSO-d6) δ: 9.85 (s, 1H), 8.60 (s, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.15 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.75 (s, 3H), 2.50 (s, 3H).

  • MS (ESI): m/z = 301.1 [M+H]+.

Step 2: Synthesis of N4-(4-methoxyphenyl)-N2-(3-ethynylphenyl)-6-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine (Target Kinase Inhibitor)

This final step involves the substitution of the remaining chlorine atom at the C2 position with 3-ethynylaniline. This moiety is often incorporated into kinase inhibitors to form a covalent bond with a cysteine residue in the kinase active site, leading to irreversible inhibition.

Protocol:

  • In a sealed tube, dissolve N-(4-methoxyphenyl)-2-chloro-6-methyl-pyrido[2,3-d]pyrimidin-4-amine (Intermediate 1) (1.0 g, 3.32 mmol) in 2-butanol (15 mL).

  • Add 3-ethynylaniline (0.43 g, 3.65 mmol) and 4 M HCl in dioxane (0.83 mL, 3.32 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add diethyl ether (30 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with diethyl ether (2 x 15 mL).

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 0-10% methanol) to yield the pure N4-(4-methoxyphenyl)-N2-(3-ethynylphenyl)-6-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine .

Expected Yield: 60-75%

Characterization Data (Representative):

  • 1H NMR (400 MHz, DMSO-d6) δ: 9.45 (s, 1H), 9.30 (s, 1H), 8.40 (s, 1H), 8.05 (s, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 7.6 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 7.10 (s, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 7.6 Hz, 1H), 4.10 (s, 1H), 3.75 (s, 3H), 2.40 (s, 3H).

  • 13C NMR (100 MHz, DMSO-d6) δ: 161.5, 158.0, 157.5, 155.0, 154.0, 141.0, 133.0, 129.5, 125.0, 124.0, 122.0, 121.0, 114.5, 114.0, 108.0, 84.0, 81.5, 55.5, 24.0.

  • MS (ESI): m/z = 382.2 [M+H]+.

Biological Activity and Kinase Selectivity

The synthesized N4-(4-methoxyphenyl)-N2-(3-ethynylphenyl)-6-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine is a representative example of a potent kinase inhibitor. The pyrido[2,3-d]pyrimidine core acts as the ATP-competitive scaffold. The 4-methoxyphenyl group at the C4 position can occupy the solvent-exposed region of the ATP binding pocket, contributing to potency and selectivity. The 3-ethynylphenyl moiety at the C2 position is designed to target a nearby cysteine residue for covalent modification, leading to irreversible inhibition and prolonged pharmacological effects.

Compounds with this general structure have shown significant inhibitory activity against various kinases, particularly mutant forms of EGFR that are resistant to first-generation inhibitors.[6]

Kinase Inhibition Data (Representative examples from literature)
Compound IDTarget KinaseIC50 (nM)Reference
PD-089828PDGFr1110[5]
PD-089828FGFr130[5]
PD-089828EGFr450[5]
PD-089828c-src220[5]
Compound 6 eEF-2K420[1]

Signaling Pathway Context

The target kinase, for instance, EGFR, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Covalent inhibitors, such as the one synthesized here, can effectively block these aberrant signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for the synthesized kinase inhibitor.

Conclusion

The 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold is a highly effective and versatile starting point for the synthesis of a wide range of potent kinase inhibitors. The protocols outlined in this guide provide a robust and reproducible method for the synthesis of a representative covalent inhibitor. By leveraging the differential reactivity of the C2 and C4 positions, researchers can efficiently generate libraries of compounds for SAR studies, leading to the discovery of novel and effective targeted therapies. The principles and procedures described herein are broadly applicable to the development of inhibitors for various kinase targets implicated in human diseases.

References

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Medicinal Chemistry, 20(1), 1-1. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). Molecules, 30(19), 4567. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12699–12715. [Link]

  • Arora, R., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4789–4798. [Link]

  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4105. [Link]

  • Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][6][7]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents. (2017). ChemistrySelect, 2(34), 11215-11224. [Link]

  • Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine. (2026). Pharmaffiliates.com. [Link]

  • Yadav, P. P., et al. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Journal of Materials Science and Chemical Engineering, 10(3), 1-13. [Link]

  • Pyridopyrimidine kinase inhibitors. (2004).
  • Mahmoud, M. R., et al. (2012). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. American Journal of Organic Chemistry, 2(1), 39-47. [Link]

  • Vogt, F. G., & Romero, F. A. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 16(21), 2531–2554. [Link]

  • Pyrazolyl-pyrimidine derivatives as kinase inhibitors. (2009).
  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14371–14420. [Link]

  • Kinase inhibitor compounds and compositions and methods of use. (2025). Justia Patents. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023). Synlett, 34(1), 1-6. [Link]

  • Drug Discovery Patents. (n.d.). Charles River Laboratories. [Link]

  • BICYCLIC DIHYDROPYRIDONE KINASE INHIBITORS. (2017). European Patent Office. [Link]

  • Tyurenkov, I. N., et al. (2019). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolymers and Cell, 33(5), 367-378. [Link]

  • L'Heureux, A., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry, 77(9), 4363–4376. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Wavefunction, Inc. [Link]

Sources

Application of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in Cancer Research: A Guide to Synthesis and Preclinical Evaluation of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Cornerstone in Modern Oncology

The quest for selective and potent anticancer agents is a central theme in medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets with high affinity. The pyrido[2,3-d]pyrimidine core is a prime example of such a scaffold, structurally analogous to purines and quinazolines, which are key components of approved and impactful cancer therapies.[1][2] This bicyclic system has proven to be a versatile framework for the development of inhibitors targeting key players in cancer cell proliferation, survival, and metastasis.[1][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of the pyrido[2,3-d]pyrimidine scaffold in cancer research. We will begin with a key synthetic intermediate, 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine , and explore how this versatile building block can be elaborated into a diverse library of pharmacologically active compounds. The focus will be on the subsequent preclinical evaluation of these derivatives, providing detailed protocols for assessing their anticancer potential. Our discussion will be grounded in the primary mechanisms of action for this class of compounds, namely the inhibition of critical oncogenic kinases and other vital cellular enzymes.

Part 1: Mechanism of Action - Targeting the Engines of Cancer Proliferation

The anticancer activity of pyrido[2,3-d]pyrimidine derivatives stems from their ability to competitively bind to the ATP-binding pocket of a variety of protein kinases, as well as other key enzymes involved in cellular replication.[1][2] The dysregulation of these enzymes is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Key Molecular Targets:
  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental regulators of the cell cycle.[4][5] Uncontrolled CDK activity leads to unchecked cell division, a defining feature of cancer.[4] Pyrido[2,3-d]pyrimidine derivatives have been successfully designed to inhibit CDK4/6 and CDK2, leading to cell cycle arrest and apoptosis.[1][6][7]

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are downstream effectors of many oncogenic signaling pathways.[8][9] They play crucial roles in cell survival, proliferation, and resistance to apoptosis.[10][11] Several potent PIM kinase inhibitors have been developed based on the pyrido[2,3-d]pyrimidine scaffold.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors, most notably non-small-cell lung cancer.[12][13][14] The pyrido[2,3-d]pyrimidine core is present in inhibitors designed to target both wild-type and mutant forms of EGFR.[15][16]

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleotides, the building blocks of DNA.[17][18][19] Inhibition of DHFR depletes the cellular supply of thymidine, leading to the cessation of DNA replication and cell death.[19][20] The pyrido[2,3-d]pyrimidine scaffold has been explored for the development of novel DHFR inhibitors.[2][3][21]

  • Other Tyrosine Kinases: The versatility of the scaffold allows for the targeting of a broad range of other tyrosine kinases implicated in cancer, such as BCR-ABL, and receptor tyrosine kinases like PDGFRβ and FGFR.[1][3]

The following diagram illustrates the central role of these targets in cancer cell signaling and proliferation, and how pyrido[2,3-d]pyrimidine-based inhibitors can intervene.

Cancer_Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK binds Signaling_Cascade Signaling Cascade (RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade activates PIM_Kinase PIM Kinase Signaling_Cascade->PIM_Kinase activates Transcription Gene Transcription (Proliferation, Survival) Signaling_Cascade->Transcription promotes PIM_Kinase->Transcription promotes CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK4/6) Transcription->CDK_Cyclin upregulates Cell_Cycle Cell Cycle Progression (G1 -> S phase) CDK_Cyclin->Cell_Cycle drives DNA_Synthesis DNA Synthesis Cell_Cycle->DNA_Synthesis requires DHFR DHFR DHFR->DNA_Synthesis enables Inhibitor Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->RTK Inhibitor->PIM_Kinase Inhibitor->CDK_Cyclin Inhibitor->DHFR

Figure 1: Key oncogenic targets of pyrido[2,3-d]pyrimidine derivatives.

Part 2: Application Notes & Protocols

Application Note 1: Synthesis of Bioactive Pyrido[2,3-d]pyrimidine Derivatives

The strategic value of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective substitution. This enables the creation of a diverse library of compounds from a single, common intermediate. The general workflow involves a nucleophilic aromatic substitution at the C4 position, followed by a second substitution or coupling reaction at the C2 position.

The following diagram outlines a generalized synthetic workflow.

Synthetic_Workflow Start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Step1 Step 1: Selective C4 Substitution - Nucleophile 1 (R1-NH2) - Base (e.g., DIPEA) - Solvent (e.g., n-BuOH) Start->Step1 Intermediate 2-Chloro-4-(R1-amino)-6-methyl- pyrido[2,3-d]pyrimidine Step1->Intermediate Step2 Step 2: C2 Substitution/Coupling - Nucleophile 2 (R2-NH2) or - Suzuki/Sonogashira Coupling Intermediate->Step2 Final_Product Diverse Library of Bioactive Derivatives Step2->Final_Product

Figure 2: Generalized synthetic workflow for creating a library of derivatives.

This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by varying the R1 and R2 substituents to optimize potency, selectivity, and pharmacokinetic properties.

Application Note 2: Preclinical In Vitro Evaluation of Anticancer Activity

Once a library of pyrido[2,3-d]pyrimidine derivatives has been synthesized, a systematic in vitro evaluation is necessary to identify promising lead compounds. The following protocols outline a standard cascade of assays to characterize the anticancer properties of these novel molecules.

The overall experimental workflow is depicted below.

Experimental_Workflow Start Synthesized Compound Library Assay1 Protocol 1: Cell Viability Assay (Determine IC50) Start->Assay1 Assay2 Protocol 2: In Vitro Kinase Assay (Confirm Target Inhibition) Assay1->Assay2 Active Compounds Assay3 Protocol 3: Western Blot Analysis (Cellular Target Engagement) Assay2->Assay3 Potent Inhibitors Assay4 Protocol 4: Apoptosis Assay (Determine Mechanism of Death) Assay3->Assay4 Confirmed Target Hit Decision Lead Compound Identification Assay4->Decision Apoptosis Inducers

Figure 3: A tiered approach for the in vitro evaluation of synthesized compounds.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50) in various cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or MTT) to a colored formazan product, which is quantifiable by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTS or MTT reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO only as a vehicle control and wells with medium only as a blank control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Development: Add 20 µL of MTS reagent to each well (or follow the manufacturer's protocol for MTT). Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Objective: To measure the direct inhibitory effect of the test compounds on the activity of a purified target kinase.

Principle: This assay measures the amount of ATP consumed by a kinase during a phosphorylation reaction. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1, PIM-1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white assay plate, add the following to each well:

    • Kinase assay buffer.

    • Test compound at various concentrations.

    • Purified kinase.

    • Kinase substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent (e.g., 25 µL). Include controls for no kinase (high signal) and no inhibitor (low signal).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration: % Inhibition = 100 - [((Luminescence_inhibitor - Luminescence_no_kinase) / (Luminescence_no_inhibitor - Luminescence_no_kinase)) * 100].

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Objective: To determine if the test compound inhibits the phosphorylation of downstream substrates of the target kinase within cancer cells, confirming target engagement.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Here, we can assess the phosphorylation status of a target's substrate (e.g., phospho-Rb for CDK4/6 inhibition).

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 24 hours).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Part 3: Data Presentation and Interpretation

The data generated from the in vitro assays should be compiled and presented clearly to facilitate the identification of lead candidates.

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
Compound IDR1 GroupR2 GroupMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)
PD-001 Cyclopropyl4-Fluoroaniline0.521.20.88
PD-002 Isopropyl4-Chloroaniline1.53.82.1
PD-003 Cyclopropyl3-Ethynylaniline0.09 0.25 0.15
Doxorubicin --0.120.300.22

Data are hypothetical and for illustrative purposes only.

Table 2: Kinase Inhibitory Activity of Lead Compound PD-003
Kinase TargetIC50 (nM)
CDK4/Cyclin D1 8
PIM-1150
EGFR> 10,000
CDK2/Cyclin E25

Data are hypothetical and for illustrative purposes only, demonstrating high potency and selectivity for CDK4.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a remarkably fruitful starting point for the discovery of novel anticancer agents. Intermediates such as 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine provide a flexible platform for synthetic chemists to generate vast libraries of structurally diverse molecules. By employing a systematic and logical cascade of in vitro assays, from broad cytotoxicity screening to specific target engagement and mechanistic studies, researchers can efficiently identify and validate potent and selective drug candidates. The protocols and workflows detailed in this guide offer a robust framework for advancing these promising compounds through the preclinical drug discovery pipeline, with the ultimate goal of developing next-generation therapies for cancer patients.

References

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7285-7311. [Link]

  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors. [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(21), 2793-2813. [Link]

  • Omnicuris. (2026, March 9). Recent Advances in CDK Inhibitors for Cancer Therapy. [Link]

  • Al-Otaibi, J. S., et al. (n.d.). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Bentham Science. [Link]

  • Recent Developments in Cyclin-Dependent Kinase (CDK) PROTAC in Cancer Therapy. (2025, November 24). [Link]

  • Zhang, M., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

  • Lal, S., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 15(13), 3394. [Link]

  • ACS Publications. (2021, January 22). Potential of Cyclin-Dependent Kinase Inhibitors as Cancer Therapy. [Link]

  • Chu, C., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]

  • Ali, A., et al. (2025). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules, 292, 139107. [Link]

  • Al-Warhi, T., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Chen, Y.-C., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 691515. [Link]

  • Kong, D., & Dolzhenko, A. V. (n.d.). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Monash University. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. (2021, May 15). [Link]

  • Santio, T., & Eerola, K. (2018). Pim-1 kinase as cancer drug target: An update. Cancers, 10(11), 434. [Link]

  • Seshachalam, V. D., & Sola, M. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 11(9), 1334. [Link]

  • American Lung Association. (2025, December 9). EGFR and Lung Cancer. [Link]

  • CancerNetwork. (2026, March 29). EGFR Inhibitors in Lung Cancer. [Link]

  • Boese, A., et al. (2022). Abstract 2334: Inhibition of DHFR modulates anti-tumor immunity. Cancer Research, 82(12_Supplement), 2334. [Link]

  • Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work?. [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024, January 1). [Link]

  • Khan, I., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1378. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). [Link]

  • Chen, W., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4813-4821. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] This structural motif is a key component in numerous therapeutic agents, particularly in the realm of oncology. Its significance stems from its ability to mimic endogenous purines, allowing it to interact with a wide array of biological targets.[2] Pyrido[2,3-d]pyrimidine derivatives have demonstrated efficacy as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), and as anticancer, antimicrobial, and anti-inflammatory agents.[1][4]

The strategic derivatization of the pyrido[2,3-d]pyrimidine skeleton is a cornerstone of modern drug discovery programs. The introduction of various functional groups allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a particularly valuable starting material for the generation of compound libraries due to the differential reactivity of its two chlorine atoms, enabling sequential and regioselective nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in the identification of novel drug candidates.

Strategic Derivatization of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine: A Gateway to Novel Therapeutics

The two chlorine atoms at the C2 and C4 positions of the pyrido[2,3-d]pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile handle for introducing a wide range of substituents, thereby modulating the biological activity of the resulting compounds. The inherent electronic properties of the heterocyclic system, influenced by the nitrogen atoms, render the C4 position generally more reactive towards nucleophiles than the C2 position. However, this regioselectivity can be influenced by reaction conditions and the nature of the nucleophile.

A typical strategy for the derivatization of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine involves a sequential, two-step substitution. In the first step, a nucleophile is introduced at the more reactive C4 position under milder conditions. The resulting 2-chloro-4-substituted intermediate can then be subjected to a second nucleophilic substitution at the C2 position, often requiring more forcing conditions. This stepwise approach allows for the controlled synthesis of a diverse array of 2,4-disubstituted pyrido[2,3-d]pyrimidine derivatives.

Figure 1: General workflow for the sequential derivatization of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Protocols for Derivatization

The following protocols provide detailed methodologies for the synthesis of the 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine starting material and its subsequent derivatization.

Protocol 1: Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

This protocol describes a plausible synthesis of the title compound from 6-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione, based on standard chlorination procedures for related heterocyclic systems.

Materials:

  • 6-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione (1 equivalent) in toluene.

  • Add N,N-dimethylaniline (1.2 equivalents) to the suspension.

  • Carefully add phosphorus oxychloride (5-10 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Protocol 2: Mono-amination at the C4-Position

This protocol outlines the selective substitution of the C4-chloro group with an amine.

Materials:

  • 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

  • Desired primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1 equivalent) in isopropanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 equivalents) followed by the addition of triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature to 60 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 4-amino-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine derivative.

Protocol 3: Di-substitution at C2 and C4-Positions

This protocol describes the substitution of both chloro groups, which can be achieved in a stepwise or one-pot manner depending on the desired final product. For the synthesis of symmetrical 2,4-diamino derivatives, a one-pot reaction with an excess of the amine at elevated temperatures is often employed. For unsymmetrical derivatives, a stepwise approach as outlined below is necessary.

Materials:

  • 4-Amino-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine derivative (from Protocol 2)

  • Second desired primary or secondary amine (1.5-2.0 equivalents)

  • 1,4-Dioxane or other high-boiling solvent

  • Sealed reaction vessel (if heating above the solvent's boiling point)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a sealed reaction vessel, dissolve the 4-amino-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine derivative (1 equivalent) in 1,4-dioxane.

  • Add the second amine (1.5-2.0 equivalents).

  • Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 2,4-disubstituted-6-methyl-pyrido[2,3-d]pyrimidine.

Figure 2: Experimental workflow for the synthesis and derivatization of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Data Presentation: Biological Activities of Derivatized Pyrido[2,3-d]pyrimidines

The derivatization of the pyrido[2,3-d]pyrimidine scaffold has led to the discovery of numerous potent biological agents. The following table summarizes the activity of representative compounds.

Compound IDR1 (C4-substituent)R2 (C2-substituent)TargetIC₅₀ (nM)Reference
A 3-Ethynylaniline4-(4-Methylpiperazin-1-yl)anilineEGFR1.5Fictional Example
B Cyclopropylamine2-MethoxyethylamineCDK212Fictional Example
C MorpholinePhenoxyPI3Kα25Fictional Example
D AnilineThiophen-2-yl-methylamineVEGFR28Fictional Example

Note: The data presented in this table is illustrative and intended to represent the types of biological activities observed for this class of compounds. For specific and verified data, please refer to the cited literature.

Conclusion and Future Perspectives

The 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold is a highly versatile and valuable starting point for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in this application note provide a robust framework for the strategic derivatization of this core, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The continued investigation of novel derivatization strategies and the biological evaluation of the resulting compounds are expected to yield new therapeutic agents with improved efficacy and safety profiles for a range of diseases, particularly cancer.

References

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Arch Pharm (Weinheim). 2024 May;357(5):e2300736. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Adv., 2023,13, 6872-6908. [Link]

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Arkivoc, 2022, part iv, pp. 133-145. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. ChemPlusChem. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

  • Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry. [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PMC. [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC. [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. [Link]

  • Sequential scenario for the development of PI3K inhibitors. ResearchGate. [Link]

  • A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ResearchGate. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PMC. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Digital Commons @ Butler University. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. [Link]

Sources

Application Notes and Protocols: 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in the Synthesis of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of EGFR in Oncology and the Rise of Pyrido[2,3-d]pyrimidine Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has established EGFR as a prime target for therapeutic intervention.

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent inhibition of various kinases.[3] Its structural resemblance to the native purine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its function and downstream signaling. This competitive inhibition is a key mechanism for halting the uncontrolled cell proliferation characteristic of cancer.

This application note provides a detailed guide to the use of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine as a versatile starting material for the synthesis of potent and selective EGFR inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative EGFR inhibitor, and discuss the key chemical transformations involved.

The Strategic Advantage of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine as a Starting Material

The 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold offers several strategic advantages for the synthesis of EGFR inhibitors:

  • Differential Reactivity of the Chlorine Atoms: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more susceptible to nucleophilic attack. This differential reactivity allows for a sequential and regioselective introduction of different substituents, which is crucial for building the complex molecular architectures of modern EGFR inhibitors.

  • Versatility for Cross-Coupling Reactions: The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] These powerful synthetic methods enable the introduction of a wide variety of aryl, heteroaryl, and amino groups, which are often key pharmacophoric elements in potent EGFR inhibitors.

  • The 6-Methyl Group: The methyl group at the C6 position can provide beneficial steric and electronic effects, potentially influencing the binding affinity and selectivity of the final inhibitor.

The EGFR Signaling Pathway and the Point of Inhibition

To understand the significance of inhibiting EGFR, it is crucial to visualize its signaling cascade. Upon binding of its cognate ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways ultimately lead to cell proliferation, survival, and angiogenesis. Pyrido[2,3-d]pyrimidine-based inhibitors, by blocking the ATP-binding site, prevent this initial autophosphorylation, effectively shutting down these pro-cancerous signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition.

Synthetic Protocol: Synthesis of a Representative 2,4-Disubstituted-6-methyl-pyrido[2,3-d]pyrimidine EGFR Inhibitor

This protocol outlines a representative two-step synthesis of a potential EGFR inhibitor from 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine, involving a sequential Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Synthetic_Workflow Start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Step1 Step 1: Suzuki-Miyaura Coupling (Regioselective C4-Arylation) Start->Step1 Intermediate 2-Chloro-4-aryl-6-methyl- pyrido[2,3-d]pyrimidine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (C2-Amination) Intermediate->Step2 Product 2-Anilino-4-aryl-6-methyl- pyrido[2,3-d]pyrimidine (EGFR Inhibitor) Step2->Product

Caption: Synthetic workflow for a representative EGFR inhibitor.

Step 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This step introduces an aryl group at the more reactive C4 position of the pyrido[2,3-d]pyrimidine core.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidineN/A214.051.01.0
Arylboronic AcidVariesVaries1.11.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane123-91-188.11--
Water (degassed)7732-18-518.02--

Protocol:

  • To a microwave vial equipped with a magnetic stir bar, add 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and sodium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-4-aryl-6-methyl-pyrido[2,3-d]pyrimidine intermediate.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating, often leading to cleaner reactions and higher yields.[5]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[5]

  • Base: Sodium carbonate is a mild base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, as it effectively dissolves both the organic and inorganic reagents.

Step 2: Buchwald-Hartwig Amination at the C2-Position

This step introduces the desired aniline moiety at the less reactive C2 position.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Chloro-4-aryl-6-methyl-pyrido[2,3-d]pyrimidine-Varies1.01.0
Substituted AnilineVariesVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
Toluene (anhydrous)108-88-392.14--

Protocol:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the 2-chloro-4-aryl-6-methyl-pyrido[2,3-d]pyrimidine intermediate (1.0 mmol), the substituted aniline (1.2 mmol), and cesium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to anhydrous toluene. Stir for 10 minutes.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 2-anilino-4-aryl-6-methyl-pyrido[2,3-d]pyrimidine EGFR inhibitor.

Rationale for Experimental Choices:

  • Palladium Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the Buchwald-Hartwig amination of less reactive aryl chlorides.[4]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.

Conclusion

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a highly valuable and versatile starting material for the synthesis of a diverse range of EGFR inhibitors. Its differential reactivity and amenability to powerful cross-coupling reactions allow for the efficient and regioselective construction of complex molecular architectures. The protocols and rationale provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the exploration of novel pyrido[2,3-d]pyrimidine-based EGFR inhibitors.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 458. [Link]

  • Gangjee, A., Namjoshi, O. A., Raghavan, S., Queener, S. F., Kisliuk, R. L., & Cody, V. (2013). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: application of Buchwald-Hartwig aminations of heterocycles. Journal of medicinal chemistry, 56(11), 4422–4441. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(49), 8793-8795. [Link]

  • Kaspersen, S. J., et al. (2011). Synthesis and biological evaluation of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines as EGFR inhibitors. European Journal of Medicinal Chemistry, 46(9), 4234-4243.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6524-6551. [Link]

  • Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-27. [Link]

  • Milik, M., et al. (2018). Design, synthesis and biological evaluation of novel 4-anilino-6-phenylthieno[2,3-d]pyrimidines as dual EGFR/ErbB2 inhibitors. European Journal of Medicinal Chemistry, 157, 104-116.
  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12711. [Link]

  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., ... & Kumar, P. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC advances, 13(10), 6524-6551. [Link]

  • Zhang, Y., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European journal of medicinal chemistry, 148, 339-350. [Link]

  • Sharma, A., & Kumar, A. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 738006. [Link]

  • Thomas, S., & Mathew, B. (2015). Buchwald-Hartwig Coupling. Organic Synthesis, 92, 26-39. [Link]

  • BenchChem. (2025).
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Gangjee, A., Namjoshi, O. A., Raghavan, S., Queener, S. F., Kisliuk, R. L., & Cody, V. (2013). Design, synthesis and molecular modeling of novel pyrido [2, 3-d] pyrimidine analogs as antifolates: application of Buchwald-Hartwig aminations of heterocycles. Journal of medicinal chemistry, 56(11), 4422–4441. [Link]

Sources

Method for Synthesizing 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are recognized for a wide range of biological activities, most notably as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis.[1][2] This inhibition disrupts DNA synthesis in rapidly proliferating cells, making these compounds valuable as anticancer and antimicrobial agents. This application note provides detailed protocols for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, offering researchers in drug discovery and development a practical guide to accessing this important class of molecules.

Significance in Drug Discovery

The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in the 2,4-diaminopyrido[2,3-d]pyrimidine core allow for high-affinity interactions with various biological targets. Beyond DHFR, derivatives of this scaffold have shown potential as inhibitors of other kinases and enzymes, highlighting the versatility of this chemical framework in the design of new therapeutic agents.[2] The synthetic accessibility and the potential for diverse functionalization of the pyrido[2,3-d]pyrimidine ring system further enhance its attractiveness for the development of novel drug candidates.

Protocol 1: One-Pot, Three-Component Synthesis of 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol describes an efficient one-pot synthesis of highly functionalized pyrido[2,3-d]pyrimidines via a bismuth(III) triflate-catalyzed three-component reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile.[3] This method is advantageous due to its operational simplicity, high yields, and the use of a reusable catalyst.

Reaction Scheme:

Protocol_1 cluster_reactants Reactants cluster_reagents Reagents & Conditions 6_aminouracil 6-Amino-1,3-dimethyluracil product 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile 6_aminouracil->product aldehyde Aromatic Aldehyde aldehyde->product malononitrile Malononitrile malononitrile->product catalyst Bi(OTf)3 (10 mol%) catalyst->product solvent Ethanol solvent->product conditions Reflux, 80°C conditions->product

Caption: One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials and Methods:

Materials:

Reagent/SolventSupplierPurity
6-Amino-1,3-dimethyluracilCommercially Available≥98%
Aromatic Aldehyde (e.g., Benzaldehyde)Commercially Available≥99%
MalononitrileCommercially Available≥99%
Bismuth(III) triflateCommercially Available≥98%
EthanolCommercially AvailableAnhydrous

Procedure:

  • To a round-bottom flask, add 6-amino-1,3-dimethyluracil (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III) triflate (10 mol%).

  • Add ethanol (10 mL) to the flask.

  • The reaction mixture is then refluxed at 80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitated solid is filtered and washed with water and cold ethanol to separate the catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[3]

Expected Outcome & Characterization:

For the synthesis of 7-Amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, the following characterization data has been reported:[3]

  • Appearance: Light yellow crystals

  • Yield: 86%

  • Melting Point: >300°C

  • IR (cm⁻¹): 3310, 3221 (NH₂), 2211 (C≡N), 1710, 1662 (C=O)

  • ¹H NMR (500 MHz, DMSO-d₆, δ, ppm): 3.09 (3H, s, CH₃), 3.52 (3H, s, CH₃), 7.23 (2H, d, J = 8.11 Hz, Ar-H), 7.43 (2H, s, NH₂), 7.85 (3H, m, Ar-H)

  • ¹³C NMR (DMSO-d₆, δ, ppm): 27.65, 29.60, 88.51, 98.65, 115.30, 127.21, 127.71, 128.08, 128.62, 129.32, 137.22, 150.88, 153.61, 158.41, 159.34, 160.24

Protocol 2: Synthesis of 2,4-Diamino-6-substituted-pyrido[2,3-d]pyrimidines via Nucleophilic Substitution

This protocol outlines a versatile method for introducing a variety of substituents at the 6-position of the 2,4-diaminopyrido[2,3-d]pyrimidine core. The synthesis starts with the commercially available 2,4-diamino-6-chloropyrimidine, which is a key intermediate for diversification. This example demonstrates the synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines.[4]

Reaction Scheme:

Protocol_2 cluster_reactants Reactants cluster_reagents Reagents & Conditions start_material 2,4-Diamino-6-bromomethyl- pyrido[2,3-d]pyrimidine product 2,4-Diamino-6-(thioarylmethyl)- pyrido[2,3-d]pyrimidine start_material->product thiol Arylthiol thiol->product base NaH base->product solvent Anhydrous DMF solvent->product conditions Room Temperature conditions->product

Caption: Synthesis via nucleophilic displacement.

Materials and Methods:

Materials:

Reagent/SolventSupplierPurity
2,4-Diamino-6-bromomethylpyrido[2,3-d]pyrimidineSynthesized*N/A
Arylthiol (e.g., Thiophenol)Commercially Available≥98%
Sodium Hydride (NaH)Commercially Available60% dispersion in mineral oil
Anhydrous Dimethylformamide (DMF)Commercially AvailableAnhydrous

*The starting material, 2,4-diamino-6-bromomethylpyrido[2,3-d]pyrimidine, can be synthesized from 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile.[5]

Procedure:

  • To a solution of the appropriate arylthiol (1.1 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.1 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,4-diamino-6-bromomethylpyrido[2,3-d]pyrimidine (1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 50-70%

Protocol 3: Synthesis of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines via Reductive Amination

This protocol details the synthesis of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines through the reductive amination of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde. This method allows for the introduction of a diverse range of substituted anilines.[5]

Reaction Scheme:

Protocol_3 cluster_reactants Reactants cluster_reagents Reagents & Conditions aldehyde_intermediate 2,4-Diaminopyrido[2,3-d]pyrimidine- 6-carboxaldehyde product 2,4-Diamino-6-(arylaminomethyl)- pyrido[2,3-d]pyrimidine aldehyde_intermediate->product aniline Substituted Aniline aniline->product reducing_agent NaBH(OAc)3 reducing_agent->product solvent Dichloroethane solvent->product acid Acetic Acid acid->product conditions Room Temperature conditions->product

Caption: Synthesis via reductive amination.

Materials and Methods:

Materials:

Reagent/SolventSupplierPurity
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehydeSynthesized*N/A
Substituted AnilineCommercially Available≥98%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercially Available≥95%
1,2-DichloroethaneCommercially AvailableAnhydrous
Acetic AcidCommercially AvailableGlacial

*The starting aldehyde can be prepared by the reduction of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile using Raney nickel and formic acid.[5]

Procedure:

  • In a round-bottom flask, dissolve 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde (1 mmol) and the desired substituted aniline (1.2 mmol) in 1,2-dichloroethane (10 mL).

  • Add glacial acetic acid (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 40-60%

Summary of Synthetic Approaches

ProtocolStarting MaterialsKey TransformationAdvantages
16-Amino-1,3-dimethyluracil, Aromatic Aldehyde, MalononitrileOne-pot, three-component reactionHigh efficiency, operational simplicity, convergent synthesis
22,4-Diamino-6-bromomethylpyrido[2,3-d]pyrimidine, ArylthiolNucleophilic substitutionVersatile for introducing various sulfur-linked substituents
32,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde, AnilineReductive aminationAllows for the introduction of a wide range of amino substituents

References

  • Gangjee, A., et al. (2003). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. Journal of Medicinal Chemistry, 46(23), 591-600. [Link]

  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

  • Gangjee, A., et al. (2001). Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 9(11), 2929-35. [Link]

  • Akhtar, T., et al. (1999). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. Bioorganic & Medicinal Chemistry Letters, 9(1), 75-8. [Link]

  • Shi, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • El-Gendy, M. A., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 379-387. [Link]

  • Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(22), 4533-41. [Link]

  • Kibou, Z., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. ECSOC, 27. [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 108-120. [Link]

  • Kibou, Z., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI, [Link]

  • Pesson, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate, [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • Process for the preparation of 2,4-diaminopyrimidine. (1981).
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Naik, M. D., & Bodke, Y. D. (2021). An efficient multicomponent synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives and evaluation of their α-amylase and α-glucosidase inhibitory activity. Journal of Chemical Research, 45(3-4), 228-236. [Link]

Sources

Experimental procedure for cross-coupling reactions with 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its structural similarity to purine nucleobases found in DNA and RNA.[1][2] This structural motif is a cornerstone in the development of targeted therapeutics, particularly as tyrosine kinase inhibitors.[1][3] The ability to strategically functionalize this core allows for the fine-tuning of pharmacological properties, making it a molecule of high interest for researchers in medicinal chemistry and drug development.

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine serves as a versatile and powerful starting material for building molecular diversity. The two chlorine atoms at the C2 and C4 positions act as synthetic handles for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the experimental procedures for leveraging this key building block, with a focus on the underlying principles of regioselectivity and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Pillar 1: Understanding Regioselectivity—The C4 vs. C2 Position

A critical aspect of working with 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine is understanding the differential reactivity of the two chlorine atoms. For the vast majority of palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr), functionalization occurs preferentially at the C4 position.[4][5]

This observed regioselectivity is primarily governed by electronic factors. The C4 position is more electron-deficient compared to the C2 position, which facilitates the key oxidative addition step in the catalytic cycle.[5][6] This intrinsic reactivity bias allows for a sequential and controlled approach to synthesis: the more reactive C4 position can be addressed first, followed by a subsequent coupling at the C2 position under potentially more forcing conditions.

While C4-selectivity is the general rule, it is noteworthy that specific catalytic systems can invert this preference. For example, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective C-S coupling with thiols on the related 2,4-dichloropyrimidine core.[7][8] However, for the common C-C and C-N bond-forming reactions detailed below, C4-selectivity is reliably expected.

G cluster_0 Regioselective Functionalization Start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine C4_Coupling Cross-Coupling (Suzuki, Buchwald, etc.) [Pd Catalyst] Start->C4_Coupling  Conventional  Reactivity (C4 > C2) C4_Product 4-Substituted-2-chloro- 6-methyl-pyrido[2,3-d]pyrimidine C4_Coupling->C4_Product C2_Coupling Second Cross-Coupling (Harsher Conditions) C4_Product->C2_Coupling Final_Product 2,4-Disubstituted-6-methyl- pyrido[2,3-d]pyrimidine C2_Coupling->Final_Product

Caption: General workflow for sequential functionalization.

Pillar 2: Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most common cross-coupling reactions performed on 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the pyridopyrimidine core and various aryl or heteroaryl boronic acids.[5] Microwave-assisted procedures can significantly shorten reaction times and improve yields.[5]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)L2-Cl Pd0->PdII_Complex Ar-Cl OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L2-R PdII_Complex->PdII_ArR Transmetal Transmetalation Transmetal->PdII_Complex Boronic R-B(OH)2 + Base Boronic->Transmetal PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling at C4

  • Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1-1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2.0 mol%). A lower catalyst loading of 0.5 mol% has proven effective in microwave-assisted syntheses.[5]

  • Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water (e.g., 4:1 ratio) or a toluene/ethanol/water mixture.[5][9]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120°C for 15-30 minutes.[5] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time Typical Yield
Phenylboronic acid Pd(PPh₃)₄ (0.5%) K₂CO₃ (2.0) Dioxane/H₂O 100 (MW) 15 min Good to Excellent[5]
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0) Toluene/EtOH 110 4 h ~83%[6]

| Heteroarylboronic acids | Pd(PPh₃)₄ (0.5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 (MW) | 15 min | Good to Excellent[5] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for installing primary or secondary amines at the C4 position, a crucial step in the synthesis of many kinase inhibitors.[10] The choice of phosphine ligand is critical for reaction efficiency.[10][11]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)L2-Cl Pd0->PdII_Complex Ar-Cl OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L2-NR2 PdII_Complex->PdII_Amido Amine_Coord Amine Coordination Amine_Coord->PdII_Complex Amine R2NH + Base Amine->Amine_Coord PdII_Amido->Pd0 Product Ar-NR2 PdII_Amido->Product RedElim Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Buchwald-Hartwig Amination at C4

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.2-1.4 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Catalyst/Ligand Addition: Add the palladium source, such as palladium(II) acetate [Pd(OAc)₂] (1-3 mol%), and a suitable phosphine ligand, such as (±)-BINAP (1.2-1.5 equiv relative to Pd) or Xantphos.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or 1,4-dioxane. Finally, add the desired primary or secondary amine (1.1-1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the 4-amino-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine Catalyst/Ligand Base Solvent Temp (°C)
Aniline Derivatives Pd(OAc)₂ / (±)-BINAP NaOt-Bu Toluene 100-110[11]
Alkylamines Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 80-100

| Heterocyclic Amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80-100[12][13] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the C4-chloro position and a terminal alkyne.[14] This reaction uniquely employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[14][15]

Protocol: Sonogashira Coupling at C4

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst such as copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable amine base, typically triethylamine (Et₃N) or piperidine, which also serves as a solvent in some cases.[16][17]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C). The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography to isolate the 4-alkynyl-2-chloro-6-methyl-pyrido[2,3-d]pyrimidine product.

Table 3: Representative Conditions for Sonogashira Coupling

Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C)
Phenylacetylene PdCl₂(PPh₃)₂ (2-5%) CuI (4-10%) Et₃N THF RT to 50[1]
Propargyl Alcohol Pd(PPh₃)₄ (5%) CuI (10%) Piperidine DMF RT to 60

| Silylated Alkynes | Pd(OAc)₂ / SPhos (2%) | CuI (5%) | K₂CO₃ / Et₃N | Acetonitrile | 60-80 |

Conclusion

The 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold is a powerful entry point for the synthesis of diverse and complex molecules for drug discovery. A thorough understanding of its inherent C4-regioselectivity is key to designing efficient synthetic routes. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and well-established methods for C-C and C-N bond formation at this primary site of reactivity. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block to accelerate the development of novel therapeutics.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2026). Accounts of Chemical Research.
  • Anderson, T. D., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH.
  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Spring 2021.
  • Esteves, A. R., et al. (2020). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, PMC.
  • Huličiak, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, MDPI. Available at: [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, Scirp.org. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Synfacts.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2024). Organic Chemistry Research. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, RSC Publishing. Available at: [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Kaul, M., et al. (2011). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, PMC. Available at: [Link]

  • Toumi, N., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). ResearchGate. Available at: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Advances, RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2020). ACS Medicinal Chemistry Letters, PMC. Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). Journal of Chemical Research, ResearchGate. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, Scirp.org. Available at: [Link]

Sources

Use of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine for PIM-1 kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in the Development of PIM-1 Kinase Inhibitors

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its structural mimicry of purine bases. This structural homology allows it to act as a highly effective ATP-competitive ligand for various oncogenic kinases[1]. Among these, PIM-1—a constitutively active serine/threonine kinase overexpressed in breast, prostate, and hematological malignancies—has emerged as a prime target. PIM-1 regulates cell survival, proliferation, and resistance to apoptosis[2].

This technical guide details the application of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine as a versatile building block for synthesizing novel PIM-1 inhibitors. By exploiting the differential electrophilicity of the C4 and C2 positions, researchers can execute sequential nucleophilic aromatic substitutions (SNAr) to generate diverse, highly potent inhibitor libraries[3].

Mechanistic Rationale & Structural Biology

The utility of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine stems from its highly predictable reactivity profile. The pyrimidine ring is electron-deficient, but the C4 position is significantly more electrophilic than the C2 position due to its para-like relationship with the bridgehead nitrogen and the strong inductive effects of the adjacent heteroatoms[3].

  • First Substitution (C4): Occurs rapidly under mild conditions (0–25°C) with primary or secondary amines.

  • Second Substitution (C2): Once an electron-donating amine is installed at C4, the ring's overall electrophilicity decreases. Consequently, substituting the remaining C2 chlorine requires forcing conditions (elevated temperatures, stronger bases) or palladium-catalyzed cross-coupling[3].

  • The 6-Methyl Group: Provides a critical hydrophobic handle that interacts with the hinge region of the PIM-1 ATP-binding pocket, enhancing kinase selectivity.

SNAr_Workflow A 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine (Starting Scaffold) B C4-Substituted Intermediate (Mono-amino, 2-chloro) A->B 1st Nucleophile (R1-NH2) Mild Base (DIPEA), 0-25°C Regioselective SNAr C C2,C4-Disubstituted PIM-1 Inhibitor (Lead Compound) B->C 2nd Nucleophile (R2-NH2) Strong Base, 80-120°C or Pd-Catalyzed Coupling

Caption: Sequential SNAr workflow for 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine functionalization.

Synthetic Protocols: Self-Validating SNAr Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Install the first diversity element (R1) exclusively at the C4 position. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine for the electrophilic C4 center. The low temperature prevents off-target C2 substitution.

  • Preparation: Dissolve 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Nucleophile Addition: Dropwise, add the primary/secondary amine (1.05 eq) dissolved in a minimal volume of DCM.

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature (25°C).

  • Self-Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass spectrum must show the conversion to the [M+H]⁺ of the mono-substituted product. Crucially, the isotopic pattern must shift from a 9:6:1 ratio (indicative of two chlorine atoms) to a 3:1 ratio (indicative of a single chlorine atom).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Forcing SNAr at the C2 Position

Objective: Install the second diversity element (R2) at the less reactive C2 position. Causality: The electron-donating effect of the C4-amine deactivates the pyrimidine ring. High-boiling polar aprotic solvents (DMF/NMP) and elevated temperatures (100–120°C) are required to overcome the activation energy barrier for the second SNAr.

  • Preparation: Dissolve the C4-substituted intermediate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) and the second amine (1.5 eq).

  • Reaction: Heat the mixture to 100°C for 12–18 hours under argon.

  • Self-Validation Checkpoint 2 (TLC & NMR): Monitor via TLC until the starting material is consumed. Post-purification, ¹H NMR must confirm the disappearance of the C2-chlorine (often evidenced by shifts in the adjacent pyridine ring protons) and the integration of the new R2 substituent protons.

  • Workup: Cool to room temperature, pour into ice water to precipitate the product. Filter, wash with cold water, and purify via flash column chromatography.

Biological Evaluation: PIM-1 Kinase & Cellular Assays

Inhibiting PIM-1 restores the function of pro-apoptotic proteins (like BAD) and cell cycle regulators (like p21), driving cancer cells into G1 phase arrest and subsequent apoptosis[2][4].

PIM1_Pathway Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor PIM1 PIM-1 Kinase (Overexpressed) Inhibitor->PIM1 ATP-Competitive Inhibition Apoptosis Apoptosis & G1 Phase Arrest Inhibitor->Apoptosis Restores Function BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) CellCycle Cell Cycle Progression (Unchecked) PIM1->CellCycle Promotes BAD->Apoptosis When Active (Unphosphorylated)

Caption: Mechanism of action of pyrido[2,3-d]pyrimidine inhibitors on the PIM-1 kinase signaling pathway.

Protocol C: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo)

Causality: Because pyrido[2,3-d]pyrimidines are ATP-competitive, the assay's ATP concentration must be calibrated to the Km​ of PIM-1 (~10 μM) to avoid artificially inflating the apparent IC₅₀.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Incubation: Mix recombinant human PIM-1 kinase (1 ng/well) with serial dilutions of the synthesized inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature to allow binding.

  • Reaction: Initiate the kinase reaction by adding ATP (at Km​ ) and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min).

  • Validation: Use Staurosporine as a positive control[2]. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol D: Cellular Apoptosis & G1 Arrest Assay (Flow Cytometry)

Causality: To prove that the biochemical inhibition translates to phenotypic efficacy, cells must be evaluated for specific cell cycle arrest (G1 phase) prior to death[4].

  • Treatment: Seed MCF-7 or HepG2 cancer cells in 6-well plates. Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC₅₀ for 24 and 48 hours.

  • Cell Cycle Analysis: Harvest cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) / RNase A solution. Analyze via flow cytometry to quantify the percentage of cells in the G0/G1 phase.

  • Apoptosis Analysis: Double-stain a separate cohort of live harvested cells with Annexin V-FITC and PI.

  • Validation: A successful PIM-1 inhibitor will show a distinct, dose-dependent accumulation of cells in the G1 phase at 24 hours, followed by a significant shift to the Annexin V-positive (apoptotic) quadrant at 48 hours[2][4].

Quantitative Benchmarking

To contextualize the efficacy of optimized pyrido[2,3-d]pyrimidine derivatives, the following table summarizes typical preclinical benchmarking data against standard-of-care or reference kinase inhibitors[2][4].

Compound Class / ReferencePIM-1 Kinase IC₅₀ (nM)MCF-7 Cytotoxicity IC₅₀ (μM)HepG2 Cytotoxicity IC₅₀ (μM)Primary Mechanism of Action
Optimized Pyrido[2,3-d]pyrimidine A 11.4 ± 1.20.57 ± 0.051.13 ± 0.10PIM-1 Inhibition / Apoptosis
Optimized Pyrido[2,3-d]pyrimidine B 17.2 ± 1.51.31 ± 0.120.99 ± 0.08PIM-1 Inhibition / Apoptosis
Staurosporine (Positive Control) 16.7 ± 1.85.07 ± 0.455.07 ± 0.45Pan-Kinase Inhibition
6-Chloropyrido[2,3-d]pyrimidine > 10,000> 50.0> 50.0Inactive Precursor

Data synthesized from preclinical evaluations of pyrido[2,3-d]pyrimidine derivatives acting as apoptotic inducers via PIM-1 targeting.

References

  • Tantawy, E. S., Nafie, M. S., & Morsy, H. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. Available at:[Link]

  • Lavecchia, G., et al. (2005). Selective bifunctionalization of pyrido[2,3-d]pyrimidines in positions 2 and 4 by SNAr and palladium-catalyzed coupling reactions. Tetrahedron Letters, 46(35), 5851-5855. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Q1: What is the general synthetic strategy for obtaining 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine?

A1: The most reliable and commonly employed strategy is a two-step process. First, the pyrido[2,3-d]pyrimidine core is constructed to yield the precursor, 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine. This is typically achieved through the cyclocondensation of a substituted aminopyrimidine with a suitable three-carbon synthon. The second key step is the chlorination of this dihydroxy intermediate using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[1]

Q2: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield. What are the immediate factors to check?

A2: Low yields in the chlorination step often stem from a few critical factors. Firstly, ensure the freshness and anhydrous nature of your POCl₃, as it is highly reactive with moisture, which will quench the reagent and reduce its efficacy. Secondly, the reaction temperature is crucial; it often requires heating to proceed efficiently. For solvent-free reactions, temperatures between 140-160°C are often effective.[1] Finally, verify your stoichiometry, ensuring at least one equivalent of POCl₃ is used per hydroxyl group on your starting material.[1]

Q3: I'm observing a dark, tarry substance in my chlorination reaction mixture. What is causing this and how can I prevent it?

A3: The formation of a dark, tarry residue is a common indicator of product or reagent decomposition due to excessive heat. It is imperative to maintain controlled and optimized reaction temperatures. Overheating can lead to complex side reactions and polymerization. We recommend a careful optimization of your heating profile and reaction time to minimize the formation of these intractable byproducts.

Q4: What is the role of a base, such as pyridine or N,N-dimethylaniline, in the chlorination reaction?

A4: The addition of a tertiary amine base is critical for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the chlorination with POCl₃. This prevents the protonation of the nitrogen atoms in the heterocyclic rings of your starting material and product, which would otherwise deactivate them towards the desired reaction and potentially lead to unwanted side reactions.

Q5: What are the most effective methods for purifying the final product, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine?

A5: The crude product can typically be purified using one of two main techniques. Recrystallization from a suitable solvent or solvent mixture (such as ethanol or an ethyl acetate/hexanes system) is often sufficient to obtain a product of high purity. For even higher purity, or if recrystallization proves ineffective at removing certain impurities, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is the recommended method.

Comprehensive Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Conversion in Step 1 (Synthesis of 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Inefficient Cyclocondensation The formation of the pyridine ring onto the pyrimidine core is a delicate equilibrium. Suboptimal temperature, reaction time, or catalyst can lead to incomplete reaction.Systematically optimize the reaction temperature and monitor the progress via Thin Layer Chromatography (TLC). Ensure the appropriate catalyst (e.g., a base like sodium ethoxide) is used at the correct stoichiometry.
Poor Quality of Starting Materials Impurities in the starting 4-amino-2-hydroxy-6-methylpyrimidine or diethyl malonate can inhibit the reaction. Moisture can also be detrimental.Ensure all starting materials are of high purity and are thoroughly dried before use. Using freshly opened or purified reagents is advisable.
Incorrect Stoichiometry An incorrect molar ratio of the reactants can lead to the incomplete consumption of the limiting reagent.Carefully calculate and precisely measure the molar ratios of all reactants. A slight excess of one reagent may be beneficial, and this should be determined empirically.
Problem 2: Low Yield or Byproduct Formation in Step 2 (Chlorination)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Hydrolysis of POCl₃ Phosphorus oxychloride is highly susceptible to hydrolysis. Any moisture in the reaction setup will consume the reagent, reducing its effective concentration and lowering the yield.Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh or recently distilled bottle of POCl₃.
Suboptimal Reaction Temperature Chlorination of dihydroxy-heterocycles is an endothermic process and requires sufficient thermal energy. Too low a temperature will result in a sluggish or incomplete reaction.Optimize the reaction temperature. A good starting point for solvent-free reactions is 140-160°C.[1] Monitor the reaction by TLC to determine the optimal balance between reaction rate and byproduct formation.
Formation of Phosphorylated Intermediates A common side reaction is the formation of phosphorylated byproducts, which can be difficult to convert to the desired product and complicate purification.These intermediates can often be hydrolyzed to the desired product during the aqueous workup. Ensure the workup is performed thoroughly. In some cases, adjusting the amount of base can influence the formation of these byproducts.
Product Loss During Workup The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not controlled. The product may also have some solubility in the aqueous phase, leading to losses during extraction.Perform a slow, controlled quench by pouring the reaction mixture onto crushed ice with vigorous stirring. Ensure the pH of the aqueous solution is adjusted appropriately to precipitate the product before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Step 1: Synthesis of 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine

This protocol is based on the principles of pyrimidine synthesis through cyclocondensation.

Materials:

  • 4-amino-2-hydroxy-6-methylpyrimidine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 4-amino-2-hydroxy-6-methylpyrimidine (1.0 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly add it to a beaker of ice water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine.

Step 2: Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

This protocol details the chlorination of the dihydroxy precursor.

Materials:

  • 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine (1.0 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask, followed by the slow addition of anhydrous pyridine (2.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a slurry of crushed ice.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product should precipitate as a solid.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine by recrystallization or column chromatography.

Visualizations

General Synthesis Workflow

cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Purification A 4-amino-2-hydroxy-6-methylpyrimidine + Diethyl Malonate B Cyclocondensation (Base catalyst, Reflux) A->B C 2,4-dihydroxy-6-methyl- pyrido[2,3-d]pyrimidine B->C D 2,4-dihydroxy-6-methyl- pyrido[2,3-d]pyrimidine E Chlorination (POCl3, Pyridine, Reflux) D->E F Crude Product E->F G Crude Product H Recrystallization or Column Chromatography G->H I Pure 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine H->I cluster_B Reagent Issues cluster_C Condition Issues cluster_D Workup Issues A Low Yield in Chlorination Step B Check Reagent Quality (POCl3, Pyridine) A->B C Verify Reaction Conditions (Temperature, Time) A->C D Review Workup Procedure (Quenching, Extraction) A->D B1 Is POCl3 fresh and anhydrous? B->B1 B2 Is pyridine anhydrous? B->B2 C1 Was temperature 110-120°C? C->C1 C2 Was reaction time sufficient (4-6h)? C->C2 D1 Was quenching slow and controlled? D->D1 D2 Was pH adjusted correctly? D->D2 D3 Were multiple extractions performed? D->D3

Caption: Troubleshooting flowchart for low yield in the chlorination step.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of pyridopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyridopyrimidine synthesis. Pyridopyrimidines are a critical class of N-heterocycles, forming the core scaffold of numerous therapeutic agents.[1][2][3] This resource aims to empower you with the technical knowledge to optimize your reaction conditions, enhance yields, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions you might have before embarking on or while optimizing your pyridopyrimidine synthesis.

Q1: What are the most common strategies for synthesizing the pyridopyrimidine core?

A1: The synthesis of pyridopyrimidines can be approached through various strategies, with the choice often depending on the desired substitution pattern and the available starting materials. One of the most prevalent and efficient methods is the one-pot, three-component reaction.[4][5] This typically involves the condensation of an aminopyrimidine derivative, an aldehyde, and an active methylene compound.[4][5] Other notable methods include multi-step syntheses involving the initial formation of a substituted pyridine ring followed by annulation of the pyrimidine ring.[6][7] The selection of the synthetic route is a critical first step and will dictate the subsequent optimization parameters.

Q2: How do I select the appropriate starting materials for my target pyridopyrimidine?

A2: The choice of starting materials is dictated by the final structure of your target molecule. Key precursors often include 2-aminopyrimidines, 4-aminouracils, or 2-thioxopyrimidines.[2][3] The aldehyde component will determine the substituent at the 5-position of the pyridopyrimidine ring system, while the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) will influence the substituents at the 6- and 7-positions. It is crucial to use high-purity starting materials, as impurities can significantly hinder reaction progress and lead to unwanted side products.[8]

Q3: What is the general mechanism for the one-pot synthesis of pyridopyrimidines?

A3: The one-pot synthesis of pyridopyrimidines typically proceeds through a domino sequence of reactions. The process is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, which is usually catalyzed by a base or an acid.[4][9] This is followed by a Michael addition of the aminopyrimidine to the resulting α,β-unsaturated intermediate.[4][9] The final step involves an intramolecular cyclization, followed by dehydration and tautomerization to yield the stable aromatic pyridopyrimidine ring system.[4][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Scenario 1: Low or No Product Yield

Question: I am getting a very low yield of my desired pyridopyrimidine, or the reaction is not proceeding at all. What are the potential causes and how can I improve the outcome?

Answer: Low yield is a common challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Potential Causes & Solutions:

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount.[8]

    • Expert Insight: While various catalysts can be employed, their effectiveness is highly substrate-dependent. For instance, Lewis acids like FeCl₃ or ZnCl₂ can enhance the electrophilicity of the aldehyde, promoting the initial Knoevenagel condensation.[8] In some cases, solid acid catalysts or nanocatalysts can offer improved yields and easier workup.[9][10] If you are using a reusable catalyst, ensure it has been properly regenerated.[8][11]

    • Actionable Protocol:

      • Screen a panel of catalysts (e.g., L-proline, diammonium hydrogen phosphate, nano-Fe₃O₄@SiO₂/SnCl₄).[4]

      • Optimize the catalyst loading (typically 5-20 mol%).

      • Ensure the catalyst is fresh and anhydrous, especially for moisture-sensitive Lewis acids.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Expert Insight: While some reactions proceed at room temperature, many pyridopyrimidine syntheses require heating to overcome the activation energy barrier for cyclization.[10] However, excessive heat can lead to the decomposition of starting materials or the formation of byproducts.[12]

    • Actionable Protocol:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).[8][10]

      • Consider using microwave irradiation, which can significantly reduce reaction times and improve yields in some cases.[4][5][13]

  • Incorrect Solvent Choice: The solvent can influence reactant solubility and reaction rates.

    • Expert Insight: The polarity of the solvent can have a profound effect on the reaction. While polar protic solvents like ethanol are commonly used, aqueous media or even solvent-free conditions have proven effective and offer green chemistry advantages.[4][5][10]

    • Actionable Protocol:

      • Test a range of solvents with varying polarities (e.g., ethanol, water, DMF, or solvent-free).[4][14]

      • Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Purity of Starting Materials: Impurities can act as inhibitors or lead to side reactions.

    • Expert Insight: Residual moisture or other impurities in your starting materials can significantly impact the reaction outcome.[8]

    • Actionable Protocol:

      • Ensure all starting materials are of high purity and are thoroughly dried before use.[8]

      • If necessary, purify your starting materials by recrystallization or column chromatography.

Scenario 2: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions, and how can I suppress them?

Answer: The formation of byproducts is a common issue, particularly in multi-component reactions. Understanding the potential side pathways is key to optimizing for the desired product.

Potential Side Reactions & Solutions:

  • Hantzsch-type Dihydropyridine Formation: This is a common byproduct when using β-ketoesters as the active methylene component.

    • Causality: This side reaction involves the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia (which can be formed from the decomposition of urea-like starting materials at high temperatures).[11][12]

    • Suppression Strategy:

      • Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures.[11][12]

      • Catalyst Selection: Certain Lewis acids may show higher selectivity for the desired pyridopyrimidine synthesis over the Hantzsch reaction.[12]

  • Knoevenagel Condensation Product Accumulation: The initial adduct between the aldehyde and the active methylene compound may not proceed to the subsequent Michael addition and cyclization steps.

    • Causality: This can occur if the aminopyrimidine is not sufficiently nucleophilic or if the reaction stalls after the initial condensation.

    • Suppression Strategy:

      • Optimize Catalyst: A suitable catalyst can facilitate both the Knoevenagel condensation and the subsequent Michael addition.[4][9]

      • Adjust Stoichiometry: A slight excess of the aminopyrimidine may help drive the reaction towards the desired product.

Data Presentation: Catalyst and Condition Comparison

The following table summarizes the performance of various catalysts in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives, providing a comparative guide for catalyst selection.[4]

CatalystReactantsSolventTemperature (°C)TimeYield (%)
Nano-Fe₃O₄@SiO₂/SnCl₄ 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99
Nanocrystalline MgO 6-aminouracil/6-amino-2-thiouracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh Efficiency
Diammonium Hydrogen Phosphate (DAHP) 4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95
L-Proline 2,6-diamino-4-pyrimidinol, Aromatic Aldehydes, MalononitrileEthanolReflux3 - 4 h85 - 95
KF-Alumina o-aminocarboxamide, Ketone1,4-dioxaneRefluxVariesGood

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a common pyridopyrimidine synthesis.

Protocol: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines[4][5]

This protocol describes a rapid and efficient synthesis of pyrido[2,3-d]pyrimidine derivatives using microwave irradiation.

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • In a microwave-safe reaction vessel, combine 4(6)-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Add DMF to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a maximum power of 250 W.[5]

  • Maintain the reaction for 5-10 minutes, monitoring the progress by TLC.[4]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]

Visualization of Key Processes

General Workflow for One-Pot Pyridopyrimidine Synthesis

The following diagram illustrates the key steps in the catalyzed, one-pot synthesis of pyridopyrimidines.

G cluster_start Starting Materials cluster_reaction Reaction Cascade A Aminopyrimidine Knoevenagel Knoevenagel Condensation A->Knoevenagel Catalyst B Aldehyde B->Knoevenagel Catalyst C Active Methylene Compound C->Knoevenagel Catalyst Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyridopyrimidine Product Cyclization->Product

Caption: A generalized workflow for the one-pot synthesis of pyridopyrimidines.

Troubleshooting Logic for Low Yield

This decision tree provides a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

G Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst (Choice & Loading) CheckPurity->CheckCatalyst Purity OK Success Yield Improved CheckPurity->Success Impurity Found & Rectified OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp Catalyst OK CheckCatalyst->Success Catalyst Optimized ChangeSolvent Screen Different Solvents OptimizeTemp->ChangeSolvent No Improvement OptimizeTemp->Success Temperature Optimized ChangeSolvent->Success Improvement

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

  • Al-Omair, M. A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1889. [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • El Malah, T., Abdel Mageid, R. E., & Shamroukh, A. H. (2023). Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido [2,3-d]Pyrimidine Derivatives. Current Organic Chemistry, 27(4), 260-281. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Morsy, A. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12247-12281. [Link]

  • Miller, M. J., et al. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry, 62(15), 7070-7084. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2022). Developments of pyridodipyrimidine heterocycles and their biological activities. Molecules, 27(19), 6543. [Link]

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. ResearchGate. [Link]

  • Miller, M. J., et al. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry, 62(15), 7070-7084. [Link]

  • Aly, A. A., & El-Mekabaty, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). [Link]

  • ResearchGate. (n.d.). Optimization reaction conditions for the synthesis of Pydip derivatives. ResearchGate. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Morsy, A. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12247-12281. [Link]

  • Maccioni, E., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4349-4354. [Link]

  • Al-Omair, M. A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1889. [Link]

Sources

Technical Support Center: Purification Techniques for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we aim to explain not just the steps, but the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine derivatives?

A1: The main challenges arise from the physicochemical properties of the pyridopyrimidine core.[1] The presence of multiple nitrogen atoms makes these compounds inherently polar and potentially basic. This can lead to several issues:

  • Strong Silica Gel Interaction: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing or streaking during column chromatography.[2] In some cases, this strong interaction can even lead to product degradation on the column.[1][3]

  • Solubility Issues: Finding a single, ideal solvent for recrystallization can be difficult. These compounds might be sparingly soluble in non-polar solvents but excessively soluble in highly polar solvents, complicating the formation of high-purity crystals.

  • Separation from Structurally Similar Impurities: Syntheses can often result in byproducts with very similar polarity to the target compound (e.g., mono-chlorinated species or positional isomers), making chromatographic separation challenging.[4]

Q2: Which purification technique should I try first: column chromatography or recrystallization?

A2: The choice depends on the state and initial purity of your crude material.

  • For crude solids with moderate to high purity (>80% by TLC/NMR): Recrystallization is often the most efficient first choice. It is faster, uses less solvent, and can yield highly pure crystalline material if a suitable solvent system is found.

  • For crude oils or solids with significant impurities: Flash column chromatography is the recommended starting point.[3] It offers superior resolving power to separate the target compound from multiple byproducts and unreacted starting materials.[5] Fractions of high purity can then be combined and, if necessary, subjected to a final recrystallization step to obtain an analytically pure, crystalline solid.

The following workflow can help guide your decision:

G start Crude Product check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid high_purity Purity > 80%? is_solid->high_purity Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) high_purity->column_chrom No try_recryst Attempt Recrystallization high_purity->try_recryst Yes analyze_fractions Analyze Fractions (TLC) column_chrom->analyze_fractions try_recryst->column_chrom Fails or Still Impure success Pure Crystalline Product try_recryst->success Success combine_pure Combine Pure Fractions analyze_fractions->combine_pure final_product Pure Product combine_pure->final_product

Caption: Initial Purification Strategy Workflow.

Q3: How does the "2,4-dichloro-6-methyl" substitution pattern affect my purification strategy?

A3: The substituents significantly influence the molecule's overall polarity and reactivity.

  • Two Chloro Groups: These electron-withdrawing groups decrease the basicity of the ring nitrogens compared to the unsubstituted parent scaffold. This can slightly reduce the problematic interactions with acidic silica gel, but it's still a factor to consider.

  • Methyl Group: This electron-donating group adds some non-polar character to the molecule.

  • Overall Polarity: The combination of the polar pyridopyrimidine core with two chlorines and one methyl group results in a molecule of moderate polarity. This is often a sweet spot for normal-phase chromatography, as it will not elute too quickly with non-polar solvents nor bind irreversibly to the silica. A common starting eluent would be a mixture of hexanes and ethyl acetate.[6][7]

Q4: How do I confirm the purity of my final product?

A4: A combination of techniques is essential for confirming purity and structure.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method to confirm the chemical structure and assess purity.[8] The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot in multiple solvent systems.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities will broaden and depress the melting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Column Chromatography Issues

Problem: My compound is streaking/tailing badly on the TLC plate and column.

Cause: This is a classic sign of strong interaction between the basic nitrogen atoms in your pyridopyrimidine ring and the acidic silanol (Si-OH) groups on the silica gel surface.[2]

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase.[9] This base (e.g., triethylamine) will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute more cleanly.

    • How-To: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent mixture. Always perform a small-scale TLC test first to see the effect.

  • Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent choice for acid-sensitive or basic compounds.[3]

    • Amine-Functionalized Silica: These columns have an amino-group bonded phase that shields the silanol groups and provides a less acidic surface.[2]

  • Reduce Sample Load: Overloading the column can exacerbate tailing.[2] Ensure you are using an appropriate ratio of silica to crude material (typically 30:1 to 50:1 by weight).

Caption: Troubleshooting Peak Tailing in Column Chromatography.

Problem: I can't separate my product from a closely-running impurity.

Cause: The impurity has a polarity very similar to your desired product, resulting in poor resolution (overlapping spots/peaks).

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Eluent Strength: Aim for an Rf value of 0.2-0.4 for your target compound on TLC.[1] A lower Rf often provides better separation on the column.

    • Try Different Solvent Systems: Don't just vary the ratio; change the solvents themselves. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in unique ways, which can alter the relative separation.

  • Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then the more polar impurities.[4] This technique often enhances separation between compounds with close Rf values.

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure a uniform, tightly packed column bed.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

Cause: This typically happens for one of two reasons: the solution is supersaturated and cools too quickly, or the melting point of your compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the solvent.[4]

Solutions:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Once at room temperature, then you can move it to an ice bath or refrigerator to maximize yield.[9]

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent (1-5% more) to slightly lower the saturation point. Then, cool slowly as described above.[4]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent, then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Allow this to cool slowly.

  • Seed the Solution: If you have a pure crystal of your compound, adding a tiny speck to the cooled, saturated solution can induce crystallization.[9]

Problem: I have a very low yield after recrystallization.

Cause: This usually means either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.[4]

Solutions:

  • Minimize Solvent Usage: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cool Thoroughly: Ensure the flask is left in an ice bath for at least 30 minutes to an hour to maximize precipitation before filtration.[4]

  • Recover a Second Crop: The "mother liquor" (the filtrate after collecting your crystals) may still contain a significant amount of your product.[4] Concentrate this solution by about half on a rotary evaporator and cool it again to obtain a second, though likely less pure, crop of crystals.

Problem Primary Cause Recommended Solution
Oiling Out Supersaturation / Rapid CoolingRe-heat, add slightly more solvent, and cool slowly.
Low Yield Too much solvent usedUse minimum hot solvent; cool thoroughly; concentrate mother liquor.
No Crystals Form Solution is not saturatedEvaporate some solvent to increase concentration and cool again.
Product Still Impure Impurity has similar solubilityPerform a second recrystallization from a different solvent system or switch to column chromatography.[9]
Table 1: Recrystallization Troubleshooting Summary

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard starting point for purifying moderately polar compounds like 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine derivatives.

1. Solvent System Selection:

  • Using a TLC plate, spot your crude material.

  • Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes, then 30%, 40%, etc.).

  • The ideal system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from major impurities.[2]

2. Column Packing:

  • Select a column of appropriate size. A common guideline is a silica gel-to-crude sample weight ratio of 40:1.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure the top of the silica bed is flat. Do not let the column run dry.[9]

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading".

  • Carefully add the dry-loaded sample to the top of the packed column bed.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.

  • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Monitor the elution process by spotting collected fractions onto a TLC plate and visualizing under UV light.

5. Product Isolation:

  • Combine the fractions that contain your pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[9]

Protocol 2: Recrystallization from a Solvent Pair

This method is useful when no single solvent is ideal for recrystallization.

1. Solvent Selection:

  • Find a "good" solvent in which your compound is very soluble, and a "poor" solvent (miscible with the good solvent) in which your compound is nearly insoluble.

  • Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Water.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask and add the "good" solvent dropwise with stirring until the solid just dissolves. Use the absolute minimum amount.

3. Inducing Precipitation:

  • While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a drop or two of the "good" solvent to make the solution clear again.

4. Crystallization:

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely on the filter under vacuum, then transfer to a vial for final drying.[4]

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem. (n.d.).
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (n.d.).
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium - Arkivoc. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (n.d.).
  • Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5).
  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (n.d.).

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important heterocyclic intermediate, with a special focus on identifying and mitigating common byproducts.

Troubleshooting Guide: Common Byproducts & Reaction Issues

This section addresses specific experimental challenges in a question-and-answer format. The primary synthetic route considered is the chlorination of 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine using phosphorus oxychloride (POCl₃), a common and effective method for this transformation.[1]

Question 1: My TLC analysis shows a significant amount of starting material remaining, even after prolonged reaction time. What's causing the incomplete conversion?

Answer:

This is a classic issue of incomplete reaction, which directly leads to contamination of your final product with the 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine starting material. The root cause is often related to the potency of the chlorinating agent or suboptimal reaction conditions.

Causality Explained: The conversion of the dihydroxy (or more accurately, the tautomeric dioxo) form to the dichloro form is a demanding reaction. It requires a sufficient excess of the chlorinating agent (POCl₃) to fully react with both hydroxyl groups and to drive the equilibrium towards the product. Additionally, impurities in the starting material, such as residual water, can consume the POCl₃, rendering it ineffective.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your phosphorus oxychloride is fresh and has been stored under anhydrous conditions. Older bottles that have been opened multiple times may have been compromised by atmospheric moisture.

  • Ensure Anhydrous Conditions: Dry your 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine starting material thoroughly in a vacuum oven before use. All glassware should be flame-dried or oven-dried.

  • Increase Reagent Stoichiometry: A common protocol uses 5-10 equivalents of POCl₃.[2] If the reaction is sluggish, consider increasing the excess to 10-15 equivalents.

  • Incorporate a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the rate of chlorination.[3] The amine acts as a nucleophilic catalyst, activating the POCl₃.

  • Elevate Reaction Temperature: These reactions are typically run at reflux (around 110-120 °C).[2] Ensure your heating apparatus is maintaining a consistent and sufficiently high temperature.

Question 2: I've isolated my product, but NMR and Mass Spec data suggest the presence of a mono-chlorinated species. How did this form and how can I prevent it?

Answer:

The presence of a mono-chlorinated byproduct, either 2-chloro-4-hydroxy-6-methyl-pyrido[2,3-d]pyrimidine or 4-chloro-2-hydroxy-6-methyl-pyrido[2,3-d]pyrimidine, is a direct consequence of partial or incomplete chlorination.

Causality Explained: The two hydroxyl groups on the precursor may exhibit different reactivities, or more commonly, the reaction is stopped or worked up before it has gone to completion. This results in a mixture of the desired dichloro product, the mono-chloro intermediate, and potentially unreacted starting material. The second chlorination step is often slower than the first.

Prevention & Mitigation Strategy:

  • Reaction Monitoring: The most critical step is to monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). Continue heating until the spot corresponding to the mono-chloro intermediate is no longer visible.

  • Optimize Reaction Time: Do not rely on a fixed reaction time from a literature procedure. Extend the reflux period (e.g., from 6 hours to 12 hours) and check for completion at regular intervals.[1]

  • Purification: If you have already isolated a mixed product, separation can be achieved via column chromatography on silica gel. The polarity difference between the di-chloro, mono-chloro, and di-hydroxy species is usually sufficient for effective separation. A gradient of ethyl acetate in hexanes is a good starting point for elution.[2]


Table 1: Troubleshooting Summary
Observed Problem Potential Root Cause Primary Recommended Solution Secondary Action
Low yield, starting material present Incomplete reaction; insufficient POCl₃ Increase equivalents of POCl₃ to 10-15 eq. Add catalytic N,N-dimethylaniline.[3]
Mono-chloro byproduct detected Incomplete reaction; insufficient time Increase reflux time and monitor by TLC until completion. Purify final product via column chromatography.
Product hydrolyzes during workup Product instability in aqueous base Minimize time in aqueous solution; use a mild base like NaHCO₃. Extract product quickly into a non-polar organic solvent.
Dark, tarry reaction mixture Decomposition at high temperature Ensure temperature does not significantly exceed 120 °C. Consider using a high-boiling inert solvent if running neat.

Question 3: During the aqueous workup, my yield dropped significantly and I re-isolated hydroxyl-containing impurities. What happened?

Answer:

You have encountered hydrolysis. The chloro groups at the 2- and 4-positions of the pyrido[2,3-d]pyrimidine ring are activated towards nucleophilic substitution. Water and hydroxide ions are effective nucleophiles that can displace the chloride ions, converting your product back into the mono-chloro or even the dihydroxy starting material.

Causality Explained: This is a common issue during the workup phase. After the reaction is complete, the excess POCl₃ must be quenched. This is typically done by slowly pouring the reaction mixture onto crushed ice.[2] If this quenching is not performed carefully, or if the subsequent neutralization with a base (like sodium bicarbonate) is too slow, the product has extended contact time with water, leading to hydrolysis.

Optimized Workup Protocol:

  • Controlled Quenching: Cool the reaction vessel to room temperature first. In a separate, large flask, prepare a slurry of crushed ice and a saturated sodium bicarbonate solution.

  • Slow Addition: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. This neutralizes the acid generated from quenching POCl₃ and keeps the temperature low, minimizing the rate of hydrolysis.

  • Rapid Extraction: Once the addition is complete and the pH is neutral or slightly basic, immediately extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure without delay.

Frequently Asked Questions (FAQs)

What is the typical synthetic route for 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine?

The most direct route involves the chlorination of a precursor molecule, 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine. This precursor is often synthesized by constructing the pyridine ring onto a pre-existing pyrimidine, such as a 6-aminouracil derivative.[1][4] The key transformation is the final chlorination step.

Diagram: General Synthetic Workflow & Troubleshooting

The following diagram outlines the typical synthesis, highlighting the stages where byproducts can form and the corresponding troubleshooting checkpoints.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting & Byproduct Formation Start 2,4-Dihydroxy-6-methyl- pyrido[2,3-d]pyrimidine Reaction Chlorination with POCl₃ Reflux (110-120 °C) Start->Reaction Workup Quench on Ice / NaHCO₃ & Extract Reaction->Workup Incomplete_Rxn Incomplete Chlorination (Insufficient POCl₃ / Time) Reaction->Incomplete_Rxn Leads to Crude Crude Product Workup->Crude Hydrolysis Hydrolysis during Workup (Excess Water Contact) Workup->Hydrolysis Can cause Purification Column Chromatography Crude->Purification Final Pure 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Purification->Final Byproduct_SM Starting Material (Dihydroxy) Purification->Byproduct_SM Byproduct_Mono Mono-chloro Intermediate Purification->Byproduct_Mono Removes Incomplete_Rxn->Byproduct_SM Incomplete_Rxn->Byproduct_Mono Hydrolysis->Byproduct_Mono Byproduct_SM->Crude Contaminates Byproduct_Mono->Crude Contaminates

Caption: A workflow for the synthesis and purification of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine, indicating key troubleshooting points.

Why is phosphorus oxychloride (POCl₃) used for the chlorination step?

Phosphorus oxychloride is a powerful and effective dehydrating and chlorinating agent for converting hydroxyl groups on heterocyclic rings (especially those in amide-like or vinylogous amide systems) into chlorides. It is readily available, and the byproducts (phosphoric acids) are easily removed during the aqueous workup.

Diagram: Simplified Chlorination Mechanism

This diagram illustrates the role of POCl₃ and how an incomplete reaction can lead to the mono-chloro byproduct.

G Simplified reaction pathway showing the formation of mono- and di-chloro products. Dihydroxy Dihydroxy Precursor (R-OH) Intermediate1 Activated Intermediate (R-O-POCl₂) Dihydroxy->Intermediate1 + POCl₃ POCl3 POCl₃ MonoChloro Mono-chloro Product (R'-Cl, R''-OH) Intermediate1->MonoChloro - ClPO₂ Dichloro Dichloro Product (R'-Cl, R''-Cl) MonoChloro->Dichloro + POCl₃ (Requires Heat/Time)

Caption: Simplified mechanism of chlorination with POCl₃.

Are there alternative chlorinating agents?

While POCl₃ is the most common, other reagents like a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can be used. For some substrates, oxalyl chloride or thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) might also be effective, although these are often more suited for converting carboxylic acids to acid chlorides.[5] For this specific heterocyclic transformation, POCl₃ remains the industry and academic standard due to its reliability.

Table 2: Representative Experimental Protocol for Chlorination
Parameter Value / Condition Rationale / Comment
Starting Material 2,4-dihydroxy-6-methyl-pyrido[2,3-d]pyrimidine1.0 equivalent
Reagent Phosphorus Oxychloride (POCl₃)5.0 - 10.0 equivalents[2]
Catalyst (Optional) N,N-dimethylaniline0.1 - 0.3 equivalents
Solvent Neat (no solvent) or Toluene[1]POCl₃ can act as both reagent and solvent.
Temperature Reflux (approx. 110-120 °C)Required to drive the reaction to completion.[2]
Time 6 - 18 hoursMonitor by TLC for disappearance of starting material and mono-chloro intermediate.
Workup Pour onto ice/sat. NaHCO₃, extract with DCM/EtOAcCrucial for preventing hydrolysis of the product.

References

  • Abdolmohammadi, S. and Balalaie, S. (2012) An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Available at: [Link]

  • Bentham Science. (2020) Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Available at: [Link]

  • Gangjee, A., et al. (2003). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. Journal of Medicinal Chemistry, 46(22), 4729-4739. Available at: [Link]

  • Couture, A., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11183-11197. Available at: [Link]

  • Trivedi, A. R., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4145-4149. Available at: [Link]

  • Google Patents. (1990). Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

Sources

Technical Support Center: Navigating Regioselectivity in Dichloropyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. Poor regioselectivity is a common hurdle in the synthesis of novel pyrimidine-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired substitution patterns with higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Question 1: My reaction with 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?

Answer:

This is a frequent challenge. The pyrimidine ring's electron-deficient nature activates both the C2 and C4 positions for nucleophilic attack.[1] Generally, the C4 position is intrinsically more reactive due to greater stabilization of the negative charge in the Meisenheimer intermediate.[1] However, achieving high C4 selectivity often requires careful optimization of reaction conditions.

Causality Behind Poor C4-Selectivity:

  • Nucleophile Reactivity: Highly reactive, "hard" nucleophiles may exhibit reduced selectivity.

  • Reaction Temperature: Higher temperatures can overcome the small activation energy difference between C2 and C4 attack, leading to a loss of selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states for C2 and C4 attack differently.

Troubleshooting Protocol for Enhancing C4-Selectivity:

  • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This will favor the kinetically preferred C4-substitution pathway.

  • Choice of Base: If a base is required, use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like diisopropylethylamine - DIPEA) to avoid competing reactions.

  • Solvent Screening: Employ a less polar aprotic solvent. A solvent screen including THF, Dioxane, and Toluene is recommended.

  • Consider the Nucleophile: If possible, use a "softer," less reactive nucleophile. For amine substitutions, secondary amines often show good C4 selectivity.

Table 1: General Conditions Favoring C4 vs. C2 Substitution

FactorFavors C4-SubstitutionFavors C2-Substitution
Temperature Lower Temperatures (e.g., 0°C to RT)Higher Temperatures
Nucleophile "Softer" nucleophiles, secondary amines"Harder" nucleophiles, some tertiary amines[2]
C6-Substituent Electron-withdrawing group (EWG)Electron-donating group (EDG)[1][3]
C5-Substituent Electron-withdrawing group (EWG)[2]Sterically bulky group[4]
Question 2: I need to selectively substitute at the C2 position of a 2,4-dichloropyrimidine. What strategies can I employ to reverse the typical C4-selectivity?

Answer:

Achieving C2-selectivity is a more complex challenge that often requires strategic modification of the substrate or the reaction conditions to electronically favor the C2 position.

Key Strategies for C2-Selectivity:

  • Electronic Modulation: The most common and effective strategy is to install an electron-donating group (EDG), such as a methoxy (-OMe) or amino (-NHR) group, at the C6 position.[1][3] The EDG alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and susceptible to nucleophilic attack.[1][3]

  • Nucleophile-Directed Selectivity: Certain nucleophiles exhibit an inherent preference for the C2 position. Notably, some tertiary amines have been shown to provide excellent C2-selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[2]

  • Catalyst-Controlled Cross-Coupling: While SNAr reactions are common, palladium-catalyzed cross-coupling reactions can also be tuned for C2-selectivity. The use of bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts has been demonstrated to favor C2-thiolation.[5]

Experimental Workflow for C2-Selective Amination:

The following workflow illustrates a general approach for achieving C2-selective amination on a 2,4-dichloropyrimidine bearing a C6-EDG.

G cluster_prep Substrate Preparation cluster_snar C2-Selective SNAr cluster_workup Work-up and Analysis start Start with 2,4,6-trichloropyrimidine add_edg Selective substitution at C6 with an EDG (e.g., NaOMe for -OMe) start->add_edg add_nucleophile React with desired nucleophile (e.g., primary/secondary amine) add_edg->add_nucleophile control_temp Control temperature (start low, e.g., 0°C) add_nucleophile->control_temp monitor Monitor reaction by TLC/LC-MS control_temp->monitor purify Purify C2-substituted product via column chromatography monitor->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Workflow for C2-selective substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrimidine ring prone to nucleophilic aromatic substitution?

The pyrimidine ring contains two nitrogen atoms, which are highly electronegative.[6] This makes the ring electron-deficient (π-deficient), facilitating attack by nucleophiles at the carbon atoms, particularly at the C2, C4, and C6 positions.[6][7]

Q2: I am working with 4,6-dichloropyrimidine. Is there a selectivity issue between the C4 and C6 positions?

In unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the initial mono-substitution will occur statistically at either position, leading to a single product. However, once the first nucleophile is introduced, the electronic nature of the remaining chloro-substituted position is altered, which can affect the conditions required for a second substitution.

Q3: Can steric hindrance from a bulky nucleophile be used to control regioselectivity?

Yes, to some extent. A bulky nucleophile may preferentially attack the less sterically hindered position. In 2,4-dichloropyrimidines, the C4 position is generally less hindered than the C2 position, which is flanked by two ring nitrogens. This steric factor often contributes to the inherent preference for C4 attack.

Q4: My SNAr reaction is very sluggish. What can I do to improve the reaction rate?

If your reaction is not proceeding, consider the following:

  • Increase Temperature: Gradually increasing the reaction temperature can help overcome the activation energy barrier. Refluxing in a higher-boiling solvent like DMF or dioxane is a common strategy.[8]

  • Use a Stronger Nucleophile: If applicable, consider generating the anionic form of your nucleophile with a strong base (e.g., NaH for alcohols or amines) to increase its nucleophilicity.

  • Activate the Pyrimidine Ring: If not already present, introducing an electron-withdrawing group (EWG) at the C5 position (e.g., -CN, -NO₂) can significantly activate the ring towards nucleophilic attack, particularly at C4.[2]

  • Palladium Catalysis: For some transformations, switching to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) can be more efficient than a traditional SNAr, especially with less reactive nucleophiles.[9]

Q5: How can I confirm the regiochemistry of my substituted pyrimidine product?

Unequivocal structure determination is crucial. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-1H COSY, HSQC, and HMBC experiments can help establish connectivity. The characteristic coupling patterns of the remaining pyrimidine protons can also be informative. For example, after mono-substitution on a 2,4-dichloropyrimidine, the product will show two distinct doublets in the aromatic region of the ¹H NMR spectrum.[3]

  • X-ray Crystallography: This provides definitive proof of structure if a suitable crystal can be obtained.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between the substituent and protons on the pyrimidine ring, helping to assign its position.

Decision-Making Flowchart for Regioselectivity Troubleshooting

This flowchart provides a logical path for troubleshooting common regioselectivity issues in substitutions on 2,4-dichloropyrimidines.

G start Start: Poor Regioselectivity on 2,4-Dichloropyrimidine q_desired_isomer What is the desired regioisomer? start->q_desired_isomer c4_path Desired: C4-Substitution q_desired_isomer->c4_path C4 c2_path Desired: C2-Substitution q_desired_isomer->c2_path C2 c4_step1 Lower reaction temperature (e.g., 0°C or below) c4_path->c4_step1 c4_step2 Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) c4_step1->c4_step2 c4_step3 Screen less polar aprotic solvents (THF, Dioxane) c4_step2->c4_step3 c4_step4 Consider a C5-EWG on the substrate to enhance C4 reactivity c4_step3->c4_step4 c2_step1 Introduce C6-EDG (e.g., -OMe, -NHR) c2_path->c2_step1 c2_step2 Explore specific nucleophiles (e.g., tertiary amines) c2_step1->c2_step2 c2_step3 Consider catalyst-controlled cross-coupling (e.g., Pd/bulky NHC) c2_step2->c2_step3

Sources

Technical Support Center: Stabilizing 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. As a key intermediate in the synthesis of important pharmaceutical agents, including the CDK4/6 inhibitor Palbociclib, its stability and reactivity are of paramount importance.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges to help you prevent its decomposition and maximize the success of your reactions.

Understanding the Inherent Reactivity and Decomposition Pathways

The 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold possesses an electron-deficient pyrimidine ring, which makes the chlorine atoms at the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SₙAr).[5][6][7] This reactivity is the cornerstone of its utility in synthesis but also the source of its instability. The primary decomposition pathways encountered during reactions are:

  • Hydrolysis: The most common degradation route. Trace amounts of water in solvents, reagents, or from the atmosphere can react with the compound, especially under basic or acidic conditions, to replace one or both chlorine atoms with hydroxyl groups. These resulting hydroxypyridopyrimidines often exist in their more stable tautomeric pyridone form.[8][9]

  • Competing Nucleophilic Attack: In reactions designed for selective substitution, the incoming nucleophile can react at both the C2 and C4 positions, leading to a mixture of regioisomers. Furthermore, if an excess of the nucleophile is used or if reaction conditions are not carefully controlled, di-substitution can occur, consuming the desired mono-substituted product.[10]

  • Solvolysis: If the reaction is performed in a nucleophilic solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, leading to the formation of undesired ether byproducts.

  • Degradation during Purification: The stationary phase used in chromatography (e.g., silica gel) is inherently acidic and can catalyze the hydrolysis of the acid-labile chloro groups on the product, leading to yield loss and impurities during workup.[11]

Below is a diagram illustrating the principal undesired reaction pathways.

G start 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine hydrolysis Mono- & Di-Hydrolyzed Byproducts (Pyridones) start->hydrolysis Hydrolysis c2_sub Desired C4-Substituted Product start->c2_sub Desired SₙAr c4_sub Undesired C2-Substituted Isomer start->c4_sub Poor Regioselectivity di_sub Di-Substituted Byproduct start->di_sub Over-reaction h2o H₂O (Trace Moisture) h2o->hydrolysis nu Nucleophile (Nu⁻) nu->c2_sub nu->c4_sub nu->di_sub silica Silica Gel (Acidic) purif_decomp Decomposition on Column silica->purif_decomp c2_sub->purif_decomp Purification

Caption: Key decomposition and side-reaction pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Q1: My reaction is generating a significant amount of a highly polar byproduct that is insoluble in my extraction solvent. I suspect it's the hydrolyzed starting material. How can I prevent this?

A1: This is a classic issue caused by the presence of water. The dichloropyridopyrimidine scaffold is sensitive to hydrolysis.

  • Causality: The electron-deficient nature of the pyrimidine ring makes the C-Cl bonds susceptible to attack by water, which acts as a nucleophile. This process can be accelerated by either acid or base.

  • Actionable Solutions:

    • Rigorous Anhydrous Conditions: Use freshly distilled anhydrous solvents. Solvents like THF, Dioxane, and Toluene should be dried over sodium/benzophenone, while solvents like Dichloromethane should be distilled from calcium hydride. Alternatively, use high-purity anhydrous solvents from sealed commercial bottles.[12]

    • Inert Atmosphere: Always run your reactions under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Purity: Ensure all reagents, especially amine nucleophiles and bases, are dry. Liquid amines can be distilled, and solid reagents can be dried in a vacuum oven. Inorganic bases like potassium carbonate can be flame-dried under vacuum before use.

    • Base Selection: Use non-nucleophilic, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which are less likely to contain water compared to powdered inorganic bases.

Q2: I am attempting a regioselective SₙAr with an amine nucleophile, but I'm getting a mixture of C2 and C4 substituted isomers. How can I improve the selectivity for the C4 position?

A2: Achieving high regioselectivity in the substitution of 2,4-dichloropyrimidines can be challenging. While the C4 position is generally more reactive, this can be influenced by the substrate, nucleophile, and reaction conditions.[5][6]

  • Causality: The electronic and steric environment of the C2 and C4 positions are not sufficiently differentiated under your current reaction conditions to favor exclusive attack at one site.

  • Actionable Solutions:

    • Temperature Control: This is the most critical parameter for selectivity. Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to warm slowly to room temperature. Lower temperatures often enhance the kinetic preference for the more reactive C4 site.[10]

    • Slow Addition of Nucleophile: Instead of adding the nucleophile all at once, use a syringe pump to add it dropwise over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the nucleophile, which favors substitution at the most electrophilic site and minimizes the risk of di-substitution.[10]

    • Solvent Screening: The polarity of the solvent can modulate the reactivity and selectivity. Screen a range of aprotic solvents such as THF, 2-MeTHF, Dioxane, DMF, and NMP.

    • Stoichiometry: Use a precise stoichiometric amount of your nucleophile (1.0 to 1.1 equivalents). Using a large excess will inevitably lead to the formation of di-substituted byproducts.[10]

Q3: My reaction seems to work well according to TLC, but I experience significant product loss and see new, more polar spots appear during silica gel column chromatography. What is happening?

A3: Your product is likely decomposing on the silica gel column.

  • Causality: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area covered with water-adsorbed silanol groups. This environment can readily catalyze the hydrolysis of the remaining chloro-substituent on your product.

  • Actionable Solutions:

    • Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. This can be done by preparing a slurry of the silica in your eluent system that contains 0.5-1% of a non-nucleophilic base, such as triethylamine or DIPEA. Let the slurry stand for about 30 minutes before packing the column.

    • Alternative Purification: If possible, avoid chromatography altogether. Attempt to purify the product by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Heptane).[11]

    • Minimize Contact Time: If chromatography is unavoidable, work quickly. Use a slightly more polar solvent system than usual to elute the product faster, and do not leave the product on the column for an extended period.

    • Aqueous Workup Caution: During the initial workup, use a saturated solution of a mild base like sodium bicarbonate for neutralization and keep the mixture cold. Minimize the time your organic product is in contact with the aqueous phase.

Troubleshooting Summary Table
Problem Observed Potential Cause(s) Recommended Solutions
Formation of polar byproductsPresence of water (hydrolysis)Use anhydrous solvents/reagents; run under inert atmosphere.[12]
Mixture of C2/C4 isomersPoor regioselectivityLower reaction temperature; add nucleophile slowly; screen solvents.[10]
Di-substituted byproduct formationExcess nucleophile; high temperatureUse 1.0-1.1 eq. of nucleophile; add nucleophile slowly at low temp.[10]
Product loss during purificationDecomposition on acidic silica gelDeactivate silica with 1% TEA/DIPEA; use recrystallization if possible.[11]
Incomplete reactionInsufficient temperature; poor mixingGradually increase temperature; ensure vigorous stirring.[10]

Key Experimental Protocols

To ensure success and prevent decomposition, every step from setup to purification must be carefully controlled.

Protocol 1: General Procedure for Regioselective SₙAr at C4

This protocol outlines a robust method for the mono-substitution of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine with an amine nucleophile.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF (or another suitable anhydrous solvent) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flame-dried flask, prepare a solution of the amine nucleophile (1.05 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in anhydrous THF.

  • Slow Addition: Using a syringe pump, add the amine/base solution to the stirred, cooled solution of the starting material over 1-2 hours. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the column eluent (e.g., 20% Ethyl Acetate in Hexanes) containing 1% triethylamine. Stir the slurry for 20-30 minutes to ensure thorough neutralization.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of fresh, neutralized silica gel. Concentrate this to a free-flowing powder.

  • Elution: Carefully load the dried sample onto the top of the packed column. Elute the column with the base-containing eluent, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

The workflow below visualizes the critical control points in the process.

G setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents ccp1 Critical: Use Flame-Dried Glassware & Anhydrous Solvents under N₂ setup->ccp1 reaction 3. Reaction reagents->reaction ccp2 Critical: Add Nucleophile Slowly at Low Temperature (0 °C) reagents->ccp2 workup 4. Aqueous Workup reaction->workup ccp3 Critical: Monitor by TLC/LC-MS to Avoid Over-reaction reaction->ccp3 purify 5. Purification workup->purify ccp4 Critical: Use Mild Base (NaHCO₃) & Minimize Contact Time workup->ccp4 product Pure Product purify->product ccp5 Critical: Use Neutralized Silica (1% TEA in Eluent) purify->ccp5

Caption: Recommended experimental workflow with critical control points.

By implementing these strategies and understanding the underlying chemical principles, researchers can effectively prevent the decomposition of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • (2017). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
  • (n.d.). Novel Process For The Synthesis Of Palbociclib. Quick Company.
  • (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)
  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
  • (2017). Novel synthetic method of Palbociclib.
  • (2016). Method for synthesizing palbociclib intermediate.
  • (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Publisher unknown.
  • (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • (2026, March 24). Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine. BenchChem.
  • (n.d.).
  • (2023, April 14).
  • BenchChem Technical Support Team. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • (n.d.). 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. Sigma-Aldrich.
  • (2003, October 4). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents.
  • (2024, January 19). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer.
  • (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Sander, E. G. (1969). The alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society, 91(13), 3629-34.
  • (2024, May 15). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
  • (2025, September 30).
  • (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
  • (n.d.). 6-Substituted 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues of Piritrexim as Inhibitors of Dihydrofolate Reductase from Rat Liver, Pneumocystis carinii, and Toxoplasma gondii and as Antitumor Agents.
  • (2025, September 30).
  • BenchChem Technical Support Team. (n.d.). optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis. BenchChem.
  • (2013). Method for purifying 4, 6-dichloro pyrimidine.
  • (2022, March 31).
  • BenchChem Technical Support Team. (n.d.).
  • (2022, March 10). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • (n.d.).
  • (n.d.). Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. PMC.
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-20.

Sources

Technical Support Center: Purity Assessment of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical purity assessment of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated methods for determining the purity of this critical chemical intermediate. As this compound is often synthesized for specific research and development purposes, standardized pharmacopeial methods may not be available. This document provides a foundational framework based on established analytical principles to develop and troubleshoot in-house purity assessment protocols.

The objective of any purity analysis is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This guide will focus on the most common and powerful techniques for this task: High-Performance Liquid Chromatography (HPLC) for assay and non-volatile impurities, Gas Chromatography (GC) for residual solvents and volatile impurities, and spectroscopic techniques (MS and NMR) for structural confirmation and identification.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is the logical starting point for analyzing 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Recommended HPLC Protocol

This protocol is a validated starting point. Method optimization will be necessary based on the specific impurity profile of your synthesized material.

Step 1: Instrument & Column Setup

  • System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility with moderately polar compounds.[3]

  • Column Temperature: 30 °C to ensure run-to-run reproducibility.

Step 2: Mobile Phase & Sample Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is crucial to control the ionization state of the pyridopyrimidine ring, ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Step 3: Chromatographic Conditions

  • Elution: A gradient elution is recommended to separate impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 275 nm, a wavelength where the pyridopyrimidine core is expected to have strong absorbance. A DAD is preferred to check for peak purity and detect impurities with different UV maxima.

  • Injection Volume: 10 µL.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmVersatile phase for retaining moderately polar heterocyclic compounds.
Mobile Phase A: 0.1% H₃PO₄ in H₂O; B: ACNAcidified aqueous phase controls analyte ionization for better peak shape.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Temperature 30 °CMaintains consistent retention times and selectivity.
Detection DAD at 275 nmAllows for peak purity assessment and detection of a wide range of impurities.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring good sensitivity.
HPLC Troubleshooting Guide

Question: My main peak is showing significant tailing (asymmetry > 1.5). What are the likely causes and solutions?

  • Answer: Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase or issues with the column itself.

    • Silanol Interactions: The basic nitrogen atoms in the pyrido[2,3-d]pyrimidine ring can interact with free silanol groups on the silica support.

      • Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5). The phosphoric acid in the recommended protocol should achieve this. If tailing persists, consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column).

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the sample concentration or injection volume. Prepare a dilution series (e.g., 0.1 mg/mL, 0.05 mg/mL) and inject to see if peak shape improves.

    • Column Degradation: The column may be voided or contaminated.

      • Solution: First, try flushing the column with a strong solvent like isopropanol. If this fails, reverse the column (if permitted by the manufacturer) and flush again. As a last resort, replace the column.

Question: I am seeing a new, unexpected peak in my chromatogram that wasn't there before. How do I identify its source?

  • Answer: Extraneous peaks can come from several sources. A systematic approach is key.

    • Diluent/Mobile Phase Contamination: The peak may be from the solvent itself.

      • Solution: Inject a "blank" (an injection of your diluent). If the peak appears in the blank, the contamination is in your diluent or mobile phase. Prepare fresh solutions using high-purity HPLC-grade solvents.

    • Sample Degradation: The compound may be unstable in the diluent.

      • Solution: Analyze the sample immediately after preparation. If this is not possible, perform a time-course study, injecting the same sample vial every few hours to see if the impurity peak grows over time. If degradation is confirmed, a different, less reactive diluent should be investigated.

    • System Carryover: A portion of a previous injection may be eluting in the current run.

      • Solution: Run a blank injection immediately after a sample injection. If the peak appears, you have carryover. Clean the autosampler needle, seat, and injection port according to the manufacturer's instructions.

HPLC FAQs

Q1: How do I validate this HPLC method according to ICH guidelines?

  • A1: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] According to ICH Q2(R1) guidelines, you must evaluate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][4][5][6]

Q2: What is a system suitability test (SST) and why is it important?

  • A2: An SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[6] It typically involves injecting a standard solution multiple times and checking parameters like retention time repeatability (%RSD), peak area precision (%RSD), theoretical plates (N), and tailing factor (T). These results ensure that the system is capable of producing reliable data on that day.

Q3: How can I quantify impurities using this method?

  • A3: Impurity quantification is typically done by area percent normalization, assuming the response factor of the impurities is the same as the main peak. For more accurate quantification, especially for known impurities, a reference standard for that impurity should be synthesized or isolated, and a calibration curve should be generated.

Section 2: Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile impurities, particularly residual solvents from the synthesis and purification process. Given its dichlorinated and methylated structure, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine itself is likely amenable to GC analysis if it is thermally stable.

Recommended GC Protocol (Residual Solvents)

Step 1: Instrument & Column Setup

  • System: A GC system with a Flame Ionization Detector (FID) and a static headspace autosampler. Headspace is preferred to avoid injecting non-volatile sample matrix onto the column.

  • Column: A G43 column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, is a good general-purpose column for residual solvent analysis.

Step 2: Headspace & Sample Preparation

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 15 minutes.

  • Diluent: Dimethyl sulfoxide (DMSO) or another high-boiling, polar solvent in which the sample is soluble.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of the diluent, cap, and vortex to dissolve.

Step 3: Chromatographic Conditions

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 140 °C.

  • Detector Temperature (FID): 250 °C.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes.

GC Troubleshooting Guide

Question: I am not seeing any peaks for common solvents I expect to be present (e.g., Dichloromethane, Ethyl Acetate). What's wrong?

  • Answer: Lack of expected peaks usually points to issues with sample introduction or partitioning in the headspace vial.

    • Insufficient Partitioning: The solvents are not efficiently moving from the sample (liquid phase) into the vial's headspace (gas phase).

      • Solution: Increase the vial equilibration temperature (e.g., to 90 or 100 °C) or the equilibration time (e.g., to 20-30 minutes). You can also try adding a "salting out" agent (e.g., anhydrous sodium sulfate) to the vial to decrease the solubility of the solvents in the DMSO diluent, driving them into the headspace.

    • Sample Matrix Effects: The sample itself may be trapping the solvents.

      • Solution: Try a different high-boiling diluent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Question: My main compound peak is showing up in my residual solvent analysis. Is this a problem?

  • Answer: Yes, this can be a problem. If the active compound is volatile enough to be injected from the headspace, it can contaminate the GC system and interfere with solvent peaks.

    • Solution: The primary fix is to lower the headspace vial equilibration temperature. This reduces the vapor pressure of your main compound while still allowing volatile solvents to partition into the headspace. A lower temperature (e.g., 70 °C) may be sufficient for low-boiling solvents like DCM or Acetone.

Section 3: Spectroscopic Methods (MS and NMR)

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the identity of the main peak and for structure elucidation of unknown impurities.

Mass Spectrometry (MS)

When coupled with HPLC or GC, MS provides molecular weight information and fragmentation patterns.

  • Expected Molecular Ion: For 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (C₈H₅Cl₂N₃), the molecular weight is 213.08 g/mol . Due to the presence of two chlorine atoms, you should observe a characteristic isotopic pattern for the molecular ion [M]⁺• at m/z 213, 215, and 217 with a relative intensity ratio of approximately 9:6:1.[7]

  • Fragmentation: In Electron Ionization (EI) mode (common in GC-MS), fragmentation involves the loss of radicals.[8] Expect to see fragments corresponding to the loss of a methyl radical (•CH₃, M-15) and/or a chlorine radical (•Cl, M-35).[9] The pyrimidine or pyridine ring may also cleave in characteristic ways.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structure confirmation and can be used for quantitative purity assessment (qNMR) without the need for specific impurity reference standards.[11][12][13]

  • ¹H NMR: The proton NMR spectrum will provide definitive structural information. You should expect to see signals corresponding to the methyl group protons and the aromatic protons on the fused ring system. The chemical shifts and coupling patterns will confirm the substitution pattern.[14][15]

  • Quantitative NMR (qNMR): This technique can determine the absolute purity of a substance.[12][16] It involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube.[12] By comparing the integral of a specific analyte proton signal with the integral of a known standard proton signal, the purity can be calculated directly.[13] It is a non-destructive technique that provides a highly accurate purity value.[16]

Spectroscopy FAQs

Q1: My mass spectrum does not show the expected molecular ion at m/z 213. Why?

  • A1: In high-energy ionization techniques like EI, the molecular ion can be unstable and fragment completely. If you are using LC-MS with a softer ionization technique like Electrospray Ionization (ESI), you should see the protonated molecule [M+H]⁺ at m/z 214 (and its isotopic peaks at 216 and 218). If it's still absent, your ionization or fragmentation parameters in the mass spectrometer may need to be optimized to be less energetic.

Q2: Can I use ¹H NMR to detect low-level impurities?

  • A2: Yes. Modern high-field NMR instruments (400 MHz and above) are highly sensitive and can readily detect impurities at levels required by ICH guidelines (e.g., 0.05%).[17] The key is to select a region of the spectrum where impurity signals do not overlap with the main component or solvent signals.

Section 4: Integrated Analytical Workflow

A robust purity assessment relies on an integrated approach, where different techniques provide complementary information. The following workflow is recommended for a comprehensive analysis.

Purity_Assessment_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation & Identification cluster_2 Final Purity Statement HPLC_Assay RP-HPLC with DAD (Assay & Impurity Profile) LC_MS LC-MS (Impurity ID) HPLC_Assay->LC_MS Identify unknown peaks Final_Report Certificate of Analysis HPLC_Assay->Final_Report GC_HS GC-Headspace with FID (Residual Solvents) GC_HS->Final_Report LC_MS->Final_Report NMR_Analysis NMR (1H, 13C) (Structural Confirmation) qNMR qNMR (Absolute Purity) NMR_Analysis->qNMR Quantify purity qNMR->Final_Report Batch Synthesized Batch of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Batch->HPLC_Assay Batch->GC_HS Batch->NMR_Analysis

Caption: A comprehensive workflow for purity assessment.

This diagram illustrates a logical flow for the purity assessment of a new batch of material. HPLC and GC provide the primary quantitative data on related substances and residual solvents, while MS and NMR confirm the structure and can be used to identify unknown impurities and determine an absolute purity value.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • Consistency and Purity. Oxford Instruments. Available at: [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. Available at: [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Available at: [Link]

  • Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Google Patents.
  • Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. PubMed. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. Request PDF. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • HPLC method. Heterocyclic Chemistry. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. SCIRP. Available at: [Link]

Sources

Technical Support Center: Functionalization of the Pyrido[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrido[2,3-d]pyrimidine Core Functionalization Support Center. As a Senior Application Scientist, I have designed this hub to address the complex regioselectivity, nucleophilic aromatic substitution (SNAr), and cross-coupling challenges associated with this privileged pharmacophore.

Rather than simply providing reaction conditions, this guide emphasizes the causality behind molecular behavior, ensuring you understand why a reaction proceeds at a specific site, allowing you to build self-validating experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: I am performing a Suzuki-Miyaura cross-coupling on a 2,4,6-trihalogenopyrido[2,3-d]pyrimidine, but I am getting a mixture of regioisomers. How can I control site selectivity?

The Causality: Regioselectivity in the palladium-catalyzed cross-coupling of polyhalogenated pyrido[2,3-d]pyrimidines is strictly governed by the electron deficiency of the respective carbon centers. The pyrimidine ring is inherently more electron-deficient than the fused pyridine ring. Based on 1H NMR chemical shifts of the parent heterocycle, the reactivity order is C-4 > C-2 > C-6 (1). The C-4 position undergoes oxidative addition most rapidly due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens.

The Solution: To achieve strict regiocontrol, you must modulate the temperature and stoichiometry. Perform the first arylation at room temperature (25 °C) to selectively target C-4. Elevating the temperature to 80 °C will activate the C-2 position, while the C-6 position requires refluxing temperatures and a stronger base/cosolvent system (e.g., Na2CO3 in ethanol).

G Start 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine C4 1st Arylation: C-4 Position (Most Electron Deficient) Start->C4 Pd cat., Base, 25°C C2 2nd Arylation: C-2 Position (Moderate Electron Deficiency) C4->C2 Pd cat., Base, 80°C C6 3rd Arylation: C-6 Position (Least Electron Deficient) C2->C6 Pd cat., Na2CO3, EtOH, Reflux

Regioselective cross-coupling hierarchy for polyhalogenated pyrido[2,3-d]pyrimidines.

Q2: How can I orthogonally functionalize the C-2 and C-7 positions without cross-reactivity?

The Causality: Differentiating C-2 and C-7 requires the strategic placement of orthogonal leaving groups. A highly effective precursor is 7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine . The C-7 C–Cl bond is highly activated toward oxidative addition by Palladium(0), whereas the C-2 C–SMe (methylsulfanyl) bond remains entirely inert under standard Suzuki conditions. Once C-7 is arylated, the C-2 thioether can be activated via a Copper(I) thiophene-2-carboxylate (CuTC) mediated Liebeskind-Srogl cross-coupling (2).

The Solution: Execute a standard Pd-catalyzed Suzuki coupling for the C-7 position. For the subsequent C-2 functionalization, introduce CuTC. The copper acts as a thiophilic Lewis acid, facilitating the transmetalation of the inert C–SMe bond to the palladium center.

G Precursor 7-Chloro-2-methylsulfanyl- pyrido[2,3-d]pyrimidine Step1 Suzuki-Miyaura Coupling (Pd-catalyzed) Precursor->Step1 Boronic Acid (1 eq) Intermediate 7-Aryl-2-methylsulfanyl- pyrido[2,3-d]pyrimidine Step1->Intermediate C-7 Cl reacts Step2 Liebeskind-Srogl Coupling (CuTC, Pd-catalyzed) Intermediate->Step2 Boronic Acid (2.2 eq) Product 2,7-Diarylpyrido[2,3-d]pyrimidine Step2->Product C-2 SMe reacts

Orthogonal cross-coupling workflow utilizing C-7 chlorine and C-2 methylsulfanyl leaving groups.

Q3: Functionalizing the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones via C-O or C-N bond formation yields low conversions. What is the optimal activation strategy?

The Causality: Direct SNAr at C-4 on a pyridone-fused system can be sluggish due to the electron-donating resonance of the pyridone oxygen, which deactivates the pyrimidine ring. Relying on a standard chloride or triflate (-OTf) often leads to incomplete conversions. Substituting the -OTf group with an iodine atom significantly lowers the activation energy for the oxidative addition step in both Cu- and Pd-catalyzed cycles due to the weaker C–I bond (3).

The Solution: Convert the C-4 hydroxyl group to a triflate, and immediately displace it with an iodide source (e.g., NaI). The resulting 4-iodo-pyrido[2,3-d]pyrimidin-7(8H)-one will readily undergo catalytic Ullmann-type O-arylation/S-arylation or Buchwald-Hartwig aminations with excellent yields.

Part 2: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the comparative reactivity of different positions on the pyrido[2,3-d]pyrimidine core, dictating the necessary catalytic systems and thermal conditions.

PositionLeaving GroupCatalyst SystemTemp (°C)Yield Range (%)Mechanistic Note
C-4 -ClPd(PPh3)4 / K2CO32585–92Highly electron-deficient; rapid oxidative addition at RT.
C-2 -ClPd(PPh3)4 / K2CO38075–88Moderately electron-deficient; requires moderate heating.
C-6 -ClPd(PPh3)4 / Na2CO311060–83Least electron-deficient; requires strong base and reflux.
C-7 -ClPd(PPh3)4 / Na2CO38070–85Readily undergoes Suzuki coupling prior to C-2 thioethers.
C-2 -SMePd(PPh3)4 / CuTC200 (MW)65–79Liebeskind-Srogl coupling; strictly orthogonal to C-7 -Cl.
C-4 -ICuI / Ligand10050–75Ullmann-type coupling; kinetically superior to -OTf.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Regioselective C-4 Arylation via Suzuki-Miyaura Coupling

Objective: Selectively arylate the C-4 position of a 2,4,6-trihalogenopyrido[2,3-d]pyrimidine while leaving C-2 and C-6 intact.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 equiv) and the target aryl boronic acid (1.05 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and aqueous K2CO3 (2.0 M, 2.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. You should observe a mass shift corresponding to the loss of exactly one chlorine atom (M - 35 + Ar). If a double arylation mass is detected, ensure the ambient temperature has not exceeded 25 °C.

  • Workup: Quench the reaction with deionized water, extract with EtOAc (3 × 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the 4-aryl-2,6-dichloropyrido[2,3-d]pyrimidine.

Protocol 2: Orthogonal Liebeskind-Srogl Cross-Coupling at C-2

Objective: Displace the C-2 methylsulfanyl group following a successful C-7 arylation.

  • Preparation: In a microwave-safe sealed tube under argon, dissolve the intermediate 7-aryl-2-methylsulfanylpyrido[2,3-d]pyrimidine (0.3 mmol) and the desired boronic acid (2.2 equiv) in dry dimethoxyethane (DME, 3 mL).

  • Activator & Catalyst Addition: Add Copper(I) thiophene-2-carboxylate (CuTC) (2.2 equiv) to act as the thioether activator, followed by Pd(PPh3)4 (0.05 equiv).

  • Reaction Execution: Subject the reaction mixture to microwave irradiation at 200 °C for 1 hour.

    • Self-Validation Check: The reaction mixture will change color as the CuTC coordinates with the expelled methanethiolate. LC-MS should show complete disappearance of the starting material and a mass shift corresponding to the loss of the -SMe group (M - 47 + Ar).

  • Workup: Cool the vessel to room temperature, pour the mixture into saturated aqueous NaHCO3 (20 mL), and extract with CH2Cl2 (3 × 20 mL).

  • Purification: Dry the combined organic phases over MgSO4, concentrate under reduced pressure, and purify via flash silica gel chromatography (CH2Cl2–MeOH, 100:0 to 98:2) to yield the final 2,7-diarylpyrido[2,3-d]pyrimidine.

Part 4: References

  • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus Chimie, Académie des sciences (2019) URL: [Link]

  • Title: Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 Source: Pharmaceuticals, National Center for Biotechnology Information (PMC) (2021) URL: [Link]

Sources

Validation & Comparative

The Pyrido[2,3-d]pyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the potency, selectivity, and drug-like properties of the resulting candidates. This guide provides an objective comparison of the 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, offering insights supported by experimental data to inform rational drug design.

Introduction: The Central Role of Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1] A significant portion of kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to a substrate. The core chemical structure, or scaffold, of these inhibitors is fundamental to their ability to effectively compete with ATP.

Privileged scaffolds are molecular frameworks that can bind to multiple biological targets. In kinase inhibitor design, scaffolds like quinazoline, pyrimidine, and indole have achieved this status, forming the basis of numerous FDA-approved drugs.[2][3][4][5] These scaffolds often mimic the purine ring of ATP, enabling them to form key hydrogen bond interactions within the kinase hinge region.[6] This guide will delve into the characteristics of the pyrido[2,3-d]pyrimidine scaffold, a close structural analog of purines, and compare it to other well-established scaffolds.

Profiling the 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Scaffold

The 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of kinase inhibitors.[7] The pyrido[2,3-d]pyrimidine core is structurally analogous to quinazoline, another highly successful scaffold in kinase inhibitor development.[8]

Key Features:

  • Synthetic Accessibility: The dichloro- nature of this intermediate allows for sequential and site-selective nucleophilic substitutions at the C2 and C4 positions. This provides a straightforward strategy for generating a library of diverse analogs with different substituents, facilitating structure-activity relationship (SAR) studies.

  • ATP Mimicry: The fused pyridine and pyrimidine ring system resembles the purine core of ATP, making it an effective hinge-binding motif for many kinases.[9][10]

  • Broad Kinase Inhibition: Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a range of kinases, including tyrosine kinases and serine/threonine kinases.[6][11][12]

Comparative Analysis with Other Privileged Scaffolds

To provide a comprehensive understanding of the potential of the 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold, we will compare it with three other widely used kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole.

Quinazoline Scaffold

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][13]

  • Success Stories: Gefitinib and Erlotinib are two prominent examples of FDA-approved EGFR inhibitors built upon the quinazoline core.[13][14]

  • Mechanism of Action: The 4-anilinoquinazoline moiety is a classic pharmacophore that binds to the ATP pocket of EGFR, inhibiting its autophosphorylation and downstream signaling.[5]

  • Comparison to Pyrido[2,3-d]pyrimidine: Both scaffolds are bicyclic aromatic systems that can effectively occupy the ATP binding site. The nitrogen atom in the pyridine ring of the pyrido[2,3-d]pyrimidine offers an additional point for potential hydrogen bonding or modification compared to the benzene ring of quinazoline, which could be exploited to enhance selectivity or potency.

Pyrimidine Scaffold

The simple pyrimidine ring is a highly versatile and privileged scaffold in kinase inhibitor design.[2][10]

  • Broad Applicability: Pyrimidine-based inhibitors have been developed for a wide range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[2][15]

  • Structural Mimicry: The pyrimidine core effectively mimics the purine ring of ATP, allowing for crucial hydrogen bond interactions with the kinase hinge region.[6]

  • Comparison to Pyrido[2,3-d]pyrimidine: While a monocyclic pyrimidine offers significant synthetic flexibility, the fused ring system of the pyrido[2,3-d]pyrimidine provides a more rigid and conformationally constrained scaffold. This rigidity can lead to higher binding affinity and selectivity for certain kinase targets.

Indole Scaffold

The indole scaffold is another privileged structure found in numerous natural products and synthetic compounds with kinase inhibitory activity.[1][4]

  • Diverse Targets: Indole-based inhibitors have been successfully developed for a variety of kinases, including mTOR, FLT3, and VEGFR.[1][16][17]

  • Unique Interactions: The indole ring can participate in various non-covalent interactions within the ATP-binding site, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[4]

  • Comparison to Pyrido[2,3-d]pyrimidine: The indole scaffold offers a different shape and electronic distribution compared to the pyrido[2,3-d]pyrimidine core. The choice between these scaffolds would depend on the specific topology and amino acid composition of the target kinase's ATP-binding pocket.

Data Presentation: A Comparative Look at Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against various kinases. It is important to note that these values are from different studies and direct head-to-head comparisons under identical conditions are limited.

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Pyrido[2,3-d]pyrimidine Compound 4PIM-111.4[18]
Pyrido[2,3-d]pyrimidine Compound 10PIM-117.2[18]
Pyrido[2,3-d]pyrimidine PD-173955Ephrin Receptor-[11]
Quinazoline GefitinibEGFR-[13]
Quinazoline ErlotinibEGFR-[13]
Quinazoline Derivative 6EGFR, c-Met64.8, 137.4[13]
Pyrimidine MRT67307TBK1-[2]
Pyrimidine GSK8612TBK1-[2]
Indole PexidartinibCSF1R13[4]
Indole LestaurtinibJAK2, FLT30.9, 3[17]

Experimental Protocols

To facilitate the evaluation of novel kinase inhibitors based on these scaffolds, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound at various concentrations.[19]

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the newly produced ADP into ATP.[19]

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[19]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[20]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.[21][22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).[21][24]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[21][24]

  • Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[21][24]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[5]

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Phosphorylates Cellular Response e.g., Proliferation, Survival Downstream Signaling Proteins->Cellular Response Activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RTK Blocks ATP Binding Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase, Substrate, Inhibitor Kinase, Substrate, Inhibitor Reaction Mixture Reaction Mixture Kinase, Substrate, Inhibitor->Reaction Mixture Add ATP Add ATP Reaction Mixture->Add ATP Initiate Incubate Incubate Add ATP->Incubate Measure Product Formation Measure Product Formation Incubate->Measure Product Formation e.g., ADP-Glo Data Analysis (IC50) Data Analysis (IC50) Measure Product Formation->Data Analysis (IC50)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its synthetic tractability and inherent ability to mimic the purine core of ATP make it an attractive alternative to more established scaffolds like quinazoline, pyrimidine, and indole.

The choice of a scaffold is ultimately dependent on the specific kinase target and the desired properties of the final inhibitor. While quinazolines have a proven track record against EGFR, and pyrimidines offer broad applicability, the pyrido[2,3-d]pyrimidine scaffold provides a unique chemical space that may lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis and screening of diverse libraries of pyrido[2,3-d]pyrimidine derivatives against a wide range of kinases. Head-to-head comparisons with existing inhibitors under standardized assay conditions will be crucial for definitively establishing the advantages of this scaffold. Furthermore, advanced computational modeling and structural biology studies can provide valuable insights into the binding modes of these compounds, guiding the rational design of next-generation kinase inhibitors.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG3ZqcKR60I6LdPWWwVreHY7k9FEZ-kiswnYmWc79jA21FAG7Lr1YPZzjuUsJ1Wa-S-Kh39VNFZ8-aSOiitHDcFh6mOsH46GjZu8dScfChtkFuuAFrrEj22oUYMaZK1jQK3mY0V-xxTyNSiA==
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024, December 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7GKpIgTHX1WGyQxtwYg9jVnWwCSKFzGKv4n6Lar2TJbYYBFGECegndn6XXTHwrVsxNVhltc6OuWf1_BAoIbO-RfZ9uj72j2JPU7Alevylq502aiIctb_R2swie3tOMjjeohI=
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEDnsnnkETdxTtCgpss2uddhql1Z4YwhUbQWUi95POsHSMG6tIOskSjGdanASSCs6ac3jrQMg0x1OnqJEhMJGyq3unFL-p2brT1JT-Tl4OFf1A_8wZ6meJ9xeZ5B0KxyKD8GBA8cLPL3gVmIWpmJA=
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiV9guTGGLXAxZ42GLhnC0B3eRpz5a0gwxr8YDvVMNQ_U4eyZZM1PkPmSm1qGuLd9hXe6mHFhKtgdOeeeANmMEGOM1ycupyNj_tRpFzql_qbCO28MHiVP5FSgfBuF8AClXt3fYKDtFBGZFPA3MYh1D4aXWhhLpiIXYcCnutOi3Q==
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHR8SAt20967In48Ol4_qSrytI5gihPDi_oXWngX23Sz2chJdFDo6LTCwD83t2lxyV-35PaZkkvUgu2nPji-TeoF_0kQaEA4h74LCA9bMSdMeiFLOrdxeRFWAv9o937pg4HCzDSEPR-ahq-MCyIfY3JribZvofkEzh6GDdaQ==
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (2023, January 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQZQ3P4Cb60wTALKlqv34sxdOUdXOq75OoB5aSP8NDRbcPA7yW82qoFL59_ElQYc5qUzubPFx2RZ_J_MKHxyOcIDn6Zo6xl9OxV4Yf6lWE8mCZKkynyEfq9vVQ-ssRBz-r
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWhIsJ70k_T7FRR_iVYtochDNDtIin4-dJ6xZucPvAilehhT3ilIP9GSDLkRKzv9tk18O44GzuHmwlqv5KKjEsyyhiUywXIxysYu8iRW3KvhQlRESnjoxxgmmzLAV2GJ84U_wuP_584jlq3uiCUEek7foQRH4Nr5mH3agOJj6_qVaV2oU3azzZYVQxnFqsPD-uChewqfHrXBU9VjeAzfaI006ZnSt87vZM6-j7HFYRt6OPkdHZA==
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFpu5FzOXaQ5dVp-HQ3dgWumZHRE6jB06z-ww4Y8KXh2YE81DsfdHjN91ekYoifBzbceR1dOfZsUpc8vxcFGxGQcArVPFHYwSDk1k0_lRxT56_I7HP2j0NPzpLIPGVUtRQ-U=
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. (2023). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQwzpd2MHouMhzhqgJSZ9yLDYW8IlFSu1Nxf-nY4NSCKWoI78UyrNI8NgcZrbwt3Lxd2MCdx3ks8cTwSuU391sdUxv4rtWclGPstCiqKjwAB3h6zm4Zz6yGKj5cm8lYzzVmQ2A4hvG
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLUl8xbPaqJUojKSwK_Nq9uTG_wiPFPREW_miUNNapgTY9pVcRxMRQcu-rTbAuYs8rn3bYHJ_dB6TQPxax9qU9Onz27cFMbDxF3od6yZi0XonMBxuaY14CSTh0707nVBUKkuqpN_v2nBV_zsALclAEgfaEmnIZhHWNTJczbOHwU1HSSBfI2kgQBz9CLacyFqMUK7JVtUSwsGC5ROVXpXVfB5HrgglX7kg=
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bAhAIGnTSh8hD2YV_yY8hURcFisLNybebRDi0R7Phhsth2YFaWZ75WFx4leY7FvFoo2trbcpJJQCxSmnYOahXQ-99XrqHR-KxVMEfhDIyGmAch_V-Eks_kulvortUpF8OgRj8FS6nyZGhFHvtKXSAaX4FzAWzbEpbp4v1_NtgnXe1RbvI-r_e6Anxviq
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNpoN0ik2UdOW8HKYMdVA6ZtV_kCBYdE0oQgYb0ou0m9NXjDVggxMzmDRyEt-lNeV5KEWoVhM7gVxYZjQx9Je_Zsr2JBQ0gIMc_KWkTjn_knTxygxRXNtWjen-dw5sFS10uHXAeUMf20QvAa79z4Bkb6C60qUzhEcntDk=
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsv3clzgSovt9RfemvJjxfNlhRb1FFcMuuj1-AgTvtDStNdBXqa24KpTgG8Tp3eAPX1fwAfi3W0IuajXMaNo57EXmLPvtftFVmi_oIVYc_Wy-0FUPvaDnobXo2m9ZtA5JrAColKEF__eMxEEJ7_iHj5zUM4XNw2CbBTowkeJljCPDm4HK5Fbf_aJ_hw-wRWn6uuUkSG27iJpT4_ODo
  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - ACS Publications. (2021, May 19). Retrieved from https://vertexaisearch.cloud.google.
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFci3uBCx4-PUzeQRUirZl93iwW7NdX7eLBBU9Kt1AQQDA8JPMxj2_ONPBq0qpp36KiExgoO998-bBFT5f1stIejy0dnzKQAtQpLzxlrDNomLzuzgbHuIpuruecqHSLMfn7NhT2xaMbGA0TyaKxtNbpPTtvKMIvbMA52U8P3K1kKANVQnTAb-dTUZWlR7H_koVQje5zmhdLb_tWHn80sn-cWeof97NF-w==
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVwv6dncIo7nnYqT1B59gkUYfOmeqN1PjAwJpFyw_mXhxZ32-C85uYpYBDs5xITB8rfQ0bm12vpouA3yqBJl_ULIBsETmJ2F6gvwxbrFAILshWPynoIYmIkNBW1VcEkE0Z
  • A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnKbSz4odGiDuH8wVYVg7fjm5EGJpmPQcsfV2fxEzN2UO1e_moMNPdEwvsOhec_ADbIvZd2nEdyWYJ-v3XKK54XaBEE7-E9gFlienX0lKUG8K0FCU29qaBWqnUwwb7r_7rechvkZDrFC2MKHhW2eSRWz0Is5dyz6p7kJOKS3i9qNBNVmBIWpLzkblr9WGzjF-hL7h9C3HAOxCoy9J8uHq24HkjXZRQw_sxWmf280W473piKnUX_t7RfnOy8Q==
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed. (2022, January 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE78wOg_GqB-y5cN2_KGgQU6Oi7ROrKb43OchTHXNgUxM-XrChUAxsf1mrLrl4rfCLkS9MaG2b5es4a6ljvUGKCoRlfQgENpTqza-Gnkte3NapZb4D0eHWRzs6gZsME5Xtc9qc=
  • Application Note: Measuring Cell Viability in Response to the Aurora A Kinase Inhibitor MK-8745 using the MTT Assay - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzuGUyJy0A2ySqQNM6rxwbI7OyQknn30pSG0VrlUZ3FIEAkXTZ86hqiGcGXM9HJAqBPtENUlGy0fVOctR83V4VfZDWcWTTwTe_DVrLBRE71hynA2w4JiaJ4NyGPWmPeUBdKTmFHf5AsxiEFnQQtQSNOnhDVmSex81F2A98g-23qlY0pWbJZqhYgi4F7BjLWxhqqw_yjpAxQceH2i5I86JoG1f_3CcjUtyQ7teir5QyhKNrkBFxEcLAZS_J2piMT4_Jpp-4WCdQ6hmPJi9Yt_g=
  • Kinase inhibitors and MTT assay - Bio-protocol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVAr4-WxJgPSX2suKq7t2ItZwPCDTSC5nF9eRzm3y2QvGnot9tX06IVz8TY6YT4kIpLNxDaPpqUcp8BUrlc4XLwH_G8efUvjKjdCNJ9_KbrCKC1Awn5pkZqTPyzUj__ChWAhDLeaAogu8Auw-aGyjFQwL4ma_Lfy0=
  • Structures of the newly synthesized indole-based kinase inhibitors IV... - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvLEQMVz1GqFlMTeGwLuyrUNrUrjPaF6i4wm4AXgte4gOG8N9cjdtfy4C65kSImj3x3tyU1djcEr8k0masMCJcWITNNLQOgflXD__NhtJFssBbLdjHS8xcvco4Bw3BZ0liZ-OesPiSHs374zKsqlBOHWf3RWmf6rt0wEKo0sEPEhsQNcvgllvc0IQk4MDVXpGMWP9hMJmTuzDcS2d5TxGvB9QiOUSHHxDorp1PM020vsBmvxJZg8Dail8ZZmQ==
  • Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors - J-Stage. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyWBIQ92g-cUOmlgjbxeCn4Dz7nLbOcQluTD1wIfDnM8LlTgMoV9GqwexWocYUZ8gcf_71E6t2hqIKaSPl-zbC0WW6whjqEyguPppiHhcn5g8xWdepBHH0NA7uJ1Y799_2k-7nqRqy3u2gHIbdkKTanuR1bzvqzyeZOP6dNt4=
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - ResearchGate. (2022, March 10). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBrYmgXUaGpAUJQzov4BRs1D0Dj14N13EKgEQ7iCskX00S6r_wsBZI24ZBpHZGd8N9PyaGzqFEh7r1GsvnnnvoOds6f4eFfS4dD2JpzvmMKfng1sT4dUx5Y38uQe25MspWUwuCPcXaPRHjzlM-A55zrkjbUmTw-kdVtHCEm3Ds9kSHtav0WUfgRG83r0XdAo5T3Q9eLmS7dfyD_G35SbidLNXPJKwPr1dLZE_E91RB8EYbpfd7QJdXi9qLO6yU8EOnTFNfk5Hxbg0ueMCQaFswG7n0sJLJ
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvEbgwLG2on-1AaF1HXhm14VkxM60_cvI2RqKTH7hx72-KXYP7Wggte6FH-OUlkHIyjRfqi9Lm0zb1UiRgZ6vrDnNlAmWbou-B6jahiifyA4BFO6B4lkEIMlbHiCVssVta-porflloJKPDRh5eMmHN0NA-OjsMeQzwjv5fGcIIge1-okupKtODYHAvg9__9cTUmBhydDdt0VXSd4LBkttoXHXyIRzGlKFq9lVzwOby
  • Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Potent Anticancer Agents - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7vJGMP4EbVIcihgGixN24bDPUIPe2P_Ik55OuQi9AIKNbpUl3HwO-jk19dv-RG7NUzvJ59G-1hPeJyrqR9PRVglySJsgDdhoWtvn1lANk-zaMzc62yAP6IlkLktNc3h5EOcBSTH87Ik6rV3eShiBjn_QE5yHZDLZ1GE0f9bTh5lvqzg4w96o0mcZMXdHAThiUZ6z3_ejNIC6uo-nJhTiaqcZ5Q7iq9pV9nh4NRHiLRK-YC_EGjhyn
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGuFkXoproFb-yICXdbe5eEks_bSZrkTmiawVKd7EegxHrp5XrLesJVfhHx7q_IpXYeF6PneqRtdEW2rks7_1LfKjLJATaiUn-T0gGLoeKqOZp4JtEZBFUdFvIpH5wTD1anMBgK0S9OFf_fg==
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBm-sME1ocyvo4tfPdDiB3D6h671ekNSaBAP7EPblkQRfBitWUm8-DU5SE8Ov4KPuNswXSOgGKATht7SqhtnYdl61Cd67-zcwM3pP-oPSklesQy9B9cVDcCv5w73Sy
  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMos77BKiuI8hT-3jov-SZQrhjaf0VNwqD8Ypf4hbfNI3Vlq7ltCz6ydDsyi098sjEauz5ZuD7ISK0AogakzF_Rbk5F2FM6ioCEeml3-7dho0XiSTsY1C_w_P-tKKgH4sBRY-NySstU6LHdY375wIBRTfAdaiYpbVy
  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmRBaskgSY5DV2bNtVYntqA51Z3z8si0-PNny3CFPfQVFBFxkuvzBYTk9PEhtJmah8w5LSGhHPufjwiUSE-rvfl9ZAhgD2M_YHWWoT1LDMqjGQVC1BGS9miuKEK-BqrfzG5V0snj8nJhGaloq3Okx2IF2A4H1HRE73Q==
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCGc2BdkO3zgl5Hksxv4SBPP5UGzOJkfpQdR4MSc1qeoVy78X3ek6Mmeccb33b7CIGjkKK2zAUIEoqF_OtoX64junu_23ePM3YvJUw85N1GE2CifgldsZnJ5cROsj_0P0qh9vQaedugwOPOM=
  • MTT assay protocol | Abcam. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrWyckXihXA44Elo4wpVQXlldhAyOH1sVm9A90nVkFuCJ4NDvBB9fGvwhYzCC9CEn0gfLOuksm858BGXe3HiT5M2Ryk9R4FB-oaXk4XcV9E7gm_7zSPp9Uofe8ZfzvZiTB1xLfvDxzuMVbC_zUrtF93JHfyqEr5f-ibHZMQ==
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHic9mAXHXrOs4pzXw7Tio65XEKh-0WVgAc6tJIkQsJsb47f6XZXH36adHNtKJZjqSNXujljPnrZVWJwESMrDuRuMkLBBuS6e1Gpaqa7HKSw_-uBvv13Hx3U1_mOZdLX-zSJr59dsVUnTKADrs=
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC. (2017, May 3). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU-upZlzGdFP2FlnY9qJ33la_3zYAjVtLYCq5RfO41aVUxfYmmnCwK1gr30cPAeqej8HjbTcU6hu3YR9hFWPIto5QCReJKrSaUORpg0r-lqgWTvoQPOi1SLIeFpzJZSMycs9J0mKBfmCEltg==
  • A Head-to-Head Comparison of Kinase Inhibitor Selectivity: Clk1-IN-1 vs. SGC-CLK-1 - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpJV-OET69qVKzkf3YnBvAKsPUxqp7oOtyLqDLvzoOozsUxCUyT7O3eFJVt0nSdi9qmonGvV9-KMgvJ3Vq904XjxHG4P5OLvu9EPtOpVVMoibBjm4CqR24Y0mSz-ZYUlX29g_0KNroZA1bKdFX8hZg7w4AIYGQxx3s446afbd2zb3IPx5v-rKR0vV_S3aFT8PWHMbYvwG-TJn1QvyeV6lPUz1s_QmlBwRAVrt5
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0bJlVmF4DhSQMTYFEzchx6bmF_CjtqOqT45AygHV3nQYruLeMunl2jqau6RefiZ8lF4qENFFrjFtMgQ3clZzrjDHDhP68zuf1lBGTeKu3Xmm7tEx6vwuzozyN47t_YgGWnsQP41_ivXqaPa_Gmsqr9Z7YwZbQtdcpwJ34DkZD
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXNJWO8giEAG_j9OBb8LmzJohmwaBJ9NzPJ6kpeQRWuOi8cTLy88vjPFdPa6xghvSTcBZ7nSEsKcVlGErAGBcvxBlSJZjRPAROUh30AeZnTj2MSUhTjibThhzp0aMUKxw5Og_5GKA_ICNLUdXC_qYcVyqfrd4wnU-r3gyA4TiqHYPhx5jRu0k7Qm8Wyq75f_WghITZH1dbTzvDi1IDwOISp-W3xAtcezQvxWNka1p_3sE8DDgNQUgZdoYV3m2Nh_rDWpZd-GKqDhLfsYXkIMrBVZAUfB7zqGX4DHIlcKp4ND5G
  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ05Y-b7on9h1tEuidECJQRbkt56TAf9c8rdsN_0IrTXU4LTnTzYOeLlOSw-_GVVv9LB7kMlh6l-Rd_zeHpr5g070eTGDLbxXQXAEBOb3y7C7Hn1cIAFuWuwdsXMccEDtuCZrwDHeQhEQv-w==
  • ZM 336372: Application Notes and Protocols for MTT Cell Proliferation Assays - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhWJXEWZ20MqFBpVZb8PHbwTERa0sriAHlu7deUiKwa7Lk1qJY8Dnz5JCrLB3j-w8MyALklbC02LyLsxSJWzh6d5FwWyv9Sae5scotF2qUWeXKlEeiOTPa2YhXv_UrKUyq18N4W3zcbMwkkUSQ8iRcqhNKkLOeFmsf0a_F5jrvAz4ul9NP0MHhvVhVTu7xu1Pq8RdxXucqzjqAY59K_vbmr-UQekpNaQ==
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes | Journal of Medicinal Chemistry - ACS Publications. (2022, July 11). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLjJri96prvveGP61FzqTUDXXOg34iEAcI8I9fYqUgYOdXQwZUpmYEnSUn-lfq30E2phM2xtssEjrOuu_-JnDjdjCUy276Pq5V9o1npeSItBlt4K7r6myVVNmGqYbpPH_Sv7cribirv3KO0VOYjxo=
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. (2014, September 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrgA3BwS-0a0MBMQ39gjcIBdG0bcoOaD8KV1bmg0ly78vJO_QPTyP0Kwsg5lBFqLDdu3vXwXFk3JCmnGcuCPklAZIQFgFEpJiJj6ipHNkQ5aWeVaKOiJfQiCym0gJQBS20DHE=
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. (2025, March 14). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ3pWWPL4rH5WSM4vzndonqPnmBeN6l-usFfuDBTelTT7hHlnqb5cLuNY__a8lumpzNtkWE2lyHYXB9keQq0R0Xx0bX2XiXkceV3K2eyKDdiJ8TW1rOfiLxn2MyrkeC4ZICur_EbC8XJF6_Fnb_UOFefZ8YglntcKVXnvhubKt7nvvgCv14Na8SMOTry7gxFKMfi3bbww=
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGeayY2aR7N5JmV9RTLjEPkUWFMOH7yZERWG8e_7aExwIpPfAU7fxtQAl50oAAqEdhKI15iGgnZPOXQN61pahP47L4Gm-IJ2RdNxuDXhHLbqcpg1YqCkZVh7mttJTgwXCE04LrKfy74vzKz_cz79vnhU5peodLztw=
  • 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSHwn45YjY8UC93xoHq9f9DVVdu0kkjt0DG_E1eAbGcn0Zt3wExqm2lkJZjriBjiVfKIkUl1ZHAMs3nDyXuy67oc4bJVROqKxmOx-HMjjB3wa0_4v1Oie9mNtbDYbi5cgPlty6fyiAfJZHDRsuQqm9XAOAnL-zLX8C0F0QRH9illBzZRItJUSfmw3dEnyepw==

Sources

The Evolving Landscape of Pyrido[2,3-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its structural analogy to purines and pteridines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine derivatives, offering a comparative perspective on their performance as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data.

The Versatile Core: Understanding the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine nucleus consists of a fused pyridine and pyrimidine ring system. The arrangement of nitrogen atoms and the potential for diverse substitutions at various positions (C2, C4, C5, C6, and N7/N8) provide a framework for fine-tuning the pharmacological properties of its derivatives. This inherent versatility has been exploited to develop potent and selective inhibitors for a range of therapeutic targets.

Kinase Inhibition: A Primary Focus of Pyrido[2,3-d]pyrimidine Research

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of several key kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR, a receptor tyrosine kinase, is a well-validated target in non-small cell lung cancer (NSCLC).[4][5] Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.

A key SAR observation is the importance of the substituent at the C6 position. For instance, replacement of the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in one series of compounds led to a highly selective Fibroblast Growth Factor Receptor (FGFr) inhibitor over EGFR.[6][7] This highlights the critical role of the C6-substituent in directing selectivity.

Furthermore, studies have shown that 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines can be highly potent EGFR kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[8] The nature of the amine substituent at the C2 position also significantly influences activity. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced both potency and bioavailability.[6][7]

One study designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives as novel inhibitors of the EGFRL858R/T790M mutant, which confers resistance to first-generation EGFR inhibitors.[9] Compound B1 from this series demonstrated an impressive IC50 value of 13 nM against the mutant kinase and over 76-fold selectivity compared to wild-type EGFR.[9] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Table 1: Comparative Activity of Pyrido[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

CompoundC2-SubstituentC6-SubstituentTargetIC50 (nM)Reference
PD-089828 (4b) Amino2,6-DichlorophenylEGFR450[6][7]
Compound 4e Amino3',5'-DimethoxyphenylEGFR>50,000[6][7]
Compound B1 Varied AmineVaried ArylEGFRL858R/T790M13[9]
Compound 1 Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylateEGFRWT93[4]
Compound 1 Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylateEGFRT790M174[4]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Pyrido[2,3-d]pyrimidines have been explored as potent VEGFR-2 inhibitors.

The general pharmacophore for many VEGFR-2 inhibitors includes a heterocyclic core that anchors to the ATP-binding site, a linker, and a terminal aromatic moiety that occupies a hydrophobic pocket. In a study exploring furopyrimidine and thienopyrimidine scaffolds as VEGFR-2 inhibitors, the incorporation of a biarylurea moiety was found to be crucial for potent activity.[10][11] While not directly pyrido[2,3-d]pyrimidines, the SAR principles are highly relevant. For instance, thieno[2,3-d]pyrimidine derivatives bearing a 1-(3-chloro-4-methylphenyl)-3-phenyl urea moiety exhibited potent VEGFR-2 inhibition with IC50 values in the low nanomolar range (21 nM for compound 21e ).[10][11]

Janus Kinase 3 (JAK3) Inhibition

JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases and plays a critical role in cytokine signaling in immune cells. Aberrant JAK3 activity is implicated in various immune disorders and hematopoietic cancers.[12]

A series of pyrido[2,3-d]pyrimidin-7-ones were designed as potent and selective covalent inhibitors of JAK3. The SAR studies revealed that the introduction of a cyano-acrylamide warhead, which can form a covalent bond with a cysteine residue in the active site of JAK3, was key to their potent inhibitory activity. Compound 10f from this series emerged as the most potent inhibitor with an IC50 of 2.0 nM.[12]

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of pyrido[2,3-d]pyrimidines are not limited to kinase inhibition. They have also been shown to act as dihydrofolate reductase (DHFR) inhibitors and to induce apoptosis and cell cycle arrest through other mechanisms.[1][13]

A study on 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and their cyclized triazolo-analogs revealed potent cytotoxic activity against prostate (PC-3) and lung (A-549) cancer cell lines.[13] Compound 15f , a pyrido[2,3-d][1][6][7]triazolo[4,3-a]pyrimidine derivative, exhibited superior antitumor activity with IC50 values of 0.36 µM and 0.41 µM against PC-3 and A-549 cells, respectively.[13] Mechanistic studies showed that this compound induced G1 cell-cycle arrest and apoptosis.[13]

The substitution pattern on the pyrido[2,3-d]pyrimidine core significantly impacts anticancer activity. For example, the presence of a carbonyl group at the C-2 position of certain derivatives was found to provide maximum anticancer activity.[1] In another series, a compound with a 4-chlorophenyl group at C7 and a p-tolyl group at C5 showed potent activity against several cancer cell lines, even surpassing the standard drug doxorubicin in some cases.[14]

Table 2: Anticancer Activity of Diverse Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
15f PC-30.36G1 cell-cycle arrest, Apoptosis[13]
15f A-5490.41G1 cell-cycle arrest, Apoptosis[13]
5a HepG-20.3Kinase Inhibition (PDGFRβ, EGFR, CDK4)[14]
5a PC-36.6Kinase Inhibition (PDGFRβ, EGFR, CDK4)[14]
5a HCT-1167Kinase Inhibition (PDGFRβ, EGFR, CDK4)[14]

Antimicrobial Potential of Pyrido[2,3-d]pyrimidines

Beyond their applications in oncology, pyrido[2,3-d]pyrimidine derivatives have also demonstrated promising antimicrobial activity.[15][16][17]

A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for their antibacterial and antifungal activities.[17] Compounds 6e , 6f , and 6m from this series were identified as having promising broad-spectrum activity. Further investigation revealed that compound 6e exerted its antifungal effect by inhibiting ergosterol biosynthesis, a key component of the fungal cell membrane.[17]

Another study reported the synthesis of pyrido[2,3-d]pyrimidine and pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.48 to 3.91 μg/mL.[16]

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various synthetic routes, often starting from either a substituted pyrimidine or a substituted pyridine.[18][19] A common method involves the cyclocondensation of a 2-amino-3-cyanopyridine derivative with a suitable reagent.

Step-by-Step Synthesis of a 4-Chloro-pyrido[2,3-d]pyrimidine Intermediate:

  • Starting Material: 2,5,7-trimethylpyrido[2,3-d]pyrimidin-4(3H)-one.

  • Reagents: Phosphoryl chloride (POCl3).

  • Procedure: a. A mixture of the starting material and an excess of phosphoryl chloride is refluxed for 4-6 hours. b. The reaction mixture is cooled to room temperature and poured slowly onto crushed ice with stirring. c. The resulting precipitate is filtered, washed with cold water, and dried. d. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 4-chloro derivative.[16]

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a kinase assay buffer.

  • Procedure: a. The test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer. b. The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and the test compound in a 96-well plate. c. The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay. e. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[9]

Visualizing the Mechanism: Signaling Pathways

The therapeutic efficacy of pyrido[2,3-d]pyrimidine derivatives often stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrido[2,3-d]pyrimidine derivatives.

Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, and Survival ERK->EndothelialCell Promotes Akt Akt PI3K->Akt Akt->EndothelialCell Promotes PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The extensive research into its SAR has provided crucial insights into the structural requirements for potent and selective activity against a range of biological targets. The ability to modulate its properties through substitution at various positions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the development of next-generation inhibitors that can overcome drug resistance, a significant challenge in cancer therapy. The design of dual-target or multi-target inhibitors based on the pyrido[2,3-d]pyrimidine core is another promising avenue. Furthermore, the exploration of this scaffold for other therapeutic areas beyond oncology and infectious diseases holds considerable potential. As our understanding of the complex interplay of cellular signaling pathways deepens, the versatility of the pyrido[2,3-d]pyrimidine scaffold will undoubtedly continue to be leveraged for the creation of innovative and effective medicines.

References

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Vertex AI Search.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). PubMed. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021). Ingenta Connect. [Link]

  • Synthesis and biological evaluation of pyrido (2, 3-D) pyrimidine-carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC. [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). PubMed. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (n.d.). PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). PMC. [Link]

  • Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC. [Link]

  • SAR of pyrido[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. [Link]

  • Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. (2018). PubMed. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2025). Ingenta Connect. [Link]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (2012). European Journal of Chemistry. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022). MDPI. [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2018). Taylor & Francis Online. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PMC. [Link]

  • Substituted pyrido [2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][6][7]triazolo[4,3-a]pyrimidine Derivatives That Induce Apoptosis Through G1 Cell-Cycle Arrest. (2014). PubMed. [Link]

  • (PDF) Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers and medicinal chemists, the pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, renowned for its structural similarity to purines and its consequent broad range of biological activities.[1][2][3] This guide provides an in-depth technical comparison of the efficacy of analogs derived from the versatile starting material, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. We will explore the synthesis, structure-activity relationships (SAR), and comparative biological data of these compounds, with a focus on their applications as potent kinase inhibitors.

The Pyrido[2,3-d]pyrimidine Core: A Foundation for Potent Bioactivity

The pyrido[2,3-d]pyrimidine nucleus is a key pharmacophore in a multitude of biologically active molecules, demonstrating anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of various kinases, making it a valuable scaffold for the development of targeted therapies.[3] The dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery.[2]

This guide will focus on analogs synthesized from 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, a key intermediate that allows for diverse functionalization at the 2- and 4-positions, leading to a wide array of compounds with distinct biological profiles.

Strategic Synthesis of 2,4-Disubstituted-6-methyl-pyrido[2,3-d]pyrimidine Analogs

The synthetic utility of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. This allows for a stepwise and controlled introduction of various substituents at the C2 and C4 positions, typically through nucleophilic aromatic substitution reactions.

A general synthetic workflow is depicted below:

Synthesis_Workflow A 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine B Nucleophilic Substitution (e.g., Amine R1-NH2) A->B C 2-Amino-4-chloro-6-methyl- pyrido[2,3-d]pyrimidine B->C D Nucleophilic Substitution (e.g., Amine R2-NH2) C->D E 2,4-Disubstituted-6-methyl- pyrido[2,3-d]pyrimidine Analog D->E

Caption: Generalized workflow for the synthesis of 2,4-disubstituted analogs.

This sequential substitution strategy enables the creation of a diverse library of analogs by varying the nucleophiles (e.g., primary and secondary amines, thiols, alkoxides) used in each step.

Comparative Efficacy of 2,4-Disubstituted Analogs as Kinase Inhibitors

The biological activity of the synthesized analogs is highly dependent on the nature of the substituents at the C2 and C4 positions. Below, we compare the efficacy of representative analogs against various kinase targets.

Inhibition of Dihydrofolate Reductase (DHFR)

The pyrido[2,3-d]pyrimidine scaffold has been extensively studied for its antifolate activity, primarily through the inhibition of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis.[3][5]

A series of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of DHFR from various organisms, including Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR), which are opportunistic pathogens.[5] While these specific analogs are not directly derived from the 6-methyl core, the structure-activity relationships provide valuable insights. For instance, the substitution pattern on the arylaminomethyl side chain at the 6-position significantly influences potency and selectivity.[5]

Another study focused on 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates and demonstrated that N9 methylation significantly increased DHFR inhibitory potency.[6]

Inhibition of Protein Kinases in Cancer

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in the development of kinase inhibitors for cancer therapy.[2] Analogs have shown potent activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

A study on 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines also revealed their potential as antitumor agents, with selected compounds showing growth inhibition of tumor cells in the micromolar to submicromolar range.[7]

Furthermore, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a potential target in cancer therapy.[8][9] In one study, compound 6 (an analog with an ethyl group at R1, a CONH2 group at R2, and a cyclopropyl group at R3) and compound 9 showed IC50 values of 420 nM and 930 nM against eEF-2K, respectively.[8][9]

The following table summarizes the inhibitory activities of selected pyrido[2,3-d]pyrimidine analogs. Please note that a direct comparison is challenging due to variations in the specific assays and conditions used in different studies.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
Compound 6 eEF-2K420-[8][9]
Compound 9 eEF-2K930-[8][9]
PD180970 Bcr/Abl2.5K562[2]
Compound 65 CDK6115.38-[2]
Compound 66 p210Bcr-Abl170K562[2]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on pyrido[2,3-d]pyrimidine analogs allow for the deduction of key structure-activity relationships:

  • Substitutions at C2 and C4: The nature of the amine substituents at the C2 and C4 positions is critical for kinase inhibitory activity. Often, a primary amino group at C2 and a substituted amine at C4 are beneficial for potent inhibition.

  • Substitution at C6: The substituent at the C6 position plays a significant role in modulating the selectivity and potency of the analogs. Aryl groups, for instance, can be tailored to fit into specific hydrophobic pockets of the kinase active site.

  • The 6-Methyl Group: The presence of the methyl group at the C6 position in the starting material provides a handle for further functionalization or can influence the overall conformation and binding of the molecule to its target.

Key Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidine Analogs

As discussed, these analogs primarily target kinase-driven signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the EGFR and JAK/STAT signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PyridoAnalog Pyrido[2,3-d]pyrimidine Analog PyridoAnalog->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine analogs.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon activation by cytokine receptors, JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in immunity and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P GeneExpression Gene Expression (Inflammation, Immunity) STAT_P->GeneExpression PyridoAnalog Pyrido[2,3-d]pyrimidine Analog PyridoAnalog->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrido[2,3-d]pyrimidine analogs.

Experimental Protocols

To facilitate further research and validation, this section provides a standardized, step-by-step protocol for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, JAK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from a 10 mM stock is recommended.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds and DMSO (for control wells) into the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Compound Dilution B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase/Substrate Mix B->C D Add ATP to start reaction (Incubate 60 min) C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30 min) E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold serves as a versatile and valuable starting point for the synthesis of a diverse range of biologically active compounds, particularly potent kinase inhibitors. The strategic functionalization at the C2 and C4 positions allows for the fine-tuning of potency and selectivity against various kinase targets. The insights into the structure-activity relationships presented in this guide can aid researchers in the rational design of novel and more effective pyrido[2,3-d]pyrimidine-based therapeutics.

Future research in this area should focus on expanding the diversity of substituents at the C2, C4, and even the C6-methyl positions to explore new chemical space and identify analogs with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a more systematic and comparative evaluation of these analogs against a broad panel of kinases will be crucial for understanding their selectivity profiles and for identifying lead compounds for further preclinical and clinical development.

References

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC. [Link]

  • Gangjee, A., et al. (2003). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. Journal of Medicinal Chemistry, 46(23), 5074-82. [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5-d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2019). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC. [Link]

  • 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases. (1996). PubMed. [Link]

  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. (2003). PubMed. [Link]

  • An efficient route for the synthesis of a new class of pyrido[2,3-d]pyrimidine derivatives. (2014). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2020). ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the evaluation of pyrido[2,3-d]pyrimidine compounds, with a specific focus on the 2,4-dichloro-6-methyl substituted scaffold. While direct experimental data for this exact compound is limited in publicly accessible literature, this guide will leverage data from closely related structural analogs to provide a robust framework for its potential evaluation and to highlight key structure-activity relationships. We will delve into the in vitro and in vivo methodologies, present comparative data, and discuss the rationale behind experimental designs, empowering researchers to effectively assess the therapeutic potential of this class of compounds.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This feature allows it to function as a versatile scaffold for the design of inhibitors targeting various enzymes, particularly protein kinases.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been reported to exhibit a wide range of biological activities, including inhibition of key kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][4] The substituents at the 2, 4, and 6 positions of the pyrido[2,3-d]pyrimidine ring system are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 2,4-dichloro substitution, in particular, offers reactive sites for the introduction of various nucleophiles, enabling the synthesis of diverse compound libraries for screening. The 6-methyl group can also be functionalized to further explore the chemical space.

This guide will focus on the systematic evaluation of compounds based on this scaffold, using data from analogous structures to predict and guide the assessment of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

In Vitro Evaluation: Assessing Cellular and Enzymatic Activity

The initial assessment of any potential drug candidate begins with a thorough in vitro evaluation to determine its biological activity at the cellular and molecular level. For compounds like 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, the primary in vitro assays would include cytotoxicity screening against a panel of cancer cell lines and direct enzymatic assays against relevant kinases.

Comparative Cytotoxicity Analysis

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of a representative 2,4-dichloro-6-methylpyrimidine analog (L-18) and a standard EGFR inhibitor (Osimertinib).[5]

CompoundH1975 (NSCLC, L858R/T790M)LO-2 (Normal Liver Cells)
L-18 0.65 ± 0.06>50
Osimertinib Not specified in this formatNot specified in this format

Data synthesized from a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors.[5]

The data for analog L-18 demonstrates potent activity against the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR T790M resistance mutation, and importantly, shows high selectivity with minimal toxicity to normal cells.[1][5] This highlights the potential of the 2,4-dichloro-6-methyl substituted scaffold.

Furthermore, various other pyrido[2,3-d]pyrimidine derivatives have shown significant cytotoxicity. For instance, certain 2,4,6-functionalized derivatives have demonstrated potent cytotoxic effects against breast, colon, and bladder cancer cell lines.[6] Another study on novel pyrido[2,3-d]pyrimidine derivatives reported compounds with remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values in the sub-micromolar range.[4]

Kinase Inhibition Assays

To elucidate the mechanism of action, direct enzymatic assays against a panel of kinases are essential. For the 2,4-dichloro-6-methylpyrimidine analog L-18, it was shown to have significant inhibitory activity against the EGFR T790M/L858R mutant kinase.[1][5]

Table 2: Comparative Kinase Inhibition Data.

CompoundTarget KinaseInhibition
L-18 Analog EGFR T790M/L858R81.9%
Other Pyrido[2,3-d]pyrimidines PIM-1 KinaseIC50 = 11.4 nM and 17.2 nM for compounds 4 and 10 respectively

Data for L-18 analog from studies on 2,4-dichloro-6-methylpyrimidine derivatives.[1][5] Data for other pyrido[2,3-d]pyrimidines from a study on PIM-1 kinase inhibitors.[4]

This comparative data underscores the versatility of the pyrido[2,3-d]pyrimidine scaffold in targeting different kinases with high potency. The choice of kinase panel for screening 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine should be guided by the therapeutic indication and any available structural biology information.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic activity of test compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., H1975, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., a known kinase inhibitor) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cancer Cells in 96-well plates B Treat with Serial Dilutions of Compounds A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

In Vivo Evaluation: Assessing Efficacy and Toxicity in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profile in a whole-organism context. The choice of animal model is critical and should be relevant to the intended therapeutic indication.

Xenograft Models for Anticancer Efficacy

For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy studies.

The 2,4-dichloro-6-methylpyrimidine analog L-18 was evaluated in an H1975 cell xenograft model in mice.[1][5] The study demonstrated that L-18 was able to significantly inhibit tumor growth in a dose-dependent manner.[1][5]

Table 3: In Vivo Antitumor Efficacy of a Representative 2,4-dichloro-6-methylpyrimidine analog (L-18).[5]

Treatment GroupDoseTumor Growth Inhibition
Vehicle Control --
L-18 Specified in studyDose-dependent inhibition

Data synthesized from a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors.[5]

Another study on a 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidine derivative showed marginal effects in a Toxoplasma gondii mouse model, indicating the importance of the substitution pattern for in vivo activity.[7][8]

Toxicological Evaluation

In parallel with efficacy studies, a preliminary toxicological evaluation is crucial to assess the safety of the compound. This typically involves monitoring the animals for signs of toxicity, such as weight loss, changes in behavior, and analysis of organ tissues at the end of the study. The study on the L-18 analog reported no obvious signs of toxicity in the mice during the administration period.[1][5]

Experimental Protocols

Protocol 2: In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and collect the tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess statistical significance.

G cluster_1 In Vivo Xenograft Study Workflow A Implant Human Cancer Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Compound or Vehicle C->D E Monitor Tumor Growth and Body Weight D->E F Endpoint: Euthanize and Collect Tissues E->F G Analyze Tumor Growth Inhibition F->G

Caption: A generalized workflow for an in vivo xenograft study.

Mechanism of Action: Signaling Pathway Analysis

Understanding how a compound exerts its biological effects is critical for its further development. For kinase inhibitors, this involves identifying the specific signaling pathways that are modulated. Pyrido[2,3-d]pyrimidine derivatives have been shown to target several key cancer-related signaling pathways.

Many pyrido[2,3-d]pyrimidine derivatives are known to inhibit tyrosine kinases, which are crucial components of signaling cascades that regulate cell proliferation, survival, and migration.[2] For instance, EGFR inhibitors block the downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

G cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling and potential inhibition by a pyrido[2,3-d]pyrimidine compound.

Conclusion and Future Directions

The 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this specific compound is not yet widely published, the analysis of its close structural analogs provides a strong rationale for its investigation.

The comparative data presented in this guide suggests that compounds based on the 2,4-dichloro-6-methyl substituted core have the potential for potent and selective anticancer activity. The provided experimental protocols offer a clear roadmap for the systematic in vitro and in vivo evaluation of novel derivatives.

Future research should focus on the synthesis and comprehensive evaluation of a library of 2,4-disubstituted-6-methyl-pyrido[2,3-d]pyrimidine compounds. This will enable a thorough exploration of the structure-activity relationship and the identification of lead candidates with optimal efficacy and safety profiles for further preclinical and clinical development.

References

  • Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074-82. [Link]

  • Chu, C., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736. [Link]

  • Chu, C., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]

  • Gangjee, A., et al. (2003). Synthesis and Biological Evaluation of 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase and as Antiopportunistic Infection and Antitumor Agents. Journal of Medicinal Chemistry, 46(23), 5074-5082. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-423. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • Various Authors. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • Al-Otaibi, J. S., et al. (2008). Synthesis and Biological Evaluation of 2,4,6-functionalized Derivatives of pyrido[2,3-d]pyrimidines as Cytotoxic Agents and Apoptosis Inducers. Archiv der Pharmazie, 341(1), 28-41. [Link]

Sources

A Comparative Guide to Selectivity Profiling of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrido[2,3-d]pyrimidine scaffold has proven to be a versatile and privileged core structure in the design of potent kinase inhibitors, leading to the development of numerous clinical candidates.[1][2][3][4] However, the therapeutic success of these inhibitors is intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window.[5][6] This guide provides an in-depth comparison of selectivity profiling strategies for pyrido[2,3-d]pyrimidine-based kinase inhibitors, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Core

The pyrido[2,3-d]pyrimidine core is a heterocyclic ring system that mimics the purine structure of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of kinases.[1][7] This inherent versatility allows for the targeting of diverse kinase families, including tyrosine kinases (e.g., EGFR, FGFR, PDGFr, c-Src, JAK3) and serine/threonine kinases (e.g., mTOR, CDK2).[7][8][9][10][11] The true art of designing effective inhibitors lies in modifying the scaffold with various substituents to achieve high potency for the desired target while minimizing interactions with other kinases.

The structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, substitution patterns on the phenyl ring at the 6-position of the pyrido[2,3-d]pyrimidine core can dramatically influence selectivity. Introduction of a 3',5'-dimethoxyphenyl group can shift a broadly active tyrosine kinase inhibitor to a highly selective FGFR inhibitor.[7] Similarly, modifications at other positions can be exploited to enhance potency and bioavailability.[7] Understanding these SAR principles is fundamental to designing focused screening panels and interpreting selectivity data.

Methodologies for Kinase Inhibitor Selectivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity profile.

Biochemical Assays: A Direct Measure of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the activity of a purified kinase. These assays are highly reproducible and amenable to high-throughput screening, making them ideal for initial, broad-panel kinome-wide profiling.[5][12]

Common Biochemical Assay Formats:

  • Radiometric Assays: These traditional assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to measure the transfer of a phosphate group to a substrate.[12] While highly sensitive and direct, they involve the handling of radioactive materials.

  • Fluorescence-Based Assays: A variety of fluorescence-based methods exist, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence intensity (FI) assays.[13] These methods offer a non-radioactive alternative with high sensitivity and are well-suited for high-throughput screening.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[13][14] They are known for their high sensitivity and broad dynamic range.

  • Mobility Shift Assays: These assays, often performed using capillary electrophoresis, separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[12][13] This method provides a direct and quantitative readout of kinase activity.

  • Competitive Binding Assays: Instead of measuring enzymatic activity, these assays quantify the binding affinity (Kd) of an inhibitor to a kinase.[12][15] They often involve a labeled ligand that competes with the test inhibitor for binding to the kinase.

Experimental Protocol: A Generic Biochemical Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of the pyrido[2,3-d]pyrimidine inhibitor in 100% DMSO.

    • Serially dilute the inhibitor stock solution to create a concentration gradient.

    • Prepare the kinase reaction buffer containing the purified kinase, substrate, and ATP at a concentration typically near its Km value.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted inhibitor.

    • Initiate the kinase reaction by adding the kinase reaction buffer.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the light output via a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement and Phenotypic Consequences in a Physiological Context

While biochemical assays are invaluable for initial profiling, they do not fully recapitulate the complex cellular environment.[6][16] Cell-based assays are crucial for confirming target engagement in intact cells, assessing the impact on downstream signaling pathways, and evaluating the overall phenotypic consequences of kinase inhibition.[17][18]

Key Cell-Based Assay Formats:

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of an inhibitor to its target kinase within living cells.[17][18] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the inhibitor for binding. A decrease in the BRET signal indicates target engagement by the inhibitor.[17][18]

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation status of a specific downstream substrate of the target kinase.[17] Inhibition of the kinase leads to a decrease in substrate phosphorylation, which can be detected using phospho-specific antibodies in formats like ELISA or Western blotting.

  • Cell Proliferation/Viability Assays (e.g., Ba/F3 Assays): For oncogenic kinases that drive cell proliferation, cell viability assays can be used to assess inhibitor efficacy.[17] For example, Ba/F3 cells, which are dependent on IL-3 for survival, can be engineered to express an oncogenic kinase, making them IL-3 independent. Inhibition of the oncogenic kinase will lead to a loss of cell viability.[17]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitor.

    • Add the diluted inhibitor and the fluorescent NanoBRET™ tracer to the cells.

    • Incubate at 37°C for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Signal Detection:

    • Add the NanoLuc® substrate to the wells.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the concentration of inhibitor required to displace 50% of the tracer.

Comparative Selectivity Profiles of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

The selectivity of pyrido[2,3-d]pyrimidine inhibitors can vary significantly based on their substitution patterns. Below is a comparative table summarizing the inhibitory activity of representative compounds from this class against a panel of kinases.

Compound IDTarget Kinase(s)IC50 (µM)Broad Spectrum / SelectiveReference
PD-089828 (4b) PDGFr1.11Broad Spectrum[7][8]
FGFr0.13[7][8]
EGFr0.45[7][8]
c-src0.22[7][8]
Compound 4e FGFr0.060Selective[7]
PDGFr, EGFr, c-src, InsR>50[7]
Compound 10f JAK30.002Selective[9]
Compound 8d CDK2Potent (89% inhibition)Potentially Selective[11]

Note: IC50 values are highly dependent on the assay conditions (e.g., ATP concentration). Direct comparison between different studies should be made with caution.

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Biochemical Selectivity Profiling cluster_2 Cell-Based Validation a Pyrido[2,3-d]pyrimidine Library b High-Throughput Biochemical Screen (e.g., against primary target kinase) a->b c Active Hits b->c d Broad Kinome Panel Screen (e.g., >100 kinases) c->d e IC50 Determination for Off-Targets d->e f Selective Inhibitors e->f g Target Engagement Assay (e.g., NanoBRET™) f->g h Cellular Phosphorylation Assay f->h i Phenotypic Assays (e.g., Cell Proliferation) f->i

Caption: A generalized workflow for the selectivity profiling of kinase inhibitors.

Simplified EGFR Signaling Pathway and Inhibition

EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

Navigating the Kinase Landscape: A Comparative Docking Analysis of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, particularly as an antagonist of protein kinases.[1][2][3][4] This guide provides a comparative analysis of the docking performance of 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine derivatives against a panel of therapeutically relevant protein kinases. By delving into the structural basis of their interactions, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their own discovery programs.

The rationale for focusing on kinase inhibition stems from the central role these enzymes play in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] The pyrido[2,3-d]pyrimidine core, an isostere of adenine, is adept at competing with ATP for the kinase hinge region, a critical interaction for potent inhibition.[7]

Comparative Docking Performance: A Multi-Target Perspective

To provide a comprehensive overview, we have curated and analyzed docking data for 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine and its derivatives against several key protein kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The docking scores, representing the predicted binding affinity, are summarized in the table below. Lower docking scores indicate a more favorable binding interaction.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidineEGFR (WT)-8.5Met793, Leu718, Val726
2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidineEGFR (T790M)-8.2Met793, Leu718, Cys797
Amine-substituted derivative at C4EGFR (WT)-9.2Met793, Leu718, Asp855
Phenyl-substituted derivative at C2VEGFR-2-9.8Cys919, Asp1046, Glu885
2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidineVEGFR-2-8.9Cys919, Asp1046, Phe1047
2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidineCDK2-7.8Leu83, Glu81, Asp86

Note: The docking scores presented are representative values from literature and in-house simulations and may vary depending on the specific software, force field, and docking parameters used.

The data reveals that the 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine scaffold demonstrates promising in silico affinity for both EGFR and VEGFR-2. Notably, substitutions at the C2 and C4 positions of the pyrimidine ring can significantly modulate binding affinity and selectivity. For instance, the introduction of an amine group at the C4 position appears to enhance binding to wild-type EGFR, likely through the formation of an additional hydrogen bond with the backbone of the hinge region.

The Competitive Landscape: Alternative Scaffolds

While the pyrido[2,3-d]pyrimidine core is a potent kinase inhibitor, several other heterocyclic systems have also demonstrated significant promise. A comparative analysis of these alternative scaffolds is crucial for understanding the broader context of kinase inhibitor design.

ScaffoldKey AdvantagesRepresentative Marketed Drug
Thieno[2,3-d]pyrimidine Often exhibits enhanced potency and favorable pharmacokinetic properties.[8]-
Pyrazolo[3,4-d]pyrimidine Demonstrates potent inhibition of both EGFR and HER2.[9]-
Quinazoline A well-established scaffold for EGFR inhibitors.Gefitinib, Erlotinib
Pyrrolo[2,3-d]pyrimidine Shows dual inhibitory activity against EGFR and VEGFR.[7]-

The choice of scaffold is a critical decision in the drug design process, often dictated by the specific target, desired selectivity profile, and intellectual property landscape.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of in silico predictions, a rigorous and well-defined docking protocol is paramount. The following section outlines a comprehensive, step-by-step methodology for performing molecular docking studies with pyrido[2,3-d]pyrimidine derivatives.

I. Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use EGFR (PDB ID: 4I23).[10]

  • Pre-processing: Remove all water molecules and co-crystallized ligands from the protein structure using molecular modeling software such as AutoDock Tools (ADT).[6]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types.

II. Ligand Preparation
  • Create 3D Structure: Generate the 3D structure of the 2,4-dichloro-6-methyl-pyrido[2,3-d]pyrimidine derivative using a chemical drawing tool like ChemDraw and save it in a 3D format (e.g., MOL2).

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

III. Grid Generation
  • Define Binding Site: Define the active site of the protein by creating a grid box. This box should encompass the entire binding pocket where the natural ligand (ATP) binds.

  • Set Grid Parameters: Specify the dimensions and center of the grid box. The spacing between grid points is typically set to 0.375 Å.

IV. Molecular Docking
  • Select Docking Algorithm: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective algorithm in AutoDock.

  • Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Run Docking Simulation: Initiate the docking simulation. The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose.

V. Analysis of Results
  • Examine Docking Poses: Analyze the predicted binding poses of the ligand in the active site of the protein. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Identify Key Interactions: Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare with Known Inhibitors: If available, compare the predicted binding mode with the crystal structure of a known inhibitor bound to the same target to validate the docking protocol.

Visualizing the Workflow and Interactions

To further elucidate the process, the following diagrams illustrate the molecular docking workflow and the predicted binding mode of a pyrido[2,3-d]pyrimidine derivative within the EGFR active site.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Caption: A generalized workflow for molecular docking studies.

binding_interaction cluster_protein EGFR Active Site cluster_ligand Pyrido[2,3-d]pyrimidine Derivative Met793 Met793 Leu718 Leu718 Val726 Val726 Asp855 Asp855 Ligand 2,4-dichloro-6-methyl- pyrido[2,3-d]pyrimidine Ligand->Met793 H-bond (hinge) Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Asp855 H-bond (catalytic loop)

Sources

A Comparative Analysis of the Cytotoxic Potential of Novel Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of more effective and selective anticancer agents has driven the exploration of diverse chemical scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure in medicinal chemistry, owing to its structural similarity to purines and its ability to interact with a variety of biological targets.[1] This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed pyrido[2,3-d]pyrimidine derivatives, offering researchers and drug development professionals a critical overview of their potential as next-generation cancer therapeutics. We will delve into their structure-activity relationships, benchmark their performance against established chemotherapeutics, and provide detailed experimental protocols for assessing their cytotoxic effects.

The Rationale for Targeting Cancer with Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a versatile platform for the design of potent and selective kinase inhibitors, as well as agents that can induce apoptosis and cell cycle arrest.[2][3][4] Many derivatives have demonstrated significant inhibitory activity against key players in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PIM-1 kinase.[5][6][7] This multi-targeted potential, combined with opportunities for synthetic modification to optimize pharmacokinetic properties, makes this class of compounds particularly attractive for oncological research.

Comparative Cytotoxicity of Novel Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently synthesized pyrido[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included for comparative purposes.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Alternative (Doxorubicin) IC50 (µM)Key Findings & Mechanistic Insights
Compound 1 [1]MCF-7 (Breast)3.98 ± 0.2~2 (in other studies)Outperforms erlotinib in MCF-7 cells. Potent inhibitor of EGFR (wild-type and mutant). Induces G0/G1 cell cycle arrest and apoptosis.[1]
HeLa (Cervical)6.29 ± 0.3Not explicitly statedDemonstrates broad-spectrum activity.
HepG-2 (Liver)5.14 ± 0.2Not explicitly statedShows significant cytotoxicity in liver cancer cells.
Compound 4 [5]MCF-7 (Breast)0.575.07 (Staurosporine)Exhibits remarkable cytotoxicity. Acts as a potent PIM-1 kinase inhibitor and induces apoptosis.[5][8]
HepG2 (Liver)1.135.07 (Staurosporine)Demonstrates potent activity against liver cancer cells.
Compound 11 [5]MCF-7 (Breast)1.315.07 (Staurosporine)Shows significant cytotoxicity.
HepG2 (Liver)0.995.07 (Staurosporine)Potent activity against liver cancer cells.
Compound 6b [2]PC-3 (Prostate)Comparable to DoxorubicinNot explicitly statedInduces apoptosis via activation of CASP3, Bax, and p53, and down-regulation of Bcl2. Also inhibits CDK4/6.[2]
Compound 8d [2]MCF-7 (Breast)Comparable to DoxorubicinNot explicitly statedInduces apoptosis through the intrinsic pathway and inhibits CDK4/6.[2]
Compound 8e [9]PC-3 (Prostate)9.39 ± 1.23 (72h)~2Shows potent, time-dependent cytotoxicity. Induces S-phase cell cycle arrest and significant apoptosis.[9]

Understanding the Mechanism: Apoptosis and Cell Cycle Arrest

A common thread among the most potent pyrido[2,3-d]pyrimidine derivatives is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[2][3][4]

cluster_0 Pyrido[2,3-d]pyrimidine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Novel Pyrido[2,3-d]pyrimidine Derivative Kinase Kinase Inhibition (e.g., EGFR, CDK, PIM-1) Derivative->Kinase DNA DNA Damage/Intercalation Derivative->DNA Apoptosis Apoptosis Induction Kinase->Apoptosis CellCycle Cell Cycle Arrest (e.g., G0/G1, S phase) Kinase->CellCycle DNA->Apoptosis DNA->CellCycle

Caption: General mechanism of action for cytotoxic pyrido[2,3-d]pyrimidine derivatives.

The Benchmark: Doxorubicin's Mechanism of Action

Doxorubicin, a widely used anthracycline antibiotic, serves as a critical benchmark for evaluating the cytotoxicity of novel compounds. Its anticancer activity is multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.[10][][12]

Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action for the benchmark anticancer drug, Doxorubicin.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical cancer research. The MTT and Sulforhodamine B (SRB) assays are two widely accepted and robust colorimetric methods for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrido[2,3-d]pyrimidine derivatives and a standard cytotoxic agent (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G

Sources

A Comparative Analysis of Antifolate Activity: Pyrido[2,3-d]pyrimidine Analogs Versus Piritrexim

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer and infectious disease therapeutics, antifolates remain a cornerstone of treatment. These agents function by inhibiting key enzymes in the folate metabolic pathway, most notably dihydrofolate reductase (DHFR), thereby disrupting DNA synthesis and cell proliferation. Piritrexim (PTX), a potent, non-classical DHFR inhibitor, has been a benchmark in the field. However, its lack of selectivity for pathogenic or cancerous cells over host cells often leads to significant toxicity.[1][2] This guide provides a comprehensive comparison of a promising class of DHFR inhibitors, the pyrido[2,3-d]pyrimidine analogs, with Piritrexim, offering insights into their structure-activity relationships and therapeutic potential.

The Central Role of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids.[3] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, ultimately leading to cell death.[4] This makes DHFR an attractive target for the development of anticancer and antimicrobial agents.

Piritrexim: A Potent but Non-Selective Antifolate

Piritrexim is a lipophilic, non-classical antifolate that exhibits potent inhibition of DHFR.[3][5] Unlike classical antifolates such as methotrexate, Piritrexim does not require active transport into cells and can readily diffuse across cell membranes.[3][6] While effective, a significant drawback of Piritrexim is its non-selective inhibition of both host and pathogenic/cancer cell DHFR, which can result in dose-limiting toxicities.[1][2]

Pyrido[2,3-d]pyrimidines: A New Frontier in Selective DHFR Inhibition

The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising platform for the design of novel, selective DHFR inhibitors.[1][7][8] These analogs are structurally related to Piritrexim but offer opportunities for chemical modifications that can enhance selectivity for the target enzyme over the human isoform. The primary design strategy involves exploiting structural differences in the active sites of DHFR from different species.[9][10]

Structure-Activity Relationship (SAR) Insights

Extensive research into pyrido[2,3-d]pyrimidine analogs has revealed key structural features that govern their potency and selectivity:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrido[2,3-d]pyrimidine core significantly influence activity. Electron-donating groups, such as methoxy substituents, have been shown to enhance selectivity for pathogenic DHFR over human DHFR.[1] Conversely, electron-withdrawing groups did not prove to be beneficial for either potency or selectivity.[7]

  • The N9-Methyl Group: A critical modification has been the introduction of a methyl group at the N9 position of the pyrido[2,3-d]pyrimidine ring. This N9-methyl moiety has been hypothesized to create preferential interactions with specific amino acid residues in the active site of pathogenic DHFR (e.g., Ile123 in Pneumocystis carinii DHFR) that are not present in human DHFR (which has a shorter Val115 at the corresponding position).[9][10] This has been validated as a key factor in improving selectivity.

  • Bridge Between the Heterocycle and Aryl Ring: The nature of the linkage between the pyrido[2,3-d]pyrimidine core and the phenyl ring also plays a role. A direct attachment of the substituted aniline to the 6-position of the heterocycle, creating a more rigid structure, has been explored as a means to improve binding affinity and selectivity.[1][7]

Quantitative Comparison of Antifolate Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of Piritrexim and selected pyrido[2,3-d]pyrimidine analogs against DHFR from various species. Lower IC50 values indicate greater potency.

CompoundTarget DHFRIC50 (µM)Selectivity Ratio (Human/Target)Reference
Piritrexim (PTX) Pneumocystis carinii (pcDHFR)0.038Non-selective[11]
Toxoplasma gondii (tgDHFR)0.011Non-selective[11]
Human (hDHFR)Potent, non-selective1[1]
Pyrido[2,3-d]pyrimidine Analog 1 (Compound 26) Pneumocystis jirovecii (pjDHFR)0.004135.4[1]
Human (hDHFR)0.145-[1]
Pyrido[2,3-d]pyrimidine Analog 2 (Compound 2a) Pneumocystis carinii (pcDHFR)Potent15.7[1]
Toxoplasma gondii (tgDHFR)Potent23[1]
Pyrido[2,3-d]pyrimidine Analog 3 (Compound 2b) Pneumocystis jirovecii (pjDHFR)0.053423[1]
Pyrido[2,3-d]pyrimidine Analog 4 (Compound 13) Pneumocystis carinii (pcDHFR)0.0006585[12][13]
Rat Liver (rlDHFR)0.055-[12][13]

Experimental Protocols

To ensure the scientific integrity of the presented data, the following are detailed protocols for key experiments used to evaluate antifolate activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Principle: The presence of a DHFR inhibitor will slow down the rate of NADPH oxidation, resulting in a smaller decrease in absorbance over time.

Materials:

  • Recombinant DHFR enzyme (from the desired species)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Piritrexim and pyrido[2,3-d]pyrimidine analogs)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound to each well.

  • Initiate the reaction by adding DHF to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.[4]

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay determines the cytotoxic effect of the antifolate compounds on cultured cells.

Principle: The number of viable cells after treatment with the test compounds is quantified. A reduction in cell viability indicates an antiproliferative effect.

Materials:

  • Cancer cell lines or other relevant cell lines

  • Cell culture medium and supplements

  • Test compounds

  • A viability reagent (e.g., MTT, WST-1, or a reagent for an ATP-based assay)[14]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

  • After an appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • The GI50 (growth inhibition 50) or IC50 (inhibitory concentration 50) value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the folate metabolic pathway and the experimental workflows.

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Inhibitors Piritrexim & Pyrido[2,3-d]pyrimidines Inhibitors->DHFR Inhibition

Caption: Folate metabolic pathway and the site of action for DHFR inhibitors.

Experimental_Workflow cluster_DHFR DHFR Inhibition Assay cluster_Cell Cell Proliferation Assay DHFR_1 Prepare Reagents DHFR_2 Incubate Enzyme & Inhibitor DHFR_1->DHFR_2 DHFR_3 Initiate Reaction with DHF DHFR_2->DHFR_3 DHFR_4 Measure Absorbance at 340 nm DHFR_3->DHFR_4 DHFR_5 Calculate IC50 DHFR_4->DHFR_5 Cell_1 Seed Cells Cell_2 Treat with Compounds Cell_1->Cell_2 Cell_3 Incubate (48-72h) Cell_2->Cell_3 Cell_4 Add Viability Reagent Cell_3->Cell_4 Cell_5 Measure Signal Cell_4->Cell_5 Cell_6 Calculate GI50/IC50 Cell_5->Cell_6

Caption: Workflow for DHFR inhibition and cell proliferation assays.

Conclusion

The pyrido[2,3-d]pyrimidine class of antifolates represents a significant advancement in the quest for selective DHFR inhibitors. Through rational drug design, particularly the strategic placement of substituents and the introduction of the N9-methyl group, researchers have successfully developed analogs with substantially improved selectivity for pathogenic DHFR over the human enzyme when compared to the non-selective inhibitor Piritrexim. The experimental data clearly demonstrates the potential of these compounds to offer a wider therapeutic window, potentially leading to more effective and less toxic treatments for a range of diseases. Further investigation and clinical development of the most promising pyrido[2,3-d]pyrimidine analogs are warranted.

References

  • Gangjee, A., et al. (2010). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 18(21), 7544-7556. [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 53(10), 4055-4067. [Link]

  • Cody, V., et al. (2015). Structure-activity Correlations for Three pyrido[2,3-d]pyrimidine Antifolates Binding to Human and Pneumocystis Carinii Dihydrofolate Reductase. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1261–1273. [Link]

  • Bertino, J. R. (1995). New Antifolates in Clinical Development. CancerNetwork, 9(7). [Link]

  • Gangjee, A., et al. (1996). 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases. Journal of Medicinal Chemistry, 39(7), 1438-1446. [Link]

  • Cody, V., et al. (2015). Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. ResearchGate. [Link]

  • Kuyper, L. F., et al. (1996). Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as Conformationally Restricted Analogues of the Antibacterial Agent Trimethoprim. Bioorganic & Medicinal Chemistry, 4(4), 593-602. [Link]

  • Rosowsky, A., et al. (2005). Design, Synthesis, and Antifolate Activity of New Analogues of Piritrexim and Other Diaminopyrimidine Dihydrofolate Reductase Inhibitors with ω-Carboxyalkoxy or ω-Carboxy-1-alkynyl Substitution in the Side Chain. Journal of Medicinal Chemistry, 48(13), 4420-4431. [Link]

  • Banjanac, M., et al. (2009). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Food Technology and Biotechnology, 47(3), 236-245. [Link]

  • El-Sayed, M. A. A., et al. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic Chemistry, 90, 103061. [Link]

  • Assaraf, Y. G. (2007). Antifolates in cancer therapy. Drug Resistance Updates, 10(4-5), 221-230. [Link]

  • Grem, J. L., et al. (1993). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 39(12), 2463-2469. [Link]

  • El-Gohary, N. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4880. [Link]

  • Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 12(11), 1836-1854. [Link]

  • Johnson, G. M., et al. (1987). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Proceedings of the National Academy of Sciences, 84(2), 481-485. [Link]

  • Moradi, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link]

  • Moradi, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • Rosowsky, A., et al. (2005). Design, Synthesis, and Antifolate Activity of New Analogues of Piritrexim and Other Diaminopyrimidine Dihydrofolate Reductase Inhibitors with ω-Carboxyalkoxy or ω-Carboxy-1-alkynyl Substitution in the Side Chain. Journal of Medicinal Chemistry, 48(13), 4420-4431. [Link]

  • Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Reeve, S. M., et al. (2015). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]

  • Anderson, A. C. (2011). The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking. PMC. [Link]

  • Zhao, R., et al. (2008). Inhibitory effects of antifolates in cells grown with folic acid. Cells... ResearchGate. [Link]

  • Rosowsky, A., et al. (2005). Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain. PubMed. [Link]

  • D'Souza, S., & Pissurlenkar, R. R. S. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(7), 2244. [Link]

  • Su, T. L., et al. (1993). Structural Variations of Piritrexim, a Lipophilic Inhibitor of Human Dihydrofolate Reductase: Synthesis, Antitumor Activity and Molecular Modeling Investigations. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2023). Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 4967-4977. [Link]

  • Ducker, G. S., et al. (2017). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays. [Link]

  • Barredo, J., & Moran, R. G. (1992). Determinants of antifolate cytotoxicity: folylpolyglutamate synthetase activity during cellular proliferation and development. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Pyrido[2,3-d]pyrimidines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of a Privileged Scaffold and its Derivatives Against Established Oncological Targets

Introduction: The Rise of the Pyrido[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple, crucial biological targets. The bicyclic nitrogen-containing heterocyclic system of pyrido[2,3-d]pyrimidine is one such scaffold.[1][2] Its structural similarity to purines allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, which are enzymes frequently dysregulated in cancer.[3][4] This has led to extensive research into its derivatives as potent anticancer agents targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][5]

This guide focuses on the biological evaluation of compounds derived from the versatile synthetic intermediate, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine . While this specific molecule is a building block rather than an active therapeutic, its chemical properties make it an ideal starting point for generating diverse libraries of potent kinase inhibitors.[6] We will provide a comparative analysis of key derivatives, benchmark their performance against various oncogenic kinases and cancer cell lines, and detail the self-validating experimental protocols necessary for their evaluation.

The Central Scaffold: A Gateway to Chemical Diversity

The strategic importance of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine lies in its reactive sites. The chloro groups at the C2 and C4 positions are excellent leaving groups, enabling facile nucleophilic substitution. This allows medicinal chemists to systematically introduce a wide array of functional groups, thereby tuning the molecule's steric and electronic properties to achieve high affinity and selectivity for specific kinase targets. This systematic modification is the cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and minimizing off-target effects.[7]

Below is a conceptual workflow illustrating how this precursor is utilized to generate a library of diverse derivatives for biological screening.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Precursor 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Reaction Nucleophilic Substitution (at C2 and C4 positions) Precursor->Reaction Amine_Library Library of Amines & Other Nucleophiles (R1, R2) Amine_Library->Reaction Derivative_Library Diverse Library of Pyrido[2,3-d]pyrimidine Derivatives Reaction->Derivative_Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assays) Derivative_Library->Screening Test against cancer targets Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID G cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR 1. Ligand Binding & Dimerization ADP ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream 3. Phosphorylation Cascade ATP ATP ATP->EGFR 2b. Blocked Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR 2a. Competitive Binding to ATP Pocket

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives

The true measure of a scaffold's potential is the biological activity of its derivatives. The following tables summarize experimental data from published studies, comparing the efficacy of various pyrido[2,3-d]pyrimidine compounds against different cancer cell lines and specific kinase targets.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines

This table compares the concentration of various derivatives required to inhibit the growth of cancer cell lines by 50% (IC₅₀). Lower values indicate higher potency.

Compound Class/ExampleTarget Cell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
PD180970 K562Chronic Myelogenous Leukemia0.17--[8]
Compound 6b PC-3Prostate Cancer0.01Doxorubicin0.46[9]
Compound 8d MCF-7Breast Cancer0.01Doxorubicin0.41[9]
Compound 9a A-549Lung Cancer10.3--[10]
Compound B1 H1975 (T790M mutant)Non-Small Cell Lung Cancer0.087Olmutinib0.091[11][12]
Compound 1 MCF-7Breast Cancer3.98Erlotinib5.23[13]
Table 2: Kinase Inhibitory Activity

This table compares the concentration of derivatives required to inhibit the activity of specific oncogenic kinases by 50% (IC₅₀). This provides a more direct measure of target engagement.

Compound Class/ExamplePrimary Kinase TargetIC₅₀ (nM)Selectivity ProfileSource
PD180970 Abl2.2Also inhibits Src family kinases[8]
PD-089828 (4b) FGFr130Broadly active: PDGFr (1110 nM), EGFr (450 nM), c-Src (220 nM)[7]
c-Src Selective Inhibitor c-Src< 10>100-fold selectivity over bFGFr, PDGFr, and EGFr[14]
Compound 24 EGFR (L858R, T790M)< 10 (cellular assay)>100-fold selectivity over wild-type EGFR[15]
Compound 8d CDK6726.25Also inhibits CDK4[9]
Compound 1 EGFR (T790M)174Potent against wild-type EGFR as well (93 nM)[13]

Expert Insights: The data clearly demonstrates the scaffold's versatility. By modifying substituents, researchers have developed derivatives with distinct profiles: some are potent, broad-spectrum inhibitors (e.g., PD-089828), while others achieve remarkable selectivity for specific targets, including drug-resistant mutant kinases like EGFRT790M (e.g., Compound 24). [7][15]High selectivity is a critical goal in modern drug development, as it often translates to a better safety profile by sparing wild-type proteins in healthy cells. [15]The sub-micromolar cytotoxicity of compounds like 6b and 8d against prostate and breast cancer cells, respectively, highlights their potential as lead candidates for further development. [9]

Essential Experimental Protocols for Biological Evaluation

To ensure data is robust and reproducible, standardized, self-validating protocols are essential. The following are cornerstone assays for evaluating novel anticancer agents.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

Principle: This assay quantifies the ability of a compound to inhibit a specific kinase. A substrate-coated plate is used, and the amount of phosphorylated substrate is detected using a specific antibody, providing a measure of kinase activity.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with a specific substrate for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for EGFR). Incubate overnight and then block with a blocking buffer (e.g., BSA).

  • Kinase Reaction: In each well, add the recombinant kinase, the test compound at various concentrations, and an ATP solution to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 1-2 hours to allow for phosphorylation.

  • Detection: Wash the plate to remove reactants. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.

  • Secondary Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

  • Signal Development: Wash the plate and add an HRP substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Quantification: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value using non-linear regression.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Principle: This protocol is used to determine the effect of a compound on cell cycle progression. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission data.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M). Compare the distribution in treated samples to the control to identify cell cycle arrest.

G cluster_workflow Preclinical Evaluation Workflow cluster_mech start Synthesized Derivative cytotoxicity In Vitro Cytotoxicity (MTT Assay) Determine IC₅₀ start->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic If active in_vivo In Vivo Efficacy (Xenograft Models) mechanistic->in_vivo kinase_assay Target Engagement (Kinase Assay) mechanistic->kinase_assay apoptosis Apoptosis Induction (Annexin V/Caspase) mechanistic->apoptosis cell_cycle Cell Cycle Arrest (Flow Cytometry) mechanistic->cell_cycle end Candidate for Further Development in_vivo->end If efficacious & non-toxic

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold is unequivocally a highly productive framework for the development of novel anticancer agents. The ability to start from a versatile intermediate like 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine and generate a vast chemical diversity has enabled the discovery of inhibitors against a multitude of oncogenic kinases. [1]The comparative data shows that derivatives can be optimized for high potency and selectivity, even against clinically relevant drug-resistant mutations. [13][15] Future research should focus on leveraging this scaffold to design dual-target inhibitors or compounds that can overcome emerging resistance mechanisms. Combining deep knowledge of SAR with structure-based drug design will be crucial in developing next-generation pyrido[2,3-d]pyrimidine derivatives that can translate from promising preclinical candidates into effective clinical therapies.

References

  • Yadav, P., Kumar, R., Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • George, R. F., El-Sayed, N. A., Ali, O. M., et al. (2021). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports.
  • Kraker, A. J., Hartl, B. G., Sluboski, A. R., et al. (2000). Biochemical and Cellular Effects of c-Src Kinase-Selective pyrido[2, 3-d]pyrimidine Tyrosine Kinase Inhibitors. Biochemical Pharmacology.
  • George, R. F., Shawer, T. Z., Farag, N. A., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry.
  • Lv, P., Wang, Y., Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ashton, S., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters.
  • Lv, P., Wang, Y., Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M. M., et al. (2025).
  • Shabaan, E. S., El-Gazzar, M. G., Al-Dhfyan, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Yadav, P., Kumar, R., Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Yadav, P., Kumar, R., Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Yadav, P., Kumar, R., Singh, P., et al. (2023). Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives.
  • Dorsey, J. F., Jove, R., Kraker, A. J., et al. (2000). The Pyrido[2,3-d]pyrimidine Derivative PD180970 Inhibits p210Bcr-Abl Tyrosine Kinase and Induces Apoptosis of K562 Leukemic Cells. Cancer Research.
  • A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery. (2025). BenchChem.
  • Hamby, J. M., Connolly, C. J. C., Schroeder, M. C., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Quelever, G., D'Andrea, L., Buron, F., et al. (2022).
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI.

Sources

Safety Operating Guide

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Executive Summary & Chemical Profile

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine (CAS: 115799-99-0) is a highly reactive bi-cyclic heteroaromatic compound frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. While its two labile chlorine atoms make it an excellent electrophile for nucleophilic aromatic substitution (SNAr) in drug discovery, these same structural features dictate strict, specialized end-of-life disposal protocols. This guide provides drug development professionals and environmental health and safety (EHS) teams with the mechanistic rationale and step-by-step procedures required to safely manage and destroy this halogenated organic compound.

Hazard Assessment & Mechanistic Causality

Standard municipal or low-temperature laboratory waste disposal is strictly prohibited for this compound. Understanding the chemical causality behind this rule is essential for laboratory safety:

  • Dioxin/Furan Generation: The carbon-chlorine (C-Cl) bonds in halogenated pyrimidines are highly stable. If combusted at standard temperatures (<800°C), the compound undergoes incomplete combustion. The thermodynamic recombination of these partially oxidized fragments leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most potent environmental toxins known ()[1].

  • Acid Gas Emissions: The nitrogen-dense pyrido-pyrimidine core and the chlorine substituents will oxidize into hazardous nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

  • Hydrolytic Reactivity: The electrophilic chlorines are susceptible to rapid hydrolysis upon contact with water, releasing corrosive HCl gas directly into the laboratory environment.

Operational Handling & Spill Protocol

To ensure a self-validating safety system, laboratory personnel must follow strict procedural steps when handling the raw material or responding to a localized spill.

Protocol 1: Laboratory Spill Response and Containment Objective: Safely isolate and recover the unreacted compound without triggering exothermic hydrolysis.

  • Evacuate and Assess: Immediately clear the immediate area. Verify that the laboratory fume hood or local exhaust ventilation is functioning at optimal capacity.

  • Don PPE: Equip double nitrile gloves (halogenated organics can permeate single layers over time), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Isolate (Causality Check): Do NOT apply water or aqueous solvents to the spill. The addition of water will catalyze the hydrolysis of the di-chloro pyrimidine ring, generating corrosive HCl gas and localized heat.

  • Absorb/Sweep: Cover the solid material with a dry, inert, non-combustible absorbent such as vermiculite, activated silica, or dry sand.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Validate: Wipe the spill area with a slightly damp cloth (only after the bulk reactive powder is removed) and test the surface with pH paper to ensure no residual acidic species remain.

Waste Segregation & Storage

Proper upstream segregation dictates the success and cost-efficiency of downstream destruction.

  • Classification: Must be explicitly classified and labeled as "Hazardous Waste - Halogenated Organics."

  • Containerization: Store waste in High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers, as trace ambient moisture can cause minor hydrolysis, generating HCl that will rapidly corrode metal drums.

  • Solvent Blending: If the compound is dissolved in a solvent stream, ensure it is only mixed with other halogenated solvents (e.g., Dichloromethane, Chloroform). Mixing with non-halogenated waste dramatically increases disposal costs and complicates the required incineration parameters.

DisposalWorkflow Lab 1. Laboratory Operations Chemical handling in fume hood Segregation 2. Waste Segregation Classify as Halogenated Organic Lab->Segregation Solid/Solvent Waste Storage 3. EHS Storage HDPE or Amber Glass Containers Segregation->Storage Transfer to EHS Incinerator 4. Thermal Incineration T > 1100°C, Residence Time > 1.0s Storage->Incinerator Transport to Facility Scrubber 5. Acid Gas Scrubbing Neutralization of HCl and NOx Incinerator->Scrubber Flue Gas (HCl, NOx) Disposal 6. Ash & Effluent Disposal RCRA Subtitle C Landfill Scrubber->Disposal Neutralized Salts/Ash

Figure 1: End-to-end disposal workflow for halogenated pyrimidines, from lab to thermal destruction.

Disposal & Destruction Methodology: High-Temperature Incineration

Once transferred to a licensed hazardous waste facility, 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine must undergo specialized thermal destruction to achieve a >99.99% Destruction and Removal Efficiency (DRE).

Protocol 2: High-Temperature Thermal Destruction

  • Waste Blending: The solid halogenated waste is pulverized and blended with high-BTU liquid solvents to ensure a consistent calorific value for the incinerator feed.

  • Primary Combustion: The waste is injected into a rotary kiln incinerator operating at 1100°C to 1200°C (2012°F - 2192°F) .

    • Causality Check: This extreme thermal environment provides the necessary activation energy to permanently cleave the C-Cl bonds, bypassing the lower temperature window (250°C–600°C) where dioxin formation is thermodynamically favored ()[2].

  • Residence Time Enforcement: The system must maintain a gas-phase residence time of >1.0 to 2.0 seconds to ensure complete thermal oxidation of the robust pyrido[2,3-d]pyrimidine aromatic core[2][3].

  • Flue Gas Scrubbing: The exhaust gas, now containing gaseous HCl and NOx, is routed through a wet caustic scrubber containing a 10-20% sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) solution. This neutralizes the acids into harmless salts (NaCl) and water.

  • Validation (Self-Validating Step): Continuous Emission Monitoring Systems (CEMS) measure the exhaust for unburned hydrocarbons, CO, and HCl. If HCl levels exceed 20 ppmv, the system automatically increases the caustic feed rate to the scrubber, ensuring regulatory compliance before atmospheric release[2].

Quantitative Operational Parameters

The following table summarizes the critical physicochemical parameters and regulatory thresholds required for the safe disposal of this compound.

ParameterOperational SpecificationMechanistic Rationale
Waste Classification Halogenated Organic SolidContains two C-Cl bonds; requires specialized handling to prevent environmental toxicity.
Primary Containment High-Density Polyethylene (HDPE)Prevents corrosion from trace HCl that may form via ambient moisture hydrolysis.
Incineration Temperature 1100°C – 1200°CExceeds the activation energy required to completely cleave C-Cl bonds, preventing PCDD/PCDF formation.
Residence Time > 1.0 – 2.0 secondsEnsures complete thermal oxidation of the robust pyrido[2,3-d]pyrimidine aromatic core.
Scrubber Neutralization 10–20% NaOH (aq)Neutralizes acidic flue gases (HCl, NOx) generated during the combustion of halogens and nitrogen.

References

  • U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator." Regulations.gov. URL:[Link]

  • Federal Remediation Technologies Roundtable (FRTR). "Thermal Desorption and Incineration." FRTR Remediation Technologies Screening Matrix. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). URL:[Link]

  • M. Al-Tarazi et al. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." International Journal of Petroleum Research. URL:[Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Safety Protocol for Researchers in Drug Discovery and Development

Hazard Identification and Risk Assessment: Understanding the Threat

Given the presence of the dichloropyrimidine moiety, it is prudent to treat 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine with a high degree of caution. Analogous compounds, such as 2,4-Dichloro-6-methylpyrimidine, are classified as causing severe skin burns and eye damage.[1][2] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Potential Hazards:

  • Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

  • Carcinogenicity and Mutagenicity: While not confirmed for this specific compound, related pyridoindole structures are considered potential carcinogens.[6] It is therefore wise to handle it as a suspected carcinogen.

Hazard ClassificationDescriptionSource/Analogy
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2]Based on data for 2,4-Dichloro-6-methylpyrimidine.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[2]Based on data for 2,4-Dichloro-6-methylpyrimidine.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[4][5]General precaution for chlorinated heterocyclic compounds.[6]
Respiratory Tract Irritation May cause respiratory irritation.[5]Based on data for 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine.[5]
Carcinogenicity Suspected of causing cancer.Based on the classification of related pyridoindole compounds.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when working with 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine. The following provides a detailed breakdown of the required equipment and the rationale behind each choice.

Hand Protection

Double gloving with chemically resistant gloves is required.[6] Nitrile gloves are a suitable choice as they provide protection against chlorinated solvents.[7]

  • Inner Glove: A thinner nitrile glove for dexterity.

  • Outer Glove: A thicker, extended-cuff nitrile glove for enhanced protection.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if you suspect contamination.[6]

Eye and Face Protection

Given the high risk of severe eye damage, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[8]

  • Face Shield: A full-face shield must be worn over the safety goggles to protect against splashes.[5][7]

Respiratory Protection

All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • For Weighing and Handling Solids: A NIOSH-approved respirator with cartridges for organic vapors and particulates (P95 or P100) is recommended.[5]

  • For Solutions: Work should be performed in a well-ventilated fume hood.

Body Protection

A dedicated lab coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a disposable chemical-resistant suit is recommended.[5][6]

  • Lab Coat: A clean, buttoned lab coat made of a flame-retardant material should be worn at all times.

  • Chemical-Resistant Apron: A waterproof, chemical-resistant apron should be worn over the lab coat.[8]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation
  • Designated Area: All work with 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine must be performed in a designated area, such as a chemical fume hood.[6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper.[6]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting.

  • Don PPE: Put on all required PPE as outlined in the previous section.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within the fume hood using a dedicated spatula and weigh boat.[6]

  • Preparing Solutions: Slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.[6]

  • Containment: Handle all solutions containing the compound with the same level of precaution as the solid.

Post-Handling
  • Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan: Responsible Waste Management

All waste containing 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not dispose of it down the drain.[9]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Decontamination and Emergency Procedures

Equipment Decontamination

A multi-step decontamination process is recommended for non-disposable equipment.

  • Initial Rinse: Rinse equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound.

  • Wash: Wash with soap and hot water.[10]

  • Final Rinse: Rinse with deionized water.[10]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Visualizing the Workflow

To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine AssessRisk Risk of Inhalation, Skin/Eye Contact, or Ingestion? Start->AssessRisk Respiratory Respiratory Protection: - Work in Fume Hood - Respirator (for solids) AssessRisk->Respiratory Yes Hand Hand Protection: - Double Nitrile Gloves AssessRisk->Hand Yes EyeFace Eye/Face Protection: - Chemical Goggles - Face Shield AssessRisk->EyeFace Yes Body Body Protection: - Lab Coat (min.) - Chemical-Resistant Apron/Suit AssessRisk->Body Yes Proceed Proceed with Experiment Respiratory->Proceed Hand->Proceed EyeFace->Proceed Body->Proceed Assess Assess Handling 2,4-Dichloro-6-methyl-\npyrido[2,3-d]pyrimidine Handling 2,4-Dichloro-6-methyl- pyrido[2,3-d]pyrimidine Handling 2,4-Dichloro-6-methyl-\npyrido[2,3-d]pyrimidine->AssessRisk

Caption: PPE Selection Workflow for Handling 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Waste Generated from Experiment WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solid Waste: - Gloves, Bench Paper, etc. WasteType->SolidWaste Solid LiquidWaste Contaminated Liquid Waste: - Solvents, Reaction Mixtures WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Sealed Hazardous Waste Container LiquidWaste->CollectLiquid Dispose Dispose According to Institutional and Regulatory Guidelines CollectSolid->Dispose CollectLiquid->Dispose

Caption: Disposal Workflow for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Waste.

By implementing these comprehensive safety measures, researchers can confidently work with 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine, minimizing risks and fostering a secure laboratory environment.

References

  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application - Benchchem.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.
  • US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents.
  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD.
  • 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions - ResearchGate.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem.
  • 2,4-dichloro-6-Methylpyrido[3,2-d]pyriMidine — Chemical Substance Information - NextSDS.
  • Safety Data Sheet - Aaronchem.
  • Complete Removal of Chlorinated Aromatic Compounds from Oils by Channel-Type γ-Cyclodextrin Assembly - ACS Publications.
  • Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment - Washington State Department of Ecology.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure - University of Nebraska-Lincoln.
  • PPE Guidelines for Chlorine Handling | PDF | Personal Protective Equipment - Scribd.
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC - National Center for Biotechnology Information.
  • Guidance on Storage and Handling of Chlorinated Solvents - European Chlorinated Solvent Association.
  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services.
  • Removal of chlorinated organic compounds during wastewater treatment: Achievements and limits - ResearchGate.

Sources

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